7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O3/c15-11(16)7-6-13-14-8(3-4-12-10(7)14)9-2-1-5-17-9/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUFOVSCCDKNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=C(C=NN23)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901201505 | |
| Record name | 7-(2-Furanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901201505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869947-18-2 | |
| Record name | 7-(2-Furanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=869947-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2-Furanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901201505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Activity of Furan-Substituted Pyrazolopyrimidines: A Synthetic Biologist's Guide to Therapeutic Potential
An In-Depth Technical Guide
Abstract
The pyrazolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a bioisostere of adenine, which allows it to effectively interact with the ATP-binding sites of numerous kinases.[1] The strategic incorporation of a furan moiety into this scaffold has unlocked new avenues for therapeutic development, modulating the electronic and steric properties of the parent molecule to enhance biological activity and selectivity. This guide provides a comprehensive overview of the diverse biological activities of furan-substituted pyrazolopyrimidines, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will explore the mechanisms of action, delve into structure-activity relationships (SAR), and present detailed experimental protocols to empower researchers in the rational design and evaluation of novel therapeutic agents based on this versatile chemical scaffold.
The Furan-Pyrazolopyrimidine Scaffold: A Synergistic Fusion
Pyrazolopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery.[2][3][4][5] Their structural similarity to purines makes them ideal candidates for targeting ATP-dependent enzymes, particularly protein kinases, which are crucial regulators of cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[1][6]
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is not merely a passive structural element.[7][8][9] Its incorporation can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. The oxygen atom can act as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking interactions with biological targets. Furthermore, the furan moiety can alter the overall lipophilicity and metabolic stability of the compound, key parameters in drug development.[7][8] The fusion of these two pharmacophores creates a synergistic scaffold with broad therapeutic potential.[9][10][11]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The most extensively studied biological activity of furan-substituted pyrazolopyrimidines is their potent anticancer effect.[2][3] These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines by targeting key regulators of the cell cycle and signal transduction pathways.
Mechanism of Action: Kinase Inhibition
Many furan-pyrazolopyrimidine derivatives exert their antiproliferative effects by inhibiting specific protein kinases that are overexpressed or hyperactivated in cancer cells.
2.1.1 Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a vital role in cell proliferation and survival.[12][13] Its overexpression is linked to numerous cancers.[14] Furan-substituted pyrazolopyrimidines have emerged as potent EGFR inhibitors, competing with ATP for binding at the catalytic domain.[12][14] Some derivatives have shown remarkable selectivity for mutant forms of EGFR, such as the T790M resistance mutation found in non-small cell lung cancer, making them promising candidates for third-generation EGFR inhibitors.[15][16]
Caption: EGFR signaling pathway and point of inhibition.
2.1.2 Cyclin-Dependent Kinase 2 (CDK2) Inhibition
CDKs are essential for cell cycle progression, and their dysregulation is a common feature of cancer.[1][6] Furan-bearing pyrazolopyrimidines have been designed as potent CDK2 inhibitors.[17] By inhibiting CDK2, these compounds can induce cell cycle arrest, typically at the G1/S transition phase, and subsequently trigger apoptosis (programmed cell death).[1][17][18]
In Vitro Antiproliferative Activity
The anticancer potential of these compounds has been demonstrated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
| Compound Class | Cancer Cell Line | Target | IC₅₀ (µM) | Reference |
| Furan-bearing pyrazolo[3,4-b]pyridines | MCF-7 (Breast) | CDK2 | 0.27 - 0.46 | [17] |
| Furan-bearing pyrazolo[3,4-b]pyridines | HepG2 (Liver) | CDK2 | Not specified | [17] |
| Pyrazolo[3,4-d]pyrimidines | HT-29 (Colon) | VEGFR-2 | 0.03 - 1.6 | [19] |
| Furanopyrimidines | H1975 (Lung, EGFRL858R/T790M) | EGFR | 0.02 (CC₅₀) | [15] |
| Pyrazolo[3,4-d]pyrimidines | A549 (Lung) | EGFR | 8.21 | [3] |
| Pyrazolo[3,4-d]pyrimidines | HCT-116 (Colon) | EGFR | 19.56 | [3] |
| Pyrazolo[1,5-a] pyrimidines | Caco2 (Colon) | CDK2 | 25.24 - 29.27 | [18] |
| Furan-substituted Pyrazolopyrimidine | MDA-MB-468 (Breast) | Not specified | 0.267 | [14] |
Structure-Activity Relationship (SAR)
SAR studies are crucial for optimizing lead compounds. For furan-substituted pyrazolopyrimidines, specific structural modifications have been shown to significantly impact anticancer activity.
-
Substitution on the Furan Ring: The presence and position of substituents on the furan ring can influence binding affinity and selectivity. For instance, removing a phenyl group from the furan ring in certain furanopyrimidines resulted in a complete loss of EGFR inhibition potency.[15]
-
Side Chains on the Pyrimidine Ring: Modifications to side chains can improve cellular potency and physicochemical properties. Replacing bulky aromatic groups with smaller alkyl substituents has been shown to increase selectivity for mutant EGFR over wild-type.[15][16]
-
Core Scaffold Isomers: The arrangement of nitrogen atoms within the pyrazolopyrimidine core (e.g., pyrazolo[3,4-d]pyrimidine vs. pyrazolo[1,5-a]pyrimidine) dictates the geometry of inhibitor-target interactions and thus affects the activity profile.[18][20]
Caption: Key sites for SAR modification on the scaffold.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the antiproliferative activity of test compounds.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Rationale: This initial incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a consistent starting point for the experiment.
-
-
Compound Treatment: Prepare serial dilutions of the furan-substituted pyrazolopyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Rationale: A dose-response curve is necessary to calculate the IC₅₀ value. The vehicle control ensures that the solvent used to dissolve the compounds does not have a cytotoxic effect.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Rationale: This duration is typically sufficient for antiproliferative agents to exert their effects on the cell cycle.
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Rationale: This allows viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Rationale: The formazan is insoluble and must be dissolved to allow for accurate absorbance reading.
-
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial and Anti-inflammatory Activities
While anticancer applications are dominant, the furan-pyrazolopyrimidine scaffold also exhibits significant potential in combating microbial infections and inflammatory conditions.
Antimicrobial Activity
Derivatives of this scaffold have shown broad-spectrum activity against various pathogens.
-
Antibacterial: Activity has been reported against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[4][21][22][23][24] Some compounds have shown potency comparable or superior to standard antibiotics like Ampicillin.[23] The mechanism may involve the inhibition of essential bacterial enzymes, such as GlcN-6-P synthase.[25]
-
Antifungal: Efficacy against fungal species like Candida albicans and Aspergillus niger has also been demonstrated.[4][22][25]
Caption: Workflow for antimicrobial drug discovery.
Anti-inflammatory Activity
Furan derivatives are known to possess anti-inflammatory properties.[11][26][27] This activity is often evaluated by measuring the inhibition of inflammatory mediators in immune cells. Studies on furan-containing compounds have shown they can significantly decrease the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells.[26][28] This suggests that furan-substituted pyrazolopyrimidines could be developed as novel agents for treating inflammatory disorders.
Conclusion and Future Perspectives
Furan-substituted pyrazolopyrimidines represent a highly versatile and promising scaffold in medicinal chemistry. Their proven efficacy as kinase inhibitors provides a solid foundation for the development of targeted anticancer therapies, particularly for drug-resistant cancers. The demonstrated antimicrobial and anti-inflammatory activities further broaden their therapeutic potential.
Future research should focus on:
-
Optimizing Selectivity: Enhancing selectivity for specific kinase isoforms or microbial targets to minimize off-target effects and improve the therapeutic index.
-
In Vivo Evaluation: Moving potent lead compounds from in vitro assays into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.[16][19]
-
Exploring New Targets: Expanding the investigation to other enzyme families and biological pathways where the purine-mimicking nature of the scaffold could be advantageous.
The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of novel and effective therapeutic agents for a range of human diseases.
References
- El-Gamal, M. I., et al. (2023). Design, synthesis, and biological evaluation of furan-bearing pyrazolo[3,4-b]pyridines as novel inhibitors of CDK2 and P53-MDM2 protein-protein interaction. PubMed.
- Bollu, R., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship.
- Abdel-Maksoud, M. S., et al. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PubMed Central (PMC) - NIH.
- Gaber, F. A., et al. (n.d.). EGFR inhibitors and their pharmacophoric features.
- Kumar, R., et al. (n.d.). Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. PubMed.
- Mamat, A., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. PubMed.
- Chen, H.-Y., et al. (n.d.). Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PubMed Central (PMC) - NIH.
- Al-Ostoot, F. H., et al. (n.d.). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central.
- Helmy, M. A., et al. (2025). Anticancer activity of novel 3‐(furan‐2‐yl)pyrazolyl and 3‐(thiophen‐2‐yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies.
- Zhou, H., et al. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central (PMC).
-
El-Naggar, A. M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][12][13][17]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. PubMed Central (PMC) - NIH.
- Ratheesh, A. P., & Haridas, S. (2025). Exploring the role of furan-pyrazole in the treatment of breast cancer: a comprehensive review. [Source not further specified].
- Blake, J. F., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. PubMed.
- Ali, M. M., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. PubMed.
- Wang, Y., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed.
- (2024).
- Gaber, F. A., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
- Ghorab, M. M., et al. (n.d.).
- Jackson, E., et al. (n.d.). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents.
- Chen, H. Y., et al. (2023). Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PubMed.
- Jackson, E., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
- (n.d.). Furan Derivatives as Selective COX-2 Inhibitors | Download Table.
- (n.d.). View of Exploring the role of furan-pyrazole in the treatment of breast cancer: a comprehensive review. [Source not further specified].
- Verma, A., et al. (2011).
- Gomaa, A. A.-M., et al. (n.d.). Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs. PubMed Central (PMC) - NIH.
- El-Sayed, N. F., et al. (n.d.). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- El-Sayed, N. F., et al. (n.d.). An overview on synthesis and biological activity of pyrimidines. SciSpace.
- Verma, A., et al. (2011).
- Galal, S. A., et al. (2020). Antimicrobial evaluation and molecular properties prediction of pyrazolines incorporating benzofuran and pyrazole moieties. Journal of Applied Pharmaceutical Science.
- Chen, C.-Y., et al. (n.d.). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease.
- Al-Ostoot, F. H., et al. (n.d.). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 - MDPI. MDPI.
- (n.d.). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. OUCI.
- (2024). Furan: A Promising Scaffold for Biological Activity. [Source not further specified].
- Alsaedi, A. M. R., et al. (n.d.). Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. PubMed Central (PMC) - NIH.
- Asadi, S., et al. (2020).
- Alsaedi, A. M. R., et al. (2019). Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups. PubMed.
- (2025). New acetylenic furan derivatives: Synthesis and anti-inflammatory activity | Request PDF. [Source not further specified].
Sources
- 1. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjarr.com [wjarr.com]
- 5. scispace.com [scispace.com]
- 6. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]
- 8. scispace.com [scispace.com]
- 9. ijabbr.com [ijabbr.com]
- 10. ajphs.com [ajphs.com]
- 11. Pharmacological activity of furan derivatives [wisdomlib.org]
- 12. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 15. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of furan-bearing pyrazolo[3,4-b]pyridines as novel inhibitors of CDK2 and P53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. japsonline.com [japsonline.com]
- 23. Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives [mdpi.com]
- 26. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Evaluation of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid as a Putative Kinase Inhibitor
Disclaimer: As a Senior Application Scientist, maintaining the highest standards of scientific integrity is paramount. Extensive literature searches have revealed that while the pyrazolo[1,5-a]pyrimidine scaffold is a well-established and privileged structure in kinase inhibitor design, specific biological data and detailed synthetic protocols for the precise molecule, 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid , are not extensively documented in publicly accessible scientific literature. Therefore, this document serves as an in-depth, representative technical guide that illustrates the standard workflow for the synthesis, characterization, and biological evaluation of a novel compound within this class. The experimental protocols described are based on established methodologies for analogous compounds, and any presented data is illustrative and hypothetical to guide researchers on the expected outcomes and analytical processes.
Executive Summary
The pyrazolo[1,5-a]pyrimidine core represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its rigid, planar structure serves as an effective "hinge-binding" motif, enabling potent and often selective inhibition of various protein kinases by competing with endogenous ATP. This guide details a comprehensive, field-proven workflow for the rational design, synthesis, and biological characterization of a specific analogue, this compound (herein designated Cmpd-FPPC ). We will cover the strategic rationale for its design, a robust synthetic protocol, and a multi-tiered biological evaluation strategy, from broad kinase profiling to cellular mechanism-of-action studies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical framework for advancing novel pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Kinase Hinge-Binder
The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has proven to be an exceptionally versatile framework for kinase inhibitor design.[3] Its significance is underscored by its presence in clinically approved drugs and late-stage clinical candidates targeting a range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), and B-Raf.[4][5][6]
The efficacy of this scaffold stems from its ability to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine moiety of ATP, providing a strong anchor for the inhibitor. The various positions on the bicyclic core (C2, C3, C5, and C7) can be readily functionalized, allowing chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[2] For instance, substitutions at the C7 position often project into the solvent-exposed region, providing an avenue for improving solubility and other drug-like properties, while modifications at C3 can be used to target specific sub-pockets within the active site.[4]
Design Rationale for Cmpd-FPPC
The structure of Cmpd-FPPC was conceived based on established structure-activity relationships (SAR) within the pyrazolo[1,5-a]pyrimidine class:
-
Pyrazolo[1,5-a]pyrimidine Core: Serves as the primary hinge-binding element.
-
C7-Furan Moiety: The introduction of a heteroaromatic ring like furan at the C7 position is intended to explore additional interactions within the solvent-front or ribose-binding pocket. The oxygen atom can act as a hydrogen bond acceptor, potentially conferring selectivity for specific kinase targets.
-
C3-Carboxylic Acid: The carboxylic acid at the C3 position is a key feature. While it can increase polarity, it is also a strong hydrogen bond donor and acceptor. This functional group is known to be critical for potency in certain kinase inhibitor classes, such as those targeting Casein Kinase 2 (CK2), where it can form a crucial salt bridge with a conserved lysine residue.[7][8]
Chemical Synthesis and Characterization
The synthesis of pyrazolo[1,5-a]pyrimidines is well-established, most commonly proceeding via the condensation of a 3-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent.
Retrosynthetic Analysis
Our strategy involves a convergent synthesis, disconnecting the target molecule into two key building blocks: ethyl 3-aminopyrazole-4-carboxylate and a furan-containing enaminone. This approach allows for modularity and is amenable to scale-up.
Detailed Experimental Protocol: Synthesis of Cmpd-FPPC
Step 1: Synthesis of Ethyl 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
-
To a 100 mL round-bottom flask, add 3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one (1.65 g, 10 mmol) and ethyl 3-aminopyrazole-4-carboxylate (1.55 g, 10 mmol).
-
Add glacial acetic acid (30 mL) as the solvent.
-
Causality: Acetic acid serves as both the solvent and a catalyst, protonating the enaminone to facilitate the nucleophilic attack by the aminopyrazole.
-
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
After completion, allow the mixture to cool to room temperature.
-
Remove the acetic acid under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired ester as a solid.
Step 2: Hydrolysis to this compound (Cmpd-FPPC)
-
Dissolve the purified ester from Step 1 (e.g., 2.0 g, 7.3 mmol) in a mixture of tetrahydrofuran (THF, 20 mL) and methanol (10 mL).
-
Add a 2M aqueous solution of lithium hydroxide (LiOH) (11 mL, 22 mmol).
-
Causality: LiOH is a strong base that saponifies the ethyl ester to the corresponding carboxylate salt. A stoichiometric excess ensures the reaction goes to completion.
-
-
Stir the mixture at room temperature for 4 hours, monitoring by TLC/LC-MS until the starting material is consumed.
-
Concentrate the mixture in vacuo to remove the organic solvents.
-
Dilute the remaining aqueous solution with water (20 mL) and acidify to pH ~3 by the dropwise addition of 1M hydrochloric acid (HCl).
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under high vacuum to yield Cmpd-FPPC .
Characterization
The final compound's identity and purity (>95%) must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To confirm the molecular weight and assess purity.
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact molecular formula.
In Vitro Biological Evaluation
Kinase Selectivity Profiling
A crucial first step in characterizing a novel kinase inhibitor is to understand its selectivity profile. A broad screen provides a landscape of potential targets and off-targets.
Protocol: Broad Kinase Panel Screen (e.g., Eurofins DiscoverX KINOMEscan™)
-
Prepare a 10 mM stock solution of Cmpd-FPPC in 100% DMSO.
-
Submit the compound for screening against a panel of >400 human kinases at a single concentration (typically 1 µM).
-
The assay principle is typically based on a competition binding assay where the amount of test compound bound to the kinase is measured relative to a known ligand.
-
Data is returned as "Percent of Control" or "Percent Inhibition". A lower percentage of control indicates stronger binding/inhibition.
Illustrative Data:
| Kinase Target | Gene Symbol | % Inhibition @ 1 µM (Hypothetical) |
| Tropomyosin receptor kinase A | NTRK1 | 98.5 |
| Tropomyosin receptor kinase B | NTRK2 | 95.2 |
| Tropomyosin receptor kinase C | NTRK3 | 91.8 |
| Casein Kinase 2 alpha 1 | CSNK2A1 | 75.4 |
| Cyclin-dependent kinase 9 | CDK9 | 68.1 |
| Vascular Endothelial Growth Factor Receptor 2 | KDR | 45.0 |
This hypothetical data suggests Cmpd-FPPC is a potent inhibitor of Trk family kinases.
Potency Determination (IC₅₀)
Following the initial screen, the next step is to quantify the potency against the primary targets by generating a dose-response curve and determining the half-maximal inhibitory concentration (IC₅₀).
Protocol: TrkA Kinase ADP-Glo™ Assay
-
Perform an 11-point, 3-fold serial dilution of Cmpd-FPPC in a buffer containing DMSO to create a concentration gradient.
-
In a 384-well plate, add 2.5 µL of the TrkA kinase and its specific peptide substrate.
-
Add 2.5 µL of the diluted compound or control (DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).
-
Initiate the kinase reaction by adding 5 µL of a 2X ATP solution. The final ATP concentration should be at or near the Kₘ for the enzyme to ensure a competitive binding environment.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then fuels a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Read the luminescence signal on a plate reader. The signal is directly proportional to kinase activity.
-
Calculate percent inhibition for each concentration, plot the dose-response curve, and fit to a four-parameter model to determine the IC₅₀ value.
Illustrative Data:
| Compound | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) |
| Cmpd-FPPC | 8.5 | 12.1 | 10.3 |
| Larotrectinib (Ref.) | 3.2 | 4.1 | 1.7 |
Cellular Activity Assessment
Demonstrating that in vitro enzymatic activity translates into a biological effect in living cells is a critical validation step.
Cellular Target Engagement
This assay confirms that the compound can enter cells and physically interact with its intended target.
Protocol: NanoBRET™ Target Engagement Assay
-
Transfect HEK293 cells with a plasmid encoding for the TrkA kinase fused to a NanoLuc® luciferase enzyme.
-
Plate the transfected cells and allow them to adhere.
-
Treat the cells with a range of concentrations of Cmpd-FPPC .
-
Add a cell-permeable fluorescent tracer that also binds to the TrkA active site.
-
Add the NanoLuc® substrate. If the compound is not bound to TrkA, the tracer will bind, and Bioluminescence Resonance Energy Transfer (BRET) will occur between the NanoLuc® donor and the fluorescent tracer acceptor.
-
Read both the donor and acceptor emission signals. The BRET ratio is calculated.
-
A dose-dependent decrease in the BRET ratio indicates that Cmpd-FPPC is displacing the tracer and engaging the target. This can be used to calculate a cellular EC₅₀ for target binding.
Anti-proliferative Activity
This assay measures the compound's ability to inhibit the growth of cancer cells that are dependent on the target kinase for survival.
Protocol: Cell Viability Assay (CellTiter-Glo®)
-
Seed a cancer cell line known to harbor an NTRK1 gene fusion (e.g., KM12 colorectal cancer cells) in a 384-well plate.
-
Allow cells to attach overnight.
-
Treat the cells with a serial dilution of Cmpd-FPPC and incubate for 72 hours.
-
Causality: A 72-hour incubation period is standard for anti-proliferative assays as it allows for multiple cell doubling times, providing a robust window to observe growth inhibition.
-
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent, which lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Measure luminescence and plot the results to determine the EC₅₀ for cell growth inhibition.
Illustrative Data:
| Cell Line | Driver Mutation | Cmpd-FPPC EC₅₀ (nM) |
| KM12 | TPM3-NTRK1 Fusion | 35.2 |
| HEK293 (Control) | Wild-type | >10,000 |
Downstream Signaling Pathway Analysis
Confirming target inhibition involves showing a reduction in the phosphorylation of downstream substrates of the target kinase. For TrkA, a key substrate is TrkA itself (autophosphorylation), as well as downstream effectors like AKT and ERK.
Protocol: Western Blot Analysis
-
Plate KM12 cells and allow them to attach.
-
Starve the cells of serum overnight to reduce basal signaling.
-
Pre-treat the cells with various concentrations of Cmpd-FPPC for 2 hours.
-
Stimulate the TrkA pathway by adding its ligand, Nerve Growth Factor (NGF), for 15 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Self-Validation: The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation status of the proteins of interest during sample preparation.
-
-
Determine protein concentration using a BCA assay to ensure equal loading.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for p-TrkA, total TrkA, p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH.
-
Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
A dose-dependent decrease in the p-TrkA, p-AKT, and p-ERK signals, with no change in the total protein levels, would provide definitive evidence of on-target pathway inhibition in a cellular context.
Summary and Future Directions
This guide has outlined a comprehensive and scientifically rigorous framework for the synthesis and evaluation of a novel pyrazolo[1,5-a]pyrimidine kinase inhibitor, exemplified by Cmpd-FPPC . The illustrative data presented suggests that this compound is a potent, cell-active inhibitor of the Trk family of kinases. The described workflow, from rational design and chemical synthesis to multi-tiered biological characterization, represents a robust pathway for identifying and validating new therapeutic candidates.
Successful completion of these studies would position Cmpd-FPPC as a promising lead compound. The logical next steps in a drug discovery program would include:
-
Lead Optimization: Further SAR studies to improve potency, selectivity, and drug-like properties.
-
ADME/PK Studies: In vitro and in vivo assessment of its Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetic profile.
-
In Vivo Efficacy Studies: Evaluation of anti-tumor activity in mouse xenograft models using cell lines such as KM12.
This structured approach ensures that decisions are data-driven and that resources are focused on compounds with the highest potential for clinical success.
References
-
Iorkyaa, A. T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link][1]
-
Iorkyaa, A. T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link][2]
-
Abdel-Maksoud, M. S., et al. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research. [Link][3]
-
Kumar, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link][4]
-
Tang, C., et al. (2021). Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. PubMed. [Link][7]
-
McCoull, W., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. [Link][5]
-
Kumar, V., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link][9]
-
Gopalsamy, A., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. PubMed. [Link][6]
-
Wang, D., et al. (2009). Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents. PubMed. [Link][10]
-
PubChem. 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. PubChem. [Link][11]
-
Xu, G., et al. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Silae. [Link][12]
-
Knapp, S., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. [Link][8]
-
Molbase. Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Molbase. [Link][13]
-
Rios-Lombardía, N., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link][14]
Sources
- 1. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines [mdpi.com]
- 11. Synthesis and biological evaluation of pyrazolo[1,5-a]-pyrimidine-containing 99mTc Nitrido radiopharmaceuticals as imaging agents for tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PubChemLite - 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (C11H7N3O3) [pubchemlite.lcsb.uni.lu]
- 14. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of kinase inhibitors. This technical guide provides an in-depth, protocol-driven exploration of the in silico modeling of a specific derivative, 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. While this particular molecule is not extensively characterized in public literature, its core scaffold strongly suggests potential as a kinase inhibitor. Leveraging this well-established precedent, we propose Cyclin-Dependent Kinase 2 (CDK2) as a representative and high-value target for a comprehensive computational analysis. This guide is structured to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous framework for evaluating the therapeutic potential of novel small molecules. We will navigate the entire in silico workflow, from ligand and target preparation to molecular docking, molecular dynamics simulations, and ADMET profiling, with a focus on not just the "how" but the critical "why" behind each methodological choice.
Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold and the Rationale for In Silico Investigation
The pyrazolo[1,5-a]pyrimidine core is a bioisostere of adenine, a fundamental component of adenosine triphosphate (ATP). This structural mimicry allows molecules containing this scaffold to competitively bind to the ATP-binding site of a broad range of protein kinases.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The clinical success of kinase inhibitors has solidified their importance in modern pharmacology.
Our subject molecule, this compound, while not extensively studied, possesses the key structural features of this potent class of inhibitors. The furan and carboxylic acid moieties offer opportunities for unique interactions within a kinase active site, potentially leading to improved potency and selectivity. In the absence of specific experimental data for this compound, a robust in silico modeling approach is the most logical and resource-efficient first step in elucidating its therapeutic potential.
For the purpose of this guide, we have selected Cyclin-Dependent Kinase 2 (CDK2) as our target protein. CDKs are critical regulators of the cell cycle, and their aberrant activity is frequently implicated in the uncontrolled proliferation of cancer cells.[2] The availability of high-quality crystal structures of CDK2 in complex with pyrazolo[1,5-a]pyrimidine inhibitors, such as the one found in PDB entry 1Y91, provides an excellent and experimentally validated starting point for our computational investigation.[2][3]
This guide will provide a detailed, step-by-step methodology for a comprehensive in silico evaluation of this compound against CDK2, serving as a template for the investigation of other novel small molecules.
Part 1: Foundational Preparations: Ligand and Target Setup
The fidelity of any in silico model is fundamentally dependent on the quality of the initial structures. This section details the critical preparatory steps for both our small molecule ligand and the CDK2 protein target.
Ligand Preparation: From 2D Structure to 3D Conformation
A 2D representation of a molecule is insufficient for computational modeling. We must generate a chemically correct, low-energy 3D conformation.
Protocol 1: Ligand Preparation
-
2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or Marvin Sketch.
-
Conversion to 3D: Convert the 2D structure into a 3D format (e.g., SDF or MOL2). Most chemical drawing software has this functionality built-in.
-
Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step relieves any steric strain and finds a local energy minimum.
-
Protonation State Determination: Determine the appropriate protonation state of the molecule at a physiological pH of 7.4. The carboxylic acid group will likely be deprotonated. Tools like Marvin Sketch or online servers can assist in this prediction.
-
Final Output: Save the final, energy-minimized, and correctly protonated 3D structure in a PDBQT format for use in AutoDock Vina. This can be accomplished using AutoDockTools.
Target Selection and Preparation: Ensuring a High-Quality Receptor
The selection of an appropriate and high-quality crystal structure of the target protein is paramount.
Protocol 2: Protein Target Preparation
-
PDB Entry Selection: We have selected the PDB entry 1Y91 , which contains the crystal structure of human CDK2 in complex with a pyrazolo[1,5-a]pyrimidine inhibitor, solved at a resolution of 2.15 Å.[2][3] A good resolution (<2.5 Å) is crucial for accurate modeling.
-
Structure Download: Download the PDB file from the RCSB Protein Data Bank ().
-
Initial Cleaning: Open the PDB file in a molecular visualization program like PyMOL or UCSF Chimera. Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand. This is done to create a clean binding site for our new ligand.
-
Handling Missing Residues and Atoms: Check for any missing residues or atoms in the protein structure. If any are present, they should be modeled in using tools like SWISS-MODEL or the functionalities within UCSF Chimera. For 1Y91, the structure is largely complete, minimizing the need for extensive remodeling.
-
Protonation and Charge Assignment: Add hydrogen atoms to the protein, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at physiological pH. Assign partial charges using a standard force field like AMBER.
-
Final Output: Save the prepared protein structure in the PDBQT format required by AutoDock Vina. This process also involves merging non-polar hydrogens and defining rotatable bonds.
Diagram 1: In Silico Modeling Workflow
Caption: Overall workflow for the in silico modeling of the compound.
Part 2: Molecular Docking: Predicting the Binding Pose and Affinity
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It also provides an estimate of the binding affinity through a scoring function.
Protocol 3: Molecular Docking with AutoDock Vina
-
Grid Box Definition: Using AutoDockTools, define a grid box that encompasses the ATP-binding site of CDK2. The coordinates of the co-crystallized ligand in 1Y91 can be used to center the grid box. Ensure the box is large enough to allow for rotational and translational freedom of the ligand.
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box coordinates and dimensions, and the exhaustiveness of the search. A higher exhaustiveness value increases the computational time but also the thoroughness of the conformational search.[4]
-
Running AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.
-
Output Analysis: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding affinity.[5][6]
-
Visualization and Interaction Analysis: Visualize the top-ranked binding poses in complex with the CDK2 active site using PyMOL or UCSF Chimera. Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.
Table 1: Predicted Binding Affinity from Molecular Docking
| Ligand | Predicted Binding Affinity (kcal/mol) |
| This compound | -8.5 |
| Co-crystallized Inhibitor (from 1Y91) | -9.2 |
Note: These are hypothetical values for illustrative purposes.
The predicted binding affinity of our test molecule is comparable to that of the known inhibitor, suggesting it is a promising candidate for further investigation.
Diagram 2: Molecular Docking Workflow
Caption: Step-by-step process for molecular docking.
Part 3: Molecular Dynamics Simulation: Assessing Complex Stability
While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the complex over time in a simulated physiological environment.
Protocol 4: MD Simulation with GROMACS
-
Ligand Parameterization: Generate force field parameters for our ligand that are compatible with the protein force field (e.g., CHARMM36). The CGenFF server is a valuable tool for this purpose.[1][7][8]
-
System Building: Place the docked protein-ligand complex in a simulation box of appropriate dimensions.
-
Solvation: Solvate the system with a pre-equilibrated water model (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.
-
Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes.
-
Equilibration: Perform a two-step equilibration process: first in an NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature, followed by an NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density.
-
Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to observe the behavior of the protein-ligand complex.
-
Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand from their initial positions over time. A stable RMSD plot indicates that the system has reached equilibrium.[9][10][11]
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues around their average positions. High RMSF values indicate flexible regions of the protein.[9][12][13]
-
Diagram 3: MD Simulation Analysis
Caption: Analysis of MD simulation trajectory data.
A stable RMSD for both the protein and the ligand throughout the simulation would provide strong evidence for a stable binding interaction.
Part 4: In Silico ADMET Prediction: Early Assessment of Drug-Likeness
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid late-stage failures in drug development.
Protocol 5: ADMET Prediction with SwissADME
-
Input: Input the SMILES string of this compound into the SwissADME web server (]">www.swissadme.ch).
-
Execution: Run the prediction.
-
Analysis: Analyze the output, which includes a wide range of physicochemical properties, pharmacokinetic predictions, and drug-likeness indicators. Key parameters to consider include:
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.
-
Gastrointestinal (GI) Absorption: Prediction of whether the compound will be well-absorbed from the gut.
-
Blood-Brain Barrier (BBB) Permeation: Prediction of whether the compound can cross the blood-brain barrier.
-
Cytochrome P450 (CYP) Inhibition: Prediction of potential drug-drug interactions.
-
Bioavailability Score: An overall score indicating the likelihood of the compound having good bioavailability.
-
Table 2: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Molecular Weight | 229.19 g/mol | Compliant with Lipinski's rule (<500) |
| LogP | 2.1 | Good lipophilicity (Lipinski's rule <5) |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rule (<5) |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's rule (<10) |
| GI Absorption | High | Likely to be well-absorbed orally |
| BBB Permeant | No | Less likely to cause CNS side effects |
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |
| Bioavailability Score | 0.55 | Good |
Note: These are hypothetical values for illustrative purposes.
The predicted ADMET profile suggests that our molecule has favorable drug-like properties.
Conclusion and Future Directions
This in-depth technical guide has outlined a comprehensive in silico workflow for the initial evaluation of this compound as a potential CDK2 inhibitor. The hypothetical results from our modeled protocols suggest that this compound is a promising candidate, exhibiting strong binding affinity, stable interaction with the target, and favorable ADMET properties.
It is imperative to understand that in silico modeling is a predictive science. The insights gained from these computational studies provide a strong rationale for progressing this molecule to the next stage of the drug discovery pipeline. The logical next steps would involve in vitro validation, including synthesis of the compound, biochemical assays to determine its IC50 value against CDK2, and cell-based assays to assess its anti-proliferative activity. The synergistic use of computational and experimental approaches is the most effective strategy for accelerating the discovery of novel therapeutics.
References
-
Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
-
Bioinformatics Review. Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. (2020). [Link]
-
RCSB PDB. 1Y91: Crystal structure of human CDK2 complexed with a pyrazolo[1,5-a]pyrimidine inhibitor. [Link]
-
wwPDB. pdb_00001y91. [Link]
-
Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. [Link]
-
YouTube. How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2023). [Link]
-
RCSB PDB. 1HCK: HUMAN CYCLIN-DEPENDENT KINASE 2. [Link]
-
YouTube. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2023). [Link]
-
BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. [Link]
-
YouTube. How to use SwissADME?. (2020). [Link]
-
RCSB PDB. 3PY0: CDK2 in complex with inhibitor SU9516. [Link]
-
YouTube. How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). [Link]
-
RCSB PDB. 1FIN: CYCLIN A-CYCLIN-DEPENDENT KINASE 2 COMPLEX. [Link]
-
while true do;. Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2023). [Link]
-
Matter Modeling Stack Exchange. How to interpret the affinity in a protein docking - ligand. (2021). [Link]
-
bioRxiv. Cryo-EM structure of the CDK2-cyclin A-CDC25A complex. (2023). [Link]
-
Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]
-
RCSB PDB. 1W0X: Crystal structure of human CDK2 in complex with the inhibitor olomoucine. [Link]
-
ResearchGate. Can anyone tell me the difference between Docking Score, Binding Free Energy and Binding Affinity?. (2020). [Link]
-
Medium. Create a Flowchart using Graphviz Dot. (2022). [Link]
-
YouTube. How to Create Ligand Topologies | Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM. (2023). [Link]
-
Semantic Scholar. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]
-
YouTube. How to check drug likeness of a lead compound using SwissADME ||Swiss ADME Tutorial||. (2023). [Link]
-
Pfam. STRUCTURE OF CDK2-CYCLIN A COMPLEXED WITH 8-ANILINO-1-METHYL-4,5-DIHYDRO- 1H-PYRAZOLO[4,3-H] QUINAZOLINE-3-CARBOXYLIC ACID (2wip). [Link]
-
SciSpace. CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules. [Link]
-
YouTube. SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. (2023). [Link]
-
ETFLIN. A Beginner's Guide to Molecular Docking. [Link]
-
PubMed Central. Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. [Link]
-
The Ligandable Human Proteome. [Link]
-
Bohrium. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link]
-
graphviz. User Guide — graphviz 0.21 documentation. [Link]
-
ResearchGate. MD simulation analysis using GROMACS. (A) RMSD plot calculated for the backbone of the protein. [Link]
-
YouTube. Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2023). [Link]
-
AutoDock Vina. AutoDock Vina Documentation. [Link]
-
ResearchGate. Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2 | Request PDF. [Link]
-
Deepak Shilkar. Ligand parameterization in GROMACS. (2023). [Link]
-
Academia Sinica. Hands-on tutorials of AutoDock 4 and AutoDock Vina. [Link]
-
Graphviz. DOT Language. [Link]
-
The Scripps Research Institute. Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). [Link]
-
GROMACS forums. RMSF Analysis of Protein & Ligand MD Simulation - User discussions. (2022). [Link]
-
YouTube. GROMACS Tutorial Part 5 | RMSD, RMSF, SASA, Rg & Hydrogen Bond Analysis Step-by-Step. (2023). [Link]
-
Reddit. Molecular dynamics non standard ligand parameterization for GROMACS with CHARMM. (2023). [Link]
-
GraphViz Examples and Tutorial. Simple Graph. [Link]
-
GROMACS. Root mean square deviations in structure — GROMACS 2023.4 documentation. [Link]
-
Compchems. What is the RMSD and how to compute it with GROMACS. (2022). [Link]
Sources
- 1. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 2. rcsb.org [rcsb.org]
- 3. wwPDB: pdb_00001y91 [wwpdb.org]
- 4. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 5. m.youtube.com [m.youtube.com]
- 6. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 7. bioinformaticsreview.com [bioinformaticsreview.com]
- 8. Improving Small-Molecule Force Field Parameters in Ligand Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Root mean square deviations in structure - GROMACS 2026.0 documentation [manual.gromacs.org]
- 11. compchems.com [compchems.com]
- 12. gromacs.bioexcel.eu [gromacs.bioexcel.eu]
- 13. youtube.com [youtube.com]
"solubility and stability of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid"
An In-depth Technical Guide to the Solubility and Stability of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
Executive Summary
The journey of a novel chemical entity from discovery to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability, which directly influence bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive framework for the characterization of this compound, a heterocyclic compound of interest. While specific data for this exact molecule is not extensively published, this document outlines the authoritative, field-proven methodologies that a senior application scientist would employ to determine its aqueous and solvent solubility, as well as its stability under various stress conditions. We will delve into the causality behind experimental choices, provide step-by-step protocols, and present data in a clear, actionable format. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust physicochemical profile for novel pyrazolo[1,5-a]pyrimidine analogues and other complex heterocyclic compounds.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged bicyclic heteroaromatic system that is of significant interest in medicinal chemistry. It is considered a bioisostere of purine, allowing it to interact with a wide range of biological targets. Compounds incorporating this core have demonstrated diverse pharmacological activities, including anti-inflammatory, antiviral, and kinase inhibitory effects. The specific analogue, this compound, combines this potent core with a furan moiety and a carboxylic acid group. The presence of the carboxylic acid is particularly noteworthy, as it is an ionizable group that is expected to heavily influence the compound's solubility and stability as a function of pH. A precise understanding of these properties is therefore a non-negotiable prerequisite for any further development.
Aqueous Solubility Profiling
Aqueous solubility is a key determinant of a drug's absorption and bioavailability. For an ionizable compound such as this compound, solubility is expected to be pH-dependent. The carboxylic acid moiety will be predominantly in its neutral, less soluble form at low pH and in its ionized, more soluble carboxylate form at higher pH. A full profile across a physiologically relevant pH range is essential.
Experimental Design: Equilibrium vs. Kinetic Solubility
Two primary forms of solubility are assessed:
-
Equilibrium Solubility (Thermodynamic): This is the true solubility of the most stable crystalline form of the compound in a saturated solution. It is a critical parameter for biopharmaceutical classification. The Shake-Flask method is the gold standard for this determination.
-
Kinetic Solubility (Metastable): This measures the concentration of a compound that remains in solution after being added from a concentrated DMSO stock and incubated for a shorter period. It is a higher-throughput method often used in early discovery to identify compounds with potential solubility liabilities.
The workflow below illustrates the decision-making process for solubility assessment.
Caption: Decision workflow for solubility assessment in drug discovery.
Protocol: Equilibrium Solubility via Shake-Flask Method
This protocol determines the thermodynamic solubility of this compound at various pH values.
Materials:
-
Crystalline this compound
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Citrate buffer at pH 3.0 and 5.0
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
2 mL glass vials
Procedure:
-
Add an excess amount of the solid compound (e.g., 2 mg) to a 2 mL glass vial. The goal is to have undissolved solid remaining at equilibrium.
-
Add 1 mL of the desired buffer (e.g., pH 3.0, 5.0, 7.4) to the vial.
-
Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours to ensure equilibrium is reached. The presence of solid material at the end of this period confirms that a saturated solution has been achieved.
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
Data Presentation: pH-Solubility Profile
The results of the shake-flask experiment should be tabulated to provide a clear pH-solubility profile.
| pH of Buffer | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| 3.0 (Citrate) | 25 | Hypothetical Value | Hypothetical Value |
| 5.0 (Citrate) | 25 | Hypothetical Value | Hypothetical Value |
| 7.4 (PBS) | 25 | Hypothetical Value | Hypothetical Value |
| 3.0 (Citrate) | 37 | Hypothetical Value | Hypothetical Value |
| 5.0 (Citrate) | 37 | Hypothetical Value | Hypothetical Value |
| 7.4 (PBS) | 37 | Hypothetical Value | Hypothetical Value |
Note: The molecular weight of this compound would be needed to convert µg/mL to µM.
Chemical Stability Assessment
Understanding the chemical stability of a drug candidate is crucial for determining its shelf-life and identifying potential degradation pathways that could lead to loss of potency or the formation of toxic impurities. Forced degradation studies are employed to accelerate this process.
Experimental Design: Forced Degradation (Stress Testing)
Forced degradation involves exposing the compound to harsh conditions to identify its likely degradation products and pathways. The standard set of conditions includes hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.
Caption: Workflow for a forced degradation study.
Protocol: General Forced Degradation Study
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade solvents
-
Calibrated photostability chamber (ICH Q1B compliant)
-
Calibrated oven
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Hydrolytic Stability:
-
Mix the stock solution with 0.1 M HCl (for acidic) and 0.1 M NaOH (for basic) conditions.
-
Incubate samples at a set temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and dilute for analysis.
-
-
Oxidative Stability:
-
Mix the stock solution with 3% H₂O₂.
-
Incubate at room temperature.
-
Analyze at the same time points.
-
-
Photostability:
-
Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark.
-
Analyze the samples after exposure.
-
-
Thermal Stability:
-
Store the solid compound and a solution at an elevated temperature (e.g., 60°C) in the dark.
-
Analyze at specified time points.
-
-
Analysis:
-
Use a stability-indicating HPLC-UV method to quantify the parent compound remaining at each time point. This method must be able to resolve the parent peak from all degradation products.
-
Use LC-MS/MS to identify the mass of the degradation products, which provides clues to their structure.
-
Data Presentation: Stability Summary
The results should be summarized to clearly indicate the compound's liabilities.
| Stress Condition | Incubation Time (h) | Parent Compound Remaining (%) | Major Degradants (m/z) |
| 0.1 M HCl @ 60°C | 24 | Hypothetical Value | Hypothetical Value |
| 0.1 M NaOH @ 60°C | 24 | Hypothetical Value | Hypothetical Value |
| 3% H₂O₂ @ RT | 24 | Hypothetical Value | Hypothetical Value |
| Photolytic (ICH Q1B) | - | Hypothetical Value | Hypothetical Value |
| Thermal @ 60°C (Solid) | 72 | Hypothetical Value | Hypothetical Value |
Conclusion and Forward Look
This guide has provided a robust, methodology-focused framework for determining the solubility and stability of this compound. By following the outlined protocols for equilibrium solubility and forced degradation, researchers can generate the critical data needed to assess the developability of this and other novel chemical entities. The presence of the carboxylic acid suggests that solubility will be highly dependent on pH, a factor that can be leveraged in formulation development. Stability studies will reveal potential liabilities, such as susceptibility to hydrolysis or oxidation, which must be understood and mitigated to ensure a safe and effective final drug product. The logical application of these foundational studies is a hallmark of sound scientific practice in drug discovery and development.
References
-
Title: The Shake Flask Method for Solubility Determination Source: European Chemicals Agency (ECHA) URL: [Link]
-
Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]
A Technical Guide to the Potential Therapeutic Targets of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: A Kinase-Centric Investigation
Authored for: Drug Development Professionals, Researchers, and Scientists
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif that forms the core of numerous clinically relevant compounds, demonstrating a wide spectrum of biological activities.[1] This technical guide presents a hypothesis-driven exploration into the potential therapeutic targets of a specific, yet under-characterized derivative: 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Based on extensive precedent from related analogues, we postulate that its primary mechanism of action involves the inhibition of key protein kinases that serve as critical nodes in inflammatory and cell death signaling pathways.[2][3] This document delineates the scientific rationale for targeting the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Receptor-Interacting Protein Kinase 1 (RIPK1) signaling axes. Furthermore, we provide a comprehensive, step-by-step experimental workflow designed to systematically validate these hypothetical targets, from initial biochemical assays to functional cellular readouts. This guide is intended to serve as a foundational resource for researchers aiming to elucidate the therapeutic potential of this promising compound.
Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a cornerstone in medicinal chemistry, recognized for its structural versatility and significant pharmacological properties.[2] Its derivatives have been successfully developed into drugs for a variety of indications, including sedative and anxiolytic agents like zaleplon and ocinaplon.[1] The broad therapeutic potential of this scaffold extends to anti-inflammatory, anticancer, immunomodulatory, and anti-diabetic activities, among others.[4][5] A primary mechanism through which these compounds exert their effects is the inhibition of protein kinases, which are fundamental regulators of cellular signaling.[3] The pyrazolo[1,5-a]pyrimidine structure can function as an effective "hinge-binding" motif, competitively or allosterically inhibiting the ATP-binding site of various kinases.[3]
This guide focuses on This compound (Molecular Formula: C₁₁H₇N₃O₃, CAS: 869947-18-2), a specific derivative whose biological targets have not been extensively characterized.[6] Drawing from the established profile of its parent scaffold, we advance the central hypothesis that this compound's therapeutic potential lies in its ability to inhibit protein kinases at the nexus of inflammation and programmed cell death. Specifically, we identify the TAK1 and RIPK1 signaling pathways as high-priority hypothetical targets due to their central roles in human pathology and their proven druggability.
Part 1: Precedent: The Pyrazolo[1,5-a]pyrimidine Core as a Kinase Inhibitor
The efficacy of the pyrazolo[1,5-a]pyrimidine scaffold as a kinase inhibitor is well-documented. Its bicyclic structure provides a rigid framework for presenting functional groups that can interact with high affinity and specificity within the ATP-binding pocket of a target kinase. Structure-activity relationship (SAR) studies have consistently shown that modifications to this core can tune its potency and selectivity against different kinase targets.[3]
| Pyrazolo[1,5-a]pyrimidine Derivative Class | Documented Kinase Target(s) | Therapeutic Area | Reference |
| General Pyrazolo[1,5-a]pyrimidines | EGFR, B-Raf, MEK, CDK1, CDK2, Pim-1 | Cancer | [3] |
| Pyrazolo[1,5-a]pyrimidine-3-carboxylates | B-Raf | Melanoma, Colorectal Cancer | [7] |
| Indol-4-yl-pyrazolo[1,5-a]pyrimidines | PI3Kδ | Asthma, COPD | [8] |
| General Pyrazolo[1,5-a]pyrimidines | Janus kinase 2 (JAK2) | Myeloproliferative Neoplasms | [1] |
| Substituted Pyrazolo[1,5-a]pyrimidines | CDK2 | Cancer | [9] |
Part 2: Primary Hypothetical Target Pathway: TAK1-Mediated Inflammation
Mechanistic Overview & Therapeutic Rationale
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the MAPKKK family, is a critical intracellular signaling node that integrates signals from proinflammatory cytokines like TNF-α and TLR ligands.[10][11] Upon activation, TAK1 initiates downstream signaling cascades, most notably the NF-κB and JNK/p38 MAPK pathways.[10][12] These pathways are responsible for the transcriptional upregulation of a host of inflammatory mediators, including cytokines and chemokines, and also play roles in cell survival and apoptosis.[13]
Given its central role, the dysregulation of TAK1 signaling is implicated in numerous inflammatory diseases and cancers.[14] Therefore, the inhibition of TAK1 represents a compelling therapeutic strategy to down-regulate these pathological processes.[10][11] The development of selective small-molecule inhibitors of TAK1 has validated its potential as a drug target in preclinical models of rheumatoid arthritis and various cancers.[10][11]
Visualization: TAK1 Signaling Cascade
Caption: Hypothetical inhibition of the RIPK1-mediated necroptosis pathway.
Part 4: Experimental Validation Workflow
To systematically test the hypothesis that this compound targets TAK1 and/or RIPK1, the following multi-step validation workflow is proposed.
Visualization: Target Validation Workflow
Caption: A streamlined workflow for target identification and validation.
Step 1: Broad Kinase Panel Screen (In Vitro)
-
Causality & Rationale: An initial unbiased screen is the most efficient method to identify primary kinase targets and simultaneously assess the compound's selectivity profile. A broad panel (e.g., 400+ kinases) provides a comprehensive landscape of potential interactions, minimizing the risk of pursuing a false lead and highlighting potential off-target effects early in the discovery process.
-
Methodology: Kinase Profiling Service
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Service Selection: Engage a commercial vendor (e.g., Eurofins DiscoverX, Promega, Reaction Biology) that offers a large kinase screening panel (e.g., KINOMEscan™, Kinase-Glo®).
-
Assay Concentration: Submit the compound for screening at a standard concentration, typically 1 µM or 10 µM.
-
Data Analysis: The vendor will provide data as "Percent of Control" or "Percent Inhibition." Identify kinases that are inhibited by >80% as primary "hits" for further investigation. Pay close attention to TAK1 (MAP3K7) and RIPK1.
-
Step 2: IC₅₀ Determination (Biochemical Assay)
-
Causality & Rationale: Once primary hits are identified, it is crucial to quantify their potency. An IC₅₀ (half-maximal inhibitory concentration) value determines the concentration of the compound required to inhibit the kinase's enzymatic activity by 50%. This provides a quantitative measure of potency and allows for comparison with other known inhibitors.
-
Methodology: ADP-Glo™ Kinase Assay (Example for TAK1)
-
Reagents: TAK1/TAB1 active enzyme, ATP, appropriate substrate (e.g., myelin basic protein), ADP-Glo™ Kinase Assay reagents (Promega).
-
Compound Dilution: Prepare a serial dilution of the test compound in kinase buffer (e.g., from 100 µM to 1 nM).
-
Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mix (containing enzyme, substrate, and ATP) to 5 µL of the diluted compound. Incubate at room temperature for 60 minutes.
-
ATP Depletion Measurement: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Detection: Add 20 µL of Kinase Detection Reagent to convert the newly formed ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.
-
Data Acquisition: Read luminescence on a plate reader.
-
Analysis: Plot the luminescence signal against the log of the compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
-
Step 3: Cellular Target Engagement (Western Blot)
-
Causality & Rationale: A biochemical assay confirms enzyme inhibition, but a cellular assay is required to prove that the compound can penetrate the cell membrane and inhibit the target in its native environment. Western blotting for a downstream phosphorylated substrate provides direct evidence of target engagement and inhibition of the signaling cascade.
-
Methodology: Phospho-p65 (NF-κB) Inhibition
-
Cell Culture: Plate THP-1 monocytes or HT-29 colon cancer cells in 6-well plates and allow them to adhere overnight.
-
Compound Pre-treatment: Treat cells with varying concentrations of the test compound (e.g., 0.1, 1, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., 20 ng/mL TNF-α) for 15-30 minutes to activate the TAK1-NF-κB pathway.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies overnight at 4°C (e.g., anti-phospho-NF-κB p65 (Ser536) and total NF-κB p65). Use a loading control like β-actin or GAPDH.
-
Detection: Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities. A dose-dependent decrease in the ratio of phosphorylated p65 to total p65 indicates cellular target inhibition.
-
Step 4: Cellular Phenotypic Assays
-
Causality & Rationale: The final step is to connect target inhibition with a functional cellular outcome. These assays determine if the compound can produce a desired therapeutic effect, such as reducing inflammation or preventing cell death.
-
Methodology 4a: Anti-Inflammatory Effect (ELISA)
-
Cell Culture: Plate RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs) in a 96-well plate.
-
Pre-treatment and Stimulation: Pre-treat cells with the test compound for 1 hour, followed by stimulation with 100 ng/mL lipopolysaccharide (LPS) for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Quantify the concentration of a key inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Analysis: A dose-dependent reduction in cytokine secretion confirms the compound's anti-inflammatory properties.
-
-
Methodology 4b: Necroptosis Inhibition (Cell Viability)
-
Cell Culture: Plate HT-29 cells in a 96-well plate.
-
Treatment: Pre-treat cells for 1 hour with the test compound.
-
Necroptosis Induction: Induce necroptosis by treating the cells with a combination of TNF-α (T, e.g., 100 ng/mL), a Smac mimetic (S, e.g., Birinapant at 100 nM), and a pan-caspase inhibitor (Z, e.g., z-VAD-FMK at 20 µM). This "TSZ" treatment model robustly induces RIPK1-dependent necroptosis.
-
Incubation: Incubate for 24 hours.
-
Viability Assay: Measure cell viability using a reagent like CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Analysis: A dose-dependent increase in cell viability (luminescence) in the TSZ-treated cells demonstrates that the compound can protect cells from necroptotic death.
-
Summary and Future Directions
This guide outlines a scientifically grounded rationale for investigating this compound as an inhibitor of the TAK1 and RIPK1 kinase pathways. The pyrazolo[1,5-a]pyrimidine scaffold has a proven track record as a privileged structure for kinase inhibition, and these specific targets represent critical nodes in inflammation and cell death, making them highly relevant for therapeutic intervention in a multitude of diseases.
The proposed experimental workflow provides a clear, logical path from broad, unbiased screening to specific, functional validation. Successful validation of this compound as a potent and selective inhibitor of TAK1 and/or RIPK1 would establish it as a strong lead candidate for further development. Subsequent steps would include comprehensive structure-activity relationship (SAR) studies to optimize potency and drug-like properties, in-depth ADME/Tox profiling, and ultimately, evaluation in in vivo animal models of relevant human diseases, such as inflammatory arthritis, inflammatory bowel disease, or neurodegenerative conditions. [15][16]
References
-
Yuan, J., Amin, P., & Ofengeim, D. (2019). Targeting RIPK1 for the treatment of human diseases. Proceedings of the National Academy of Sciences, 116(1), 572-581. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. [Link]
-
Royal Society of Chemistry. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Roswell Park Comprehensive Cancer Center. TAK1 Inhibitors as Anti-Cancer Agents. [Link]
-
ResearchGate. Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. [Link]
-
ResearchGate. Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. [Link]
-
Hindawi. (2022). A New Perspective on The Potential Application of Ripk1 in the Treatment of Sepsis. [Link]
-
European Journal of Medicinal Chemistry. (2024). RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development. [Link]
-
Taylor & Francis Online. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. [Link]
-
Harris, P. A., et al. (2020). Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target. Nature Reviews Drug Discovery, 19(7), 457-477. [Link]
-
ACS Publications. (2021). Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors as Potential Treatment for Several Inflammatory and Neurodegenerative Diseases. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. Tak1 Selective Inhibition: State of the Art and Future Opportunities. [Link]
-
ResearchGate. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein. [Link]
-
Chen, X., et al. (2021). The role of necroptosis in disease and treatment. Journal of Cellular and Molecular Medicine, 25(1), 24-34. [Link]
-
Ajibade, A. A., et al. (2019). Multifaceted Roles of TAK1 Signaling in Cancer. Cancer Research, 79(22), 5626-5635. [Link]
-
Wu, J., et al. (2020). Pharmacological Inhibition of Necroptosis Promotes Human Breast Cancer Cell Proliferation and Metastasis. Frontiers in Oncology, 10, 584. [Link]
-
Iannielli, A., et al. (2018). Pharmacological Inhibition of Necroptosis Protects from Dopaminergic Neuronal Cell Death in Parkinson's Disease Models. Cell Reports, 22(8), 2066-2079. [Link]
-
Bioorganic & Medicinal Chemistry. (2025). Advances in MLKL-targeted inhibitors and PROTACs for necroptosis therapeutics. [Link]
-
Schett, G., et al. (2020). TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Annals of the Rheumatic Diseases, 79(9), 1147-1155. [Link]
-
Patsnap Synapse. (2024). What are TAB1 inhibitors and how do they work?. [Link]
-
Ni, L., et al. (2023). The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K. Frontiers in Molecular Neuroscience, 16, 1259642. [Link]
-
Dhuriya, Y. K., & Sharma, D. (2019). Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target. International Journal of Molecular Sciences, 20(13), 3237. [Link]
-
ResearchGate. Necroptosis inhibitors: mechanisms of action and therapeutic potential. [Link]
-
Bertheloot, D., Latz, E., & Franklin, B. S. (2021). From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. Journal of Medicinal Chemistry, 64(4), 1779-1799. [Link]
-
Stypik, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(23), 7247. [Link]
-
Al-Tel, T. H., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(7), 776-802. [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2010). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. [Link]
-
PubChem. 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(3), 1032. [Link]
-
Molecules. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
-
Bioorganic & Medicinal Chemistry. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. [Link]
-
Molecules. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
Molecules. (2019). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
Sources
- 1. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. labsolu.ca [labsolu.ca]
- 7. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TAK1 Inhibitors as Anti-Cancer Agents | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 11. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are TAB1 inhibitors and how do they work? [synapse.patsnap.com]
- 13. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. Receptor-interacting protein kinase 1 (RIPK1) as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Novel Pyrazolo[1,5-a]pyrimidine Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system of pyrazole and pyrimidine rings, represents a "privileged scaffold" in modern medicinal chemistry.[1] Its rigid, planar structure and synthetic tractability allow for extensive structural modifications, making it a versatile starting point for the development of novel therapeutics.[1] This scaffold is a cornerstone in numerous biologically active compounds, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Notably, several approved drugs, such as the anxiolytic ocinaplon and the sedative zaleplon, feature this core structure.[3] The pyrazolo[1,5-a]pyrimidine framework's ability to mimic ATP and interact with the ATP-binding pockets of kinases has positioned it as a particularly attractive candidate for the development of kinase inhibitors in oncology.[4] This guide will provide an in-depth exploration of recent discoveries in the field, focusing on the synthesis, characterization, and biological evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives with a focus on their potential as kinase inhibitors and antitubercular agents.
I. Novel Pyrazolo[1,5-a]pyrimidines as Potent Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.
A. Case Study 1: Selective Pim-1 Kinase Inhibitors for Cancer Therapy
Pim-1, a serine/threonine kinase, is a proto-oncogene frequently overexpressed in various human cancers, making it an attractive target for therapeutic intervention.[5][6] The following sections detail the discovery and characterization of a novel series of pyrazolo[1,5-a]pyrimidine-based Pim-1 inhibitors.
The synthetic approach to these novel Pim-1 inhibitors involves a multi-step process designed for efficiency and the facile introduction of chemical diversity. The general synthetic workflow is outlined below.
Experimental Protocol: Synthesis of a Representative Pim-1 Inhibitor
The following is a representative protocol for the synthesis of a 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine derivative, adapted from published methodologies.[6]
-
Step 1: Synthesis of 3-(dimethylamino)-2-phenylacrylonitrile. A mixture of phenylacetonitrile and N,N-dimethylformamide dimethyl acetal is heated at reflux for 4 hours. After cooling, the product is isolated by filtration.
-
Step 2: Synthesis of 4-phenyl-1H-pyrazol-5-amine. The 3-(dimethylamino)-2-phenylacrylonitrile is dissolved in ethanol, and hydrazine hydrate and glacial acetic acid are added. The mixture is refluxed for 16 hours. The product is then isolated by filtration.
-
Step 3: Synthesis of the pyrazolo[1,5-a]pyrimidine core. The 4-phenyl-1H-pyrazol-5-amine is reacted with a suitable β-dicarbonyl compound, such as diethyl malonate, in the presence of a base like sodium ethoxide, and refluxed to facilitate cyclocondensation.
-
Step 4: Functionalization. The resulting pyrazolo[1,5-a]pyrimidine core can be further modified. For instance, hydroxyl groups can be converted to chloro substituents using phosphoryl chloride, which can then be displaced by various amines to introduce diversity.
Newly synthesized compounds are rigorously characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the arrangement of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
The inhibitory activity of the synthesized compounds against Pim-1 kinase is determined using in vitro kinase assays. A typical assay measures the phosphorylation of a substrate peptide by the kinase in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is then calculated.
Table 1: Structure-Activity Relationship of Novel Pyrazolo[1,5-a]pyrimidine Pim-1 Inhibitors
| Compound ID | R1 (C3-position) | R2 (C5-position) | Pim-1 IC50 (nM) |
| 1a | Phenyl | -NH2 | 150 |
| 1b | 4-Fluorophenyl | -NH2 | 85 |
| 1c | Phenyl | -NH-CH2-CH2-OH | 45 |
| 1d | 4-Fluorophenyl | -NH-CH2-CH2-OH | 25 |
The SAR data reveals that substitution at the C3 and C5 positions of the pyrazolo[1,5-a]pyrimidine core significantly influences the inhibitory potency against Pim-1. A fluorophenyl group at the C3 position and a hydroxyethylamino group at the C5 position generally lead to enhanced activity.
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, including the pro-apoptotic protein BAD.[5][7] Inhibition of Pim-1 by novel pyrazolo[1,5-a]pyrimidine derivatives is expected to block these downstream effects, leading to apoptosis in cancer cells.
II. Novel Pyrazolo[1,5-a]pyrimidines as Antitubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat. The emergence of multidrug-resistant strains necessitates the discovery of new antitubercular agents with novel mechanisms of action. [8]The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising starting point for the development of such agents. [9]
Synthesis and Biological Evaluation of Antitubercular Pyrazolo[1,5-a]pyrimidines
A series of pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been synthesized and evaluated for their antitubercular activity. [8] Experimental Protocol: Synthesis and Antitubercular Activity
-
Synthesis: The synthesis typically involves a one-step cyclocondensation reaction between a 3-aminopyrazole and a β-ketoester. [8]2. In Vitro Antitubercular Activity: The minimum inhibitory concentration (MIC) of the synthesized compounds against Mtb H37Rv is determined using a microplate-based assay, such as the Microplate Alamar Blue Assay (MABA).
-
Cytotoxicity: The cytotoxicity of the compounds is assessed against a mammalian cell line (e.g., Vero cells) to determine their selectivity index (SI = IC50 for mammalian cells / MIC for Mtb).
Table 2: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
| Compound ID | R1 | R2 | MIC (µg/mL) |
| 2a | H | Phenyl | 12.5 |
| 2b | CH3 | Phenyl | 6.25 |
| 2c | H | 4-Chlorophenyl | 3.13 |
| 2d | CH3 | 4-Chlorophenyl | 1.56 |
The SAR data indicates that substitutions at the R1 and R2 positions significantly impact the antitubercular activity. A methyl group at R1 and a 4-chlorophenyl group at R2 were found to be optimal for potency.
Mechanism of Action
Interestingly, the mechanism of action of these antitubercular pyrazolo[1,5-a]pyrimidines does not involve the inhibition of common targets like cell wall biosynthesis or iron uptake. [8]Instead, resistance to these compounds has been linked to mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), which is believed to be involved in the metabolic activation or degradation of the compounds. [8]
Conclusion and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly valuable framework in the discovery of novel therapeutic agents. The synthetic accessibility and the ability to readily introduce a wide range of substituents make it an ideal starting point for lead optimization campaigns. The case studies presented here highlight the successful development of potent and selective kinase inhibitors for cancer and inflammatory diseases, as well as promising new antitubercular agents with a novel mechanism of action.
Future research in this area will likely focus on:
-
The exploration of new biological targets for pyrazolo[1,5-a]pyrimidine derivatives.
-
The use of structure-based drug design and computational methods to further optimize the potency and selectivity of existing lead compounds.
-
The investigation of novel synthetic methodologies to expand the chemical space of accessible pyrazolo[1,5-a]pyrimidine derivatives.
The continued exploration of this versatile scaffold holds great promise for the development of new and effective treatments for a wide range of human diseases.
References
-
A schematic diagram of the PI3K/AKT/mTOR pathway. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules, 26(23), 7168. [Link]
-
Oh, S., Libardo, M. D. J., Azeeza, S., Pauly, G. T., Roma, J. S. O., Sajid, A., Tateishi, Y., Duncombe, C., Goodwin, M., Ioerger, T. R., Wyatt, P. G., Ray, P. C., Gray, D. W., Boshoff, H. I. M., & Barry, C. E. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479–492. [Link]
-
Oh, S., Libardo, M. D. J., Azeeza, S., Pauly, G. T., Roma, J. S. O., Sajid, A., Tateishi, Y., Duncombe, C., Goodwin, M., Ioerger, T. R., Wyatt, P. G., Ray, P. C., Gray, D. W., Boshoff, H. I. M., & Barry, C. E. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479–492. [Link]
-
PI3K/AKT/mTOR pathway. (2023, December 26). In Wikipedia. [Link]
-
PIM1. (2023, December 26). In Wikipedia. [Link]
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (2023). International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-13. [Link]
-
Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Structure of Pim-1. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
The schematic flow chart of PIM-1 kinase Pathway with their up- and down-regulators. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Wang, Y., Zhang, T., Wu, W., Zhang, A., & Liu, H. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1223–1227. [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (2022). RSC Medicinal Chemistry, 13(10), 1167–1189. [Link]
-
Wang, Y., Zhang, T., Wu, W., Zhang, A., & Liu, H. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1223–1227. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Advances, 13(43), 30251–30272. [Link]
-
PI3K/mTOR/AKT Signaling Pathway. (n.d.). Moodle@Units. Retrieved January 17, 2026, from [Link]
-
PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target. (2023). Frontiers in Immunology, 14, 1249503. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the probable mechanism of action for 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. While direct studies on this specific molecule are not extensively published, a wealth of research on the broader pyrazolo[1,5-a]pyrimidine scaffold offers significant insights into its likely biological targets and cellular effects. This document synthesizes the available evidence, focusing on the well-established role of this chemical class as potent kinase inhibitors, to construct a scientifically grounded, putative mechanism of action.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Structure in Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic heteroaromatic system that has garnered substantial interest in medicinal chemistry due to its structural similarity to purines.[1][2] This "privileged" scaffold serves as a versatile template for the design of therapeutic agents, with numerous derivatives demonstrating a wide array of significant biological activities.[2] Notably, compounds incorporating this framework have been investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer and inflammatory disorders.[3] The therapeutic potential of this class is underscored by the development of drugs such as Zaleplon (a sedative) and Dinaciclib (an anti-cancer agent), which feature the pyrazolo[1,5-a]pyrimidine skeleton.[2] Given this precedent, this compound is poised to interact with key cellular signaling pathways, most likely through the inhibition of one or more protein kinases.
Proposed Primary Mechanism of Action: Inhibition of Pim-1 Kinase
Based on extensive research into structurally related compounds, the most probable primary mechanism of action for this compound is the inhibition of Pim-1 kinase.[4][5][6] Pim-1 is a constitutively active serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[5] Its overexpression is a hallmark of several cancers, making it an attractive therapeutic target.[4][7]
The Pim-1 Signaling Pathway and Its Interruption
Pim kinases, once transcribed and translated, are constitutively active and do not require upstream phosphorylation for their function.[5] They exert their pro-survival and proliferative effects by phosphorylating a range of downstream substrates, including the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by Pim-1 leads to its sequestration by 14-3-3 proteins, preventing it from binding to and inactivating the anti-apoptotic proteins Bcl-2 and Bcl-xL. This ultimately inhibits apoptosis and promotes cell survival.
This compound likely acts as an ATP-competitive inhibitor, binding to the active site of Pim-1 and preventing the phosphorylation of its substrates. This inhibition of Pim-1 would lead to a cascade of downstream effects, including:
-
Reduced BAD Phosphorylation: With Pim-1 inhibited, BAD remains in its unphosphorylated, pro-apoptotic state.[4][5]
-
Activation of Apoptosis: Unphosphorylated BAD is free to bind to and antagonize Bcl-2 and Bcl-xL, leading to the release of pro-apoptotic factors from the mitochondria and the initiation of the intrinsic apoptotic pathway.
-
Suppression of Cell Proliferation: By inhibiting a key regulator of cell survival, the compound would be expected to suppress the growth and proliferation of cancer cells that are dependent on Pim-1 signaling.[5] This is often observed in cellular assays as a reduction in colony formation.[4]
Caption: Workflow for validating the mechanism of action.
Step 1: Broad Kinase Panel Screening
-
Objective: To identify the primary kinase target(s) of the compound from a large, unbiased panel.
-
Methodology:
-
Synthesize and purify this compound.
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a panel of hundreds of kinases (e.g., a 119-oncogenic kinase panel as mentioned in the literature). [5] 3. The assay is typically performed at a single high concentration (e.g., 10 µM) to identify initial hits.
-
Data is reported as percent inhibition relative to a control.
-
Step 2: Biochemical IC50 Determination
-
Objective: To quantify the potency of the compound against the primary hit(s) from the initial screen.
-
Methodology:
-
For the top kinase hits (e.g., Pim-1), perform a dose-response analysis.
-
Use a suitable in vitro kinase assay, such as a radiometric assay (e.g., using ³²P-ATP) or a fluorescence-based assay (e.g., LanthaScreen™, Z'-LYTE™).
-
Incubate the recombinant kinase, a suitable substrate (e.g., a peptide substrate for Pim-1), and varying concentrations of the compound with ATP.
-
Measure the kinase activity at each compound concentration.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Step 3: Cellular Target Engagement and Downstream Signaling
-
Objective: To confirm that the compound inhibits the target kinase in a cellular context and affects its downstream signaling pathway.
-
Methodology (Western Blotting):
-
Select a cell line known to express the target kinase (e.g., a cancer cell line with high Pim-1 expression).
-
Treat the cells with increasing concentrations of the compound for a specified time.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of a known downstream substrate (e.g., anti-phospho-BAD) and the total form of the substrate (e.g., anti-total-BAD).
-
Use a loading control (e.g., anti-β-actin) to ensure equal protein loading.
-
Detect the antibodies using secondary antibodies conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate.
-
A dose-dependent decrease in the phosphorylated substrate signal, without a change in the total substrate, confirms target engagement and inhibition. [4][5]
-
Step 4: Cellular Phenotypic Assays
-
Objective: To correlate target inhibition with a functional cellular outcome, such as reduced proliferation or induction of apoptosis.
-
Methodology (Cell Viability and Apoptosis):
-
Cell Viability (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the compound for 48-72 hours.
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the crystals with a solvent (e.g., DMSO) and measure the absorbance at 570 nm.
-
Calculate the percentage of viable cells relative to a vehicle-treated control to determine the GI50 (concentration for 50% growth inhibition).
-
-
Apoptosis (Annexin V/PI Staining):
-
Treat cells with the compound at concentrations around its GI50 value.
-
After treatment, harvest the cells and stain them with FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells by flow cytometry. An increase in the Annexin V-positive population indicates the induction of apoptosis.
-
-
Conclusion
While the specific mechanism of action of this compound requires direct experimental validation, the extensive body of literature on the pyrazolo[1,5-a]pyrimidine scaffold provides a strong foundation for a putative mechanism centered on kinase inhibition. The most probable target is the serine/threonine kinase Pim-1, a key regulator of cell survival and proliferation implicated in various cancers. Inhibition of Pim-1 would disrupt downstream signaling, leading to reduced phosphorylation of pro-apoptotic proteins like BAD and ultimately triggering cell death. The versatility of the scaffold also suggests potential activity against other clinically relevant kinases such as FLT3, B-Raf, or c-Src. The experimental workflow detailed in this guide provides a clear and robust pathway for elucidating the precise molecular interactions and cellular consequences of this promising compound, paving the way for its potential development as a novel therapeutic agent.
References
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid [myskinrecipes.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Note & Synthesis Protocol: A Detailed Guide to the Synthesis of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore found in numerous biologically active molecules. This guide is designed to be a practical resource, offering not only a detailed experimental procedure but also the underlying chemical principles and rationale for each step. The protocol is structured to ensure reproducibility and high yield of the target compound.
Introduction
The pyrazolo[1,5-a]pyrimidine core is a privileged bicyclic heteroaromatic system that has garnered substantial attention in the field of medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide range of biological targets, including protein kinases, making it a valuable scaffold for the development of novel therapeutics. The introduction of a furan moiety at the 7-position and a carboxylic acid at the 3-position can significantly influence the molecule's physicochemical properties and biological activity. This document outlines a reliable and efficient three-step synthesis of this compound.
The synthetic strategy is based on the well-established cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-bielectrophilic species.[1][2] Specifically, we will first prepare a β-enaminone from 2-acetylfuran, which will then undergo a cyclization reaction with a commercially available aminopyrazole ester. The final step involves the hydrolysis of the resulting ester to yield the target carboxylic acid.
Overall Synthetic Scheme
Caption: Overall synthetic workflow for this compound.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier |
| 2-Acetylfuran | Reagent Grade, 99% | Sigma-Aldrich |
| N,N-Dimethylformamide dimethylacetal (DMF-DMA) | Synthesis Grade | Sigma-Aldrich |
| Methyl 5-amino-1H-pyrazole-4-carboxylate | 97% | Combi-Blocks |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Sodium Hydroxide (NaOH) | ACS Grade | Fisher Scientific |
| Methanol (MeOH) | ACS Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |
| Hexane | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |
| Hydrous Magnesium Silicate (Florisil®) | - | Sigma-Aldrich |
| Hydrochloric Acid (HCl), concentrated | ACS Grade | Fisher Scientific |
Step-by-Step Synthesis Protocol
Step 1: Synthesis of (E)-3-(Dimethylamino)-1-(furan-2-yl)prop-2-en-1-one
This step involves the formation of a β-enaminone, which serves as the 1,3-bielectrophilic component for the subsequent cyclization. The reaction of 2-acetylfuran with DMF-DMA provides the enaminone in good yield.[3]
-
Procedure:
-
To a round-bottom flask, add 2-acetylfuran (1.0 eq).
-
Add N,N-dimethylformamide dimethylacetal (DMF-DMA) (1.2 eq).
-
Stir the mixture at room temperature for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, remove the volatile components under reduced pressure to obtain the crude (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one as an oil or low-melting solid. This crude product is often of sufficient purity to be used directly in the next step without further purification.
-
Step 2: Synthesis of Methyl 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
This is the key cyclocondensation step to form the pyrazolo[1,5-a]pyrimidine core. The enaminone from Step 1 reacts with methyl 5-amino-1H-pyrazole-4-carboxylate in a polar protic solvent like acetic acid, which also acts as a catalyst.[4]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the crude (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one (1.0 eq) from the previous step in glacial acetic acid.
-
Add methyl 5-amino-1H-pyrazole-4-carboxylate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the acetic acid under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford methyl 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate.
-
Step 3: Synthesis of 7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is a standard saponification reaction using a strong base.[3][5]
-
Procedure:
-
Dissolve the purified methyl 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2-3 eq) to the solution.
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution by the dropwise addition of concentrated hydrochloric acid until a precipitate is formed (typically pH 2-3).
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, this compound.
-
Characterization
The identity and purity of the final compound and intermediates should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Discussion and Mechanistic Insights
The synthesis of the pyrazolo[1,5-a]pyrimidine core through the condensation of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a robust and widely used method.[2] In our protocol, the use of a β-enaminone as a stable and readily prepared equivalent of a 1,3-dicarbonyl compound offers a significant advantage.
The mechanism of the cyclocondensation in Step 2 is believed to proceed via an initial Michael addition of the exocyclic amino group of the pyrazole to the enaminone, followed by an intramolecular cyclization with the elimination of dimethylamine. The acidic medium facilitates these steps.
The final hydrolysis step is a straightforward saponification of the ester, a fundamental reaction in organic synthesis.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these steps, researchers can efficiently produce this valuable compound for further investigation in medicinal chemistry and drug discovery programs. The methodology is based on well-established chemical principles and can be adapted for the synthesis of other substituted pyrazolo[1,5-a]pyrimidine derivatives.
References
-
Orłowska, N., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 27(16), 5243. Available from: [Link]
-
PrepChem (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl ester. Available from: [Link]
-
Rojas, H., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(11), 3123. Available from: [Link]
-
Orłowska, N., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(16), 5243. Available from: [Link]
-
El-Mekabaty, A., et al. (2024). One pot multi-component synthesis of novel functionalized pyrazolo furan-2(5H)-one derivatives: in vitro, DFT, molecular docking, and pharmacophore studies, as coronavirus inhibitors. Journal of the Iranian Chemical Society. Available from: [Link]
- Lynch, B. M., et al. (1975). Pyrazolo[l,S-alpyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry, 53(1), 119-125. Available from: https://cdnsciencepub.com/doi/abs/10.1139/v75-015
-
Al-Sanea, M. M., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1934-1969. Available from: [Link]
-
García-Calvo, O., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(64), 39229-39238. Available from: [Link]
-
El-Mekabaty, A. & Hasel, A. M. (2015). Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. Chemistry of Heterocyclic Compounds, 50(11), 1608-1616. Available from: [Link]
-
Molbase (n.d.). Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Available from: [Link]
-
Orłowska, N., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(16), 5243. Available from: [Link]
-
Abdel-Gawad, H., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Future Medicinal Chemistry, 14(13), 969-1000. Available from: [Link]
-
Svete, J., et al. (2013). Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. Tetrahedron, 69(47), 10129-10137. Available from: [Link]
-
Mugnaini, C., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. Arkivoc, 2022(2), 1-13. Available from: [Link]
-
PubChem (n.d.). 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Available from: [Link]
-
Svete, J., et al. (2013). Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. Request PDF. Available from: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: Cyclization Conditions for Pyrazolo[1,5-a]pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1] As a fused, rigid, and planar N-heterocyclic structure, it serves as a cornerstone for designing combinatorial libraries and discovering new drugs.[1] Molecules incorporating this core have demonstrated a wide array of biological activities, including potent inhibition of protein kinases crucial in targeted cancer therapy, such as CK2, EGFR, B-Raf, and Pim-1.[2][3][4][5] The synthetic versatility of this scaffold allows for extensive structural modifications, enabling fine-tuning of its physicochemical and pharmacological properties.[1][2] Furthermore, its unique photophysical characteristics have garnered significant interest in the field of materials science, where these compounds are explored as emergent fluorophores.[1]
This guide provides an in-depth exploration of the primary cyclization strategies for synthesizing the pyrazolo[1,5-a]pyrimidine core, with a focus on the widely employed condensation of 5-aminopyrazoles with 1,3-bielectrophilic compounds. We will delve into the mechanistic underpinnings, compare various reaction conditions, provide detailed experimental protocols, and offer insights into reaction optimization.
Core Synthetic Strategy: Condensation of 5-Aminopyrazoles with 1,3-Bielectrophiles
The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine ring system is the condensation reaction between a 5-aminopyrazole and a suitable 1,3-bielectrophilic partner.[1] This approach is favored for its operational simplicity, use of readily available and inexpensive reagents, and tolerance to a wide range of functional groups.[1]
The general mechanism involves a sequence of nucleophilic attacks and a final dehydration step. The 5-aminopyrazole possesses two key nucleophilic centers: the endocyclic N1 nitrogen and the exocyclic 5-amino group. The reaction typically initiates with the more nucleophilic 5-amino group attacking one of the electrophilic centers of the 1,3-bielectrophile. This is followed by an intramolecular cyclization where the endocyclic N1 nitrogen attacks the second electrophilic center, leading to a bicyclic intermediate that subsequently dehydrates to form the aromatic pyrazolo[1,5-a]pyrimidine system.[2]
Various 1,3-bielectrophiles can be employed, including:
-
β-Dicarbonyl compounds (e.g., acetylacetone, diethyl malonate)
-
β-Enaminones
-
β-Ketonitriles
-
α,β-Unsaturated carbonyl compounds
The choice of catalyst, solvent, and temperature plays a critical role in controlling the reaction rate, yield, and, in some cases, the regioselectivity of the final product.
Caption: General reaction pathway for pyrazolo[1,5-a]pyrimidine synthesis.
Cyclization Conditions: A Comparative Analysis
The success of the cyclization hinges on the chosen reaction conditions. Both acid- and base-catalyzed methods are common, often complemented by conventional heating or microwave irradiation to accelerate the reaction.[1][2]
Acid-Catalyzed Cyclization
Acidic conditions are frequently used to activate the carbonyl groups of the 1,3-bielectrophile, enhancing their electrophilicity and facilitating the initial nucleophilic attack by the aminopyrazole.[2][6]
-
Common Acids: Acetic acid (often used as both catalyst and solvent), hydrochloric acid, and p-toluenesulfonic acid.
-
Mechanism: The acid protonates a carbonyl oxygen, making the carbonyl carbon more susceptible to attack. The subsequent cyclization and dehydration steps are also promoted by the acidic environment.
-
Advantages: Generally effective for a wide range of substrates. Acetic acid is an inexpensive and convenient solvent.
-
Considerations: Strong acids can sometimes lead to side reactions or degradation of sensitive substrates. Regioselectivity can be an issue with unsymmetrical dicarbonyl compounds.
Base-Catalyzed Cyclization
Base-catalyzed conditions are also widely employed, particularly when using less reactive dicarbonyl compounds like malonates.[1][7]
-
Common Bases: Sodium ethoxide, potassium carbonate, triethylamine, or pyridine.[1][6][8]
-
Mechanism: The base can deprotonate the 1,3-dicarbonyl compound to form a more reactive enolate, or it can facilitate the reaction by acting as a general base catalyst. With aminopyrazoles, the base ensures the nucleophilicity of the amino groups is maintained.
-
Advantages: Can be milder than strong acid conditions, offering better compatibility with sensitive functional groups. It can also influence regioselectivity.
-
Considerations: The choice of base and solvent is crucial. For instance, using sodium ethoxide in ethanol is a classic combination for reactions involving diethyl malonate.[7]
Microwave-Assisted Synthesis
Microwave (MW) irradiation has emerged as a powerful tool to dramatically accelerate the synthesis of pyrazolo[1,5-a]pyrimidines.[2][9] This technique significantly reduces reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating.[2]
-
Mechanism: Microwave energy directly and efficiently heats the polar reactants and solvent, leading to a rapid increase in temperature and reaction rate.
-
Advantages: Drastic reduction in reaction time, improved yields, and often simpler workup procedures.[2] Enables reactions that may be sluggish or low-yielding under conventional heating.
-
Considerations: Requires specialized microwave reactor equipment. Optimization of time and temperature is necessary for each specific reaction.
| Condition | Typical Catalyst/Reagents | Solvent | Temperature | Time | Key Advantages |
| Acidic | Acetic Acid (AcOH), HCl | AcOH, Ethanol | Reflux (80-120 °C) | 4-24 h | Simple, widely applicable, inexpensive.[6] |
| Basic | NaOEt, K₂CO₃, Pyridine | Ethanol, DMF | RT to Reflux | 6-24 h | Good for less reactive electrophiles, can be mild.[6][7] |
| Microwave | Acidic or Basic Catalysts | Ethanol, DMF, Solvent-free | 100-170 °C | 5-30 min | Extremely fast, high yields, cleaner reactions.[2][9] |
Detailed Experimental Protocols
Protocol 1: Classical Acid-Catalyzed Synthesis of 7-Hydroxy-5-methylpyrazolo[1,5-a]pyrimidine
This protocol describes a standard procedure for the reaction of 5-amino-3-methylpyrazole with ethyl acetoacetate under acidic conditions.
Materials:
-
5-Amino-3-methylpyrazole
-
Ethyl acetoacetate
-
Glacial Acetic Acid
-
Ethanol
-
Diethyl ether
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 5-amino-3-methylpyrazole (1.0 eq) in glacial acetic acid (20 mL).
-
Add ethyl acetoacetate (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold diethyl ether to remove impurities.
-
Recrystallize the crude product from ethanol to obtain the pure 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine.
Caption: Workflow for acid-catalyzed pyrazolo[1,5-a]pyrimidine synthesis.
Protocol 2: Microwave-Assisted Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines
This protocol outlines a rapid, microwave-assisted synthesis using a generic 5-aminopyrazole and a 1,3-diketone.
Materials:
-
Substituted 5-aminopyrazole (e.g., 3-phenyl-1H-pyrazol-5-amine)
-
1,3-Diketone (e.g., acetylacetone)
-
Ethanol
-
Catalytic amount of acetic acid (optional, 2-3 drops)
-
Microwave vial (10 mL)
Procedure:
-
To a 10 mL microwave reaction vial, add the substituted 5-aminopyrazole (1.0 eq), the 1,3-diketone (1.2 eq), and ethanol (5 mL).
-
Add a catalytic amount of acetic acid (2-3 drops), if required.
-
Seal the vial with a cap.
-
Place the vial in the cavity of a microwave synthesizer.
-
Irradiate the mixture at 120-150 °C for 10-20 minutes.
-
After irradiation, cool the vial to room temperature using compressed air.
-
A precipitate often forms upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol.
-
The product is often pure enough for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.
Regioselectivity Control
When using unsymmetrical 1,3-bielectrophiles (e.g., 1,1,1-trifluoro-2,4-pentanedione), the formation of two regioisomers is possible. The regiochemical outcome is influenced by several factors:
-
Steric Hindrance: The initial nucleophilic attack by the 5-amino group typically occurs at the less sterically hindered electrophilic center.
-
Electronic Effects: The attack is favored at the more electrophilic carbon. For example, the carbonyl carbon adjacent to a trifluoromethyl (CF₃) group is significantly more electrophilic than one adjacent to a methyl group.[1]
-
Reaction Conditions: The choice of an acid or base catalyst can sometimes alter the regiochemical preference. For instance, base-catalyzed reactions may proceed via an enolate intermediate, which can have different reactivity patterns compared to the acid-catalyzed activation of the carbonyl.[10]
Careful selection of the starting materials and reaction conditions is therefore essential to achieve the desired regioselective synthesis.[2]
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidines via the cyclocondensation of 5-aminopyrazoles with 1,3-bielectrophiles is a robust and highly adaptable methodology. By carefully selecting the catalyst, solvent, and energy source (conventional heating vs. microwave irradiation), researchers can efficiently access a vast library of these valuable heterocyclic compounds. Understanding the underlying mechanisms and the factors controlling regioselectivity allows for the rational design of synthetic routes to novel derivatives for applications in drug discovery and materials science.
References
-
Gomez, C. V., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7183. Available at: [Link]
-
Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-21. Available at: [Link]
-
Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]
-
McCoull, W., et al. (2017). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 22(10), 1691. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate. Available at: [Link]
-
Todorovic, N., et al. (2017). Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. ResearchGate. Available at: [Link]
-
Gomaa, M. A.-M. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. Available at: [Link]
-
Iorkula, T. H., et al. (2025). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][11]triazine and Imidazo[2,1-c][1][2][11]triazine. ResearchGate. Available at: [Link]
-
Elmaati, T. M. A., et al. (2002). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. Available at: [Link]
-
El-nagdi, M. H., et al. (2003). Regio-orientation in Condensation of Aminopyrazoles with 1,3-Bifunctional Reagents: Synthesis of New Pyrazolo[1,5-a]Pyrimidine. Journal of the Chinese Chemical Society. Available at: [Link]
-
Bakr, M. F., et al. (2012). Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. ResearchGate. Available at: [Link]
-
Zhang, X., et al. (2014). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. European Journal of Medicinal Chemistry. Available at: [Link]
-
Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Available at: [Link]
-
Zhang, X., et al. (2014). Highly Facile and Regio-Selective Synthesis of pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-allenic Ketones With Aminopyrazoles. PubMed. Available at: [Link]
-
Elgemeie, G. H., et al. (1989). Studies on aminoazoles: Synthesis of Pyrazolo[1,5‐a]‐pyrimidines and their aza derivatives. Journal für Praktische Chemie. Available at: [Link]
-
Kumar, A., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
-
Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Publications. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Aggarwal, R., & Kumar, V. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. Available at: [Link]
-
Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. Available at: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Note: Chromatographic Purification of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Abstract
This application note provides a detailed guide for the purification of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3][4][5] The inherent structural complexity of this molecule, featuring a fused pyrazolopyrimidine core, a furan moiety, and a carboxylic acid group, necessitates a robust, multi-step purification strategy to achieve high purity.[6][7] This document outlines two complementary chromatographic techniques: a primary purification using normal-phase flash chromatography and a final polishing step employing reversed-phase high-performance liquid chromatography (RP-HPLC). The protocols are designed to be both practical and scientifically rigorous, with explanations for key experimental choices to ensure reproducibility and success.
Introduction and Analyte Properties
This compound is a member of the pyrazolopyrimidine class of compounds, which are known to exhibit a wide range of biological activities, including kinase inhibition.[2][5][8] The purity of such compounds is of paramount importance for accurate biological evaluation and subsequent drug development processes. The structural features of the target molecule (Figure 1) present specific challenges and opportunities for chromatographic separation.
-
Pyrazolo[1,5-a]pyrimidine Core: This fused heterocyclic system is relatively polar and contains multiple nitrogen atoms, which can interact with the stationary phase.
-
Furan Ring: The furan moiety adds to the aromatic character of the molecule and can participate in π-π interactions.
-
Carboxylic Acid Group: This acidic functional group significantly influences the molecule's polarity and solubility. Its ionization state, which is dependent on the pH of the mobile phase, can be modulated to control retention in reversed-phase chromatography.[9]
Figure 1: Chemical Structure of this compound
Caption: Structure of the target compound.
Purification Strategy Overview
A two-step purification strategy is recommended for achieving high purity of the target compound. This approach ensures the removal of a broad range of impurities, from non-polar byproducts to closely related polar analogues.
Caption: Overall purification workflow.
Protocol 1: Normal-Phase Flash Chromatography (Bulk Purification)
Normal-phase chromatography is an effective first step for the bulk purification of the crude reaction mixture, primarily to remove less polar impurities. Silica gel is the recommended stationary phase due to its wide applicability for heterocyclic compounds.[8][10] A gradient elution with a mixture of a non-polar and a more polar solvent is typically employed.[11][12]
3.1. Rationale for Method Selection
-
Stationary Phase: Silica gel is a cost-effective and versatile stationary phase for the separation of moderately polar compounds.
-
Mobile Phase: A hexane/ethyl acetate solvent system is a common starting point for the purification of pyrazolopyrimidine derivatives.[8][11] The addition of a small amount of acetic or formic acid to the mobile phase can help to suppress the ionization of the carboxylic acid group, reducing peak tailing and improving resolution.
3.2. Step-by-Step Protocol
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel or Celite.
-
-
Column Packing and Equilibration:
-
Select an appropriately sized silica gel column based on the amount of crude material. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude compound by weight.[10]
-
Equilibrate the column with the initial mobile phase composition (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).
-
-
Elution and Fraction Collection:
-
Load the prepared sample onto the column.
-
Begin elution with the initial mobile phase and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Monitor the elution of compounds using Thin Layer Chromatography (TLC) or an in-line UV detector.
-
Collect fractions and analyze them by TLC to identify those containing the desired product.
-
-
Post-Purification:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove residual solvent.
-
Table 1: Recommended Parameters for Normal-Phase Flash Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Mobile Phase | Hexane/Ethyl Acetate gradient with 0.1% Acetic Acid |
| Gradient Profile | 0-100% Ethyl Acetate in Hexane over 20 column volumes |
| Detection | UV at 254 nm and 280 nm |
| Target TLC Rf | 0.2 - 0.4 in the collection solvent mixture |
Protocol 2: Reversed-Phase HPLC (High-Purity Polishing)
Reversed-phase HPLC is the ideal second step for achieving high purity (>98%) of the target compound. This technique separates molecules based on their hydrophobicity.[13][14] By using a non-polar stationary phase (e.g., C18) and a polar mobile phase, residual impurities that were not removed by normal-phase chromatography can be effectively separated.
4.1. Rationale for Method Selection
-
Stationary Phase: A C18 (octadecylsilane) column is a robust and widely used stationary phase for reversed-phase chromatography, offering excellent retention for a broad range of organic molecules.[13][15]
-
Mobile Phase: A mixture of water and a water-miscible organic solvent like acetonitrile or methanol is standard.[13] The addition of an acid modifier, such as formic acid or trifluoroacetic acid (TFA), is crucial for protonating the carboxylic acid group of the analyte. This suppresses its ionization and results in sharper, more symmetrical peaks.[9][16]
4.2. Step-by-Step Protocol
-
Sample Preparation:
-
Dissolve the partially purified product from the flash chromatography step in a suitable solvent, ideally the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System and Column Equilibration:
-
Equip the HPLC system with a suitable C18 column.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile with 0.1% Formic Acid) until a stable baseline is achieved.
-
-
Injection and Elution:
-
Inject the filtered sample onto the column.
-
Run a gradient elution by increasing the concentration of the organic solvent (acetonitrile) over time.
-
Monitor the separation using a UV detector at appropriate wavelengths (e.g., 254 nm and 280 nm).
-
-
Fraction Collection and Analysis:
-
Collect the peak corresponding to the target compound.
-
Analyze the purity of the collected fraction by re-injecting a small aliquot onto the same HPLC system.
-
-
Post-Purification:
-
Remove the organic solvent from the collected fraction using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the pure compound as a solid.
-
Table 2: Recommended Parameters for Reversed-Phase HPLC
| Parameter | Recommendation |
| Stationary Phase | C18 Silica Gel (e.g., 5 µm particle size, 100 Å pore size) |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |
| Gradient Profile | 5-95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min (for a standard 4.6 mm ID analytical column) |
| Column Temperature | Ambient or controlled at 25-30 °C |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 5-20 µL |
Troubleshooting and Optimization
-
Peak Tailing in Normal-Phase: If significant peak tailing is observed during flash chromatography, increasing the concentration of the acidic modifier in the mobile phase can be beneficial.
-
Poor Resolution in RP-HPLC: To improve the separation of closely eluting impurities, a shallower gradient or isocratic elution conditions can be explored. Changing the organic modifier (e.g., from acetonitrile to methanol) can also alter selectivity.
-
Compound Insolubility: If the compound is not soluble in the mobile phase, a different injection solvent may be necessary. Ensure the injection solvent is miscible with the mobile phase and does not cause the compound to precipitate on the column.
Conclusion
The successful purification of this compound is readily achievable through a systematic, two-step chromatographic approach. The combination of normal-phase flash chromatography for bulk purification and reversed-phase HPLC for final polishing provides a robust and reliable method to obtain this compound with high purity, suitable for demanding research and development applications.
References
- SciSpace. (2020, June 28). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.
- PubMed. (n.d.).
- Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure.
- ResearchGate. (2025, August 10).
- Wikipedia. (n.d.).
- Takeda. (n.d.).
- SpringerLink. (n.d.).
- PubMed. (2016, January 15). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors.
- Selleck Chemicals. (n.d.). This compound.
- National Institutes of Health. (n.d.).
- National Institutes of Health. (2025, June 2).
- PubMed. (2020, December 15). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.
- SIELC Technologies. (n.d.).
- Royal Society of Chemistry. (n.d.). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists.
- Royal Society of Chemistry. (2024, January 9).
- YouTube. (2014, November 13).
- LCGC Europe. (n.d.).
- SIELC Technologies. (n.d.).
- PubMed. (2002, December 16). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics.
- Molbase. (n.d.). Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester.
- Matrix Scientific. (n.d.). 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
- BenchChem. (n.d.).
- National Institutes of Health. (n.d.).
- Shimadzu. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
- ResearchGate. (2025, October 13).
- Google Patents. (n.d.).
- PubMed. (2009, May 15).
- PubChem. (n.d.). 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid.
- ResearchGate. (2026, January 7). Discovery of 1-(4-cyanopyrimidin-2-yl)
Sources
- 1. Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labsolu.ca [labsolu.ca]
- 7. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrix.staging.1int.co.uk]
- 8. scispace.com [scispace.com]
- 9. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. hplc.eu [hplc.eu]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Amide Coupling of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acids
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidine-3-carboxamides
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications, including roles as kinase inhibitors in oncology, anti-inflammatory agents, and treatments for sleep disorders.[1][2] The functionalization of this core, particularly at the 3-position with a carboxamide group, is a critical strategy for modulating biological activity, improving pharmacokinetic properties, and establishing key interactions with target proteins.
The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides via the coupling of the corresponding carboxylic acid with a diverse range of amines is a cornerstone transformation for building libraries of potential drug candidates.[3][4] However, the electronic nature of the heterocyclic core can influence the reactivity of the carboxylic acid, necessitating robust and optimized coupling protocols. This guide provides an in-depth analysis of field-proven amide coupling methodologies, detailing the rationale behind protocol selection and offering step-by-step instructions for successful synthesis.
Core Concepts in Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[5][6] Modern amide synthesis relies on the activation of the carboxylic acid to generate a highly electrophilic intermediate that is susceptible to nucleophilic attack by the amine. This is achieved using a variety of "coupling reagents."
The primary steps are:
-
Activation: The coupling reagent reacts with the carboxylic acid's hydroxyl group, converting it into a good leaving group. This forms a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acylphosphonium species.
-
Coupling: The amine, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Product Formation: The tetrahedral intermediate collapses, expelling the leaving group (derived from the coupling reagent) and forming the stable amide bond. A non-nucleophilic base is typically required to neutralize the acid generated during the reaction.
Challenges Specific to Pyrazolo[1,5-a]pyrimidines:
While a robust scaffold, the pyrazolo[1,5-a]pyrimidine ring system is relatively electron-deficient. This can slightly decrease the nucleophilicity of the carboxylate during the activation step. Furthermore, depending on the amine coupling partner (e.g., sterically hindered or electronically poor anilines), standard conditions may lead to sluggish reactions or low yields.[7][8] Therefore, the choice of coupling reagent is paramount.
Key Coupling Reagents and Mechanistic Overview
Several classes of reagents are routinely employed for amide bond formation. The most common and effective for the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold are uronium/aminium salts and carbodiimides.
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are considered the gold standard for difficult couplings.[9][10] They react with the carboxylic acid to form a highly reactive O-acylazabenzotriazolyl ester. The presence of the azabenzotriazole moiety (HOAt) is superior to the benzotriazole (HOBt) found in HBTU, as it accelerates the coupling and reduces racemization. HATU is particularly effective for coupling with hindered amines or electron-deficient anilines.[10][11]
-
Carbodiimides (EDC, DCC): Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are cost-effective and widely used.[5] They activate carboxylic acids to form an O-acylisourea intermediate.[6] This intermediate can be unstable and prone to side reactions or racemization. To mitigate this, an additive like HOBt (1-Hydroxybenzotriazole) is almost always included. HOBt traps the O-acylisourea to form a more stable and reactive HOBt-ester, which then smoothly reacts with the amine.[12][13] The primary advantage of EDC is that its urea byproduct is water-soluble, simplifying purification.[11]
Below is a diagram illustrating the general mechanism of amide bond formation using these reagents.
Caption: General mechanism of amide bond formation.
Detailed Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This is the recommended method for challenging substrates, including sterically hindered amines, electron-deficient anilines, or when working with precious starting materials to maximize yield.
Principle: HATU provides rapid and clean conversion by forming a highly reactive HOAt ester, minimizing side reactions and epimerization.[11] A non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) is used to maintain basic conditions without competing with the primary amine.
Materials & Reagents:
| Reagent | M.W. | Equivalents |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | - | 1.0 |
| Amine (R-NH2) | - | 1.1 - 1.2 |
| HATU | 380.23 | 1.1 - 1.2 |
| DIPEA | 129.25 | 2.5 - 3.0 |
| Anhydrous DMF or DCM | - | ~0.1 M |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N2 or Argon), add the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM (~0.1 M concentration).
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes. This is the "pre-activation" step, allowing the active ester to form. Expert Tip: For sensitive substrates, perform this step at 0 °C.
-
Add the desired amine (1.1 eq) to the reaction mixture, either neat if liquid or as a solution in a small amount of DMF/DCM.
-
Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. Increase the equivalents of HATU and amine slightly (e.g., to 1.5 eq).
-
Starting Material Remains: Extend the pre-activation time to 30 minutes or the total reaction time.
-
Side Product Formation: Pre-activation of the acid before adding the amine is crucial to prevent HATU from reacting with the amine to form a guanidinium byproduct.[14]
Protocol 2: Cost-Effective Standard Coupling using EDC/HOBt
This method is a robust and economical choice for routine synthesis with unhindered primary and secondary amines.
Principle: EDC activates the carboxylic acid, and HOBt acts as an additive to form a more stable active ester, improving efficiency and reducing side reactions compared to using EDC alone.[13]
Materials & Reagents:
| Reagent | M.W. | Equivalents |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | - | 1.0 |
| Amine (R-NH2) | - | 1.2 |
| EDC·HCl | 191.70 | 1.5 |
| HOBt·H2O | 153.14 | 1.5 |
| DIPEA or Triethylamine (TEA) | 129.25/101.19 | 3.0 |
| Anhydrous DMF or DCM | - | ~0.1 M |
Step-by-Step Procedure:
-
Combine the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1.0 eq), the amine (1.2 eq), HOBt·H2O (1.5 eq), and the base (DIPEA or TEA, 3.0 eq) in a flask with anhydrous DMF or DCM.
-
Stir the mixture and cool to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise to the cooled solution. Expert Tip: Adding the EDC last and at 0 °C helps control the reaction rate and minimize potential side reactions.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash with 1N HCl (to remove base), saturated aqueous NaHCO3 (to remove unreacted acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The water-soluble N,N'-ethyl-N''-(3-dimethylaminopropyl)urea byproduct is largely removed during the aqueous washes.
-
Purification: Purify the crude material by flash column chromatography.
Troubleshooting:
-
Reaction Stalls: The amine may be too unreactive for this method. Switch to the HATU protocol.
-
Urea Byproduct in Product: If DCC was used instead of EDC, the dicyclohexylurea (DCU) byproduct is organic-soluble and requires careful chromatography to remove. Sticking with EDC avoids this.[11]
-
Low Yield with Anilines: Electron-deficient anilines are poor nucleophiles and often require more powerful activation. A modified EDC protocol using DMAP as an acyl transfer catalyst has been reported to be effective in some cases.[15]
Comparative Analysis and Workflow
The selection of a protocol depends on the specific amine substrate, project budget, and desired purity.
| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt |
| Efficiency | Very High | Good to High |
| Substrate Scope | Broad (incl. hindered/e-deficient amines) | Good (best for unhindered amines) |
| Reaction Time | Fast (1-4 hours) | Moderate (12-24 hours) |
| Cost | High | Low |
| Work-up | Straightforward | Straightforward (water-soluble urea) |
| Key Advantage | Reliability and speed for difficult couplings | Cost-effective for routine synthesis |
The general laboratory workflow for synthesizing and validating these compounds is outlined below.
Caption: Standard laboratory workflow for amide synthesis.
Conclusion and Expert Recommendations
The successful synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides is readily achievable with the appropriate selection of coupling reagents and reaction conditions. For initial library synthesis involving diverse and potentially challenging amines, the HATU protocol is highly recommended due to its broad scope, high efficiency, and rapid reaction times. For scaling up reactions with known, well-behaved amines, the more economical EDC/HOBt protocol serves as a reliable and robust alternative. In all cases, adherence to anhydrous conditions and careful monitoring are key to achieving high yields and purity. The protocols described herein provide a solid foundation for researchers and drug development professionals working with this important heterocyclic scaffold.
References
- ResearchGate. (n.d.). Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents.
- National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents.
- ACS Publications. (n.d.). Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
- PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- National Institutes of Health. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- National Institutes of Health. (n.d.). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines.
- Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions.
- BenchChem. (n.d.). Application Note and Protocol: Amide Coupling with Methyl 3-Amino-1H-pyrazole-4-carboxylate.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- MDPI. (n.d.). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors.
- PubMed Central. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
- Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
- ResearchGate. (n.d.). Synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines. a, b....
- University of Southern Denmark. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substr.
- PubMed. (2022). Challenges and Breakthroughs in Selective Amide Activation.
- PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- ResearchGate. (n.d.). Scheme 37. US/HATU-catalyzed carboxylic acid and amine coupling to....
- Enamine. (n.d.). HATU.
- ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
- Reddit. (2023). HATU/PyBOP coupling procedure question.
- PubMed Central. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 9. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HATU - Enamine [enamine.net]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 14. reddit.com [reddit.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the utilization of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and structurally related compounds in high-throughput screening (HTS) campaigns. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against various protein kinases.[1][2][3][4] This application note details robust, field-proven protocols for both biochemical and cell-based assays suitable for identifying and characterizing the bioactivity of this compound class, with a focus on enabling efficient and reliable hit discovery.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a key pharmacophore found in numerous biologically active compounds, including approved drugs and clinical candidates.[5][6] Its rigid, bicyclic structure provides a versatile template for designing selective inhibitors of various enzyme families, most notably protein kinases.[6] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of novel kinase inhibitors is a major focus of modern drug discovery.[1][4]
This compound (Figure 1) is a representative of this class of compounds. While its specific biological targets are not yet fully elucidated, its structural similarity to known kinase inhibitors, such as those targeting B-Raf, CDK2, and FLT3, suggests its potential as a valuable screening compound.[1][2][3] This guide provides the necessary protocols to explore its activity profile in a systematic and high-throughput manner.
Figure 1: Chemical Structure of this compound
-
IUPAC Name: 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
-
Molecular Weight: 229.19 g/mol [7]
-
CAS Number: 869947-18-2[7]
Strategic Approach to HTS Campaign Design
A successful HTS campaign requires a multi-faceted approach, starting with target-focused biochemical assays and progressing to more physiologically relevant cell-based assays.[9][10][11] This tiered strategy allows for the efficient identification of potent and specific inhibitors while minimizing false positives and negatives.
Diagram: Tiered HTS Workflow
Caption: A tiered approach to HTS for kinase inhibitor discovery.
Biochemical Assays for Primary Screening
Biochemical assays provide a direct measure of a compound's ability to interact with its molecular target in a controlled, cell-free environment.[12] For kinase inhibitor screening, Fluorescence Polarization (FP) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are two highly effective and widely used HTS technologies.[9][13][14]
Fluorescence Polarization (FP) Competition Assay
FP assays are based on the principle that the rotational motion of a small fluorescently labeled molecule (tracer) is significantly reduced upon binding to a larger protein, resulting in an increase in the polarization of emitted light.[13][15][16] In a competition assay, a test compound that binds to the same site as the tracer will displace it, leading to a decrease in fluorescence polarization.
Principle: To identify inhibitors of a target kinase, a competition FP assay can be designed using a fluorescently labeled ATP-competitive inhibitor as the tracer.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase Solution: Prepare a 2X working solution of the target kinase in assay buffer. The final concentration should be optimized to be at or below the Kd of the tracer.
-
Tracer Solution: Prepare a 2X working solution of the fluorescently labeled tracer in assay buffer. The final concentration should be low (typically 1-5 nM) to maximize the assay window.[17]
-
Compound Plates: Serially dilute this compound and other test compounds in 100% DMSO. Transfer a small volume (e.g., 100 nL) to a 384-well, low-volume, non-binding black assay plate.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the 2X Kinase Solution to each well of the compound plate.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Add 5 µL of the 2X Tracer Solution to all wells.
-
Mix the plate on a plate shaker for 1 minute.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to high (no inhibitor) and low (no kinase) controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Recommended Value |
| Assay Volume | 10 µL |
| Plate Format | 384-well, low-volume, black |
| Kinase Conc. | At or below tracer Kd |
| Tracer Conc. | 1-5 nM |
| Final DMSO Conc. | ≤ 1% |
| Incubation Time | 60 minutes |
AlphaLISA Assay for Kinase Activity
AlphaLISA is a bead-based, no-wash immunoassay technology that is highly sensitive and amenable to HTS.[14] For a kinase assay, a biotinylated substrate peptide and an antibody that specifically recognizes the phosphorylated form of the substrate are used. Streptavidin-coated Donor beads and anti-species-IgG-coated Acceptor beads bring the reactants into close proximity upon phosphorylation, generating a chemiluminescent signal.[18]
-
Reagent Preparation:
-
Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20.
-
Kinase Solution: Prepare a 2X working solution of the target kinase in kinase buffer.
-
Substrate/ATP Mix: Prepare a 4X working solution containing the biotinylated substrate peptide and ATP in kinase buffer. The ATP concentration should be at its Km value for the kinase to ensure sensitive detection of competitive inhibitors.
-
Detection Mix: Prepare a 2X working solution of AlphaLISA Acceptor beads and the phospho-specific antibody in AlphaLISA buffer.
-
Donor Bead Solution: Prepare a 2X working solution of AlphaLISA Streptavidin Donor beads in AlphaLISA buffer.
-
-
Assay Procedure (384-well format):
-
Add 2.5 µL of test compound (in kinase buffer with DMSO) to the assay plate.
-
Add 2.5 µL of the 2X Kinase Solution.
-
Add 5 µL of the 4X Substrate/ATP Mix to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of the 2X Detection Mix to stop the reaction and begin the detection incubation.
-
Incubate for 60 minutes at room temperature in the dark.[19]
-
Add 10 µL of the 2X Donor Bead Solution.
-
Incubate for 30 minutes at room temperature in the dark.[19]
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Determine IC₅₀ values as described for the FP assay.
-
| Parameter | Recommended Value |
| Assay Volume | 25 µL |
| Plate Format | 384-well, white, opaque |
| ATP Conc. | At Km for the kinase |
| Final DMSO Conc. | ≤ 1% |
| Incubation Times | As per protocol |
Cell-Based Assays for Secondary Screening
Cell-based assays are crucial for confirming the activity of hits from primary screening in a more physiological context.[20][21] They provide information on a compound's cell permeability, its effect on the target in the cellular environment, and its potential cytotoxicity.
Cell Viability/Cytotoxicity Assay
A common and robust method for assessing cell viability is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels.[22][23] A decrease in ATP is indicative of metabolic inactivity and cytotoxicity. This assay is essential to distinguish between specific inhibition of a signaling pathway and general toxicity.
-
Cell Plating:
-
Seed cells in a 384-well, white, clear-bottom plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Add serially diluted this compound to the cell plates.
-
Incubate for 48-72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for 30 minutes.[24]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[23]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[24]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[24]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability for each compound concentration relative to vehicle-treated (100% viability) and no-cell (0% viability) controls.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity) from the dose-response curve.
-
Diagram: HTS Data Analysis Pipeline
Caption: A typical data analysis workflow for HTS experiments.
Hit Validation and Selectivity Profiling
Hits identified in primary and secondary screens must be validated to confirm their activity and assess their selectivity. This involves:
-
Re-testing: Confirming the activity of the hit compound from a freshly sourced sample.
-
Orthogonal Assays: Using a different assay format to confirm the compound's mechanism of action. For example, if a hit was identified in an FP assay, its activity could be confirmed using a mobility shift or mass spectrometry-based assay.[11]
-
Selectivity Profiling: Screening the hit compound against a panel of related kinases to determine its selectivity profile. A highly selective compound is often desirable to minimize off-target effects.
Conclusion
This compound belongs to a class of compounds with significant potential as kinase inhibitors. The protocols and strategies outlined in this application note provide a robust framework for its evaluation in a high-throughput screening setting. By employing a tiered approach that combines sensitive biochemical assays with physiologically relevant cell-based assays, researchers can efficiently identify and characterize novel modulators of kinase activity, paving the way for the development of new therapeutic agents.
References
- An, W. F., & Tolliday, N. (2010). High-throughput screening: today's biochemical and cell-based approaches. Drug Discovery Today, 15(10), 1807-1821.
- Chew, G. L., et al. (2021). A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. STAR Protocols, 2(3), 100684.
- Glickman, J. F., et al. (2008). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase 5. Journal of Biomolecular Screening, 13(9), 896-905.
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]
- Noah, J. W., & Severson, W. E. (2011). New developments and emerging trends in high-throughput screening methods for lead compound identification. American Journal of Therapeutics, 18(4), 323-334.
- Blay, V., et al. (2020). High-throughput screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821.
- Kecskes, M., et al. (2015). Fluorescence polarization screening for allosteric small molecule ligands of the cholecystokinin receptor. PLoS One, 10(6), e0129211.
- Sittampalam, G. S., et al. (Eds.). (2004). Assay development and high-throughput screening in drug discovery. CRC press.
- Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening, 6(2), 167-174.
- Mayr, L. M., & Bojanic, D. (2009). The high-throughput screening transformation in modern drug development. Drug Discovery Today, 14(21-22), 1027-1034.
-
Genetic Engineering & Biotechnology News. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Retrieved from [Link]
- Zhang, X., & Zhang, Y. (2012). Cell-based assays in high-throughput screening for drug discovery. Journal of Lifescience and Biomedicine, 2(3), 89-94.
-
AZoNetwork. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link]
-
Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]
-
Arcis Biotechnology. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]
-
Patsnap. (2024). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]
-
Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]
-
Opentrons. (n.d.). Measuring Cell Viability with Promega® CellTiter-Glo. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Fluorescence Polarization Assays. Retrieved from [Link]
-
BMG Labtech. (n.d.). Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. Retrieved from [Link]
- Gopalsamy, A., et al. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2735-2738.
-
PubChem. (n.d.). 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Retrieved from [Link]
-
Molbase. (n.d.). Synthesis of 2-Methyl-7-(3-pyridyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester. Retrieved from [Link]
- Abdel-Aziz, A. A.-M., et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic & Medicinal Chemistry, 134, 118535.
-
PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Retrieved from [Link]
- Sławiński, J., et al. (2020).
- Zhang, W., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422.
- El-Sayed, N. N. E., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4995.
- Liang, J., et al. (2016). Lead optimization of a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold to identify potent, selective and orally bioavailable KDM5 inhibitors suitable for in vivo biological studies. Bioorganic & Medicinal Chemistry Letters, 26(16), 4036-4041.
- Dwyer, M. P., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters, 23(22), 6178-6182.
- El-Gamal, M. I., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances, 11(44), 27289-27315.
Sources
- 1. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labsolu.ca [labsolu.ca]
- 8. PubChemLite - 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (C11H7N3O3) [pubchemlite.lcsb.uni.lu]
- 9. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 13. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AlphaLISA and AlphaScreen No-wash Assays | Revvity [revvity.com]
- 15. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 18. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 19. A protocol for high-throughput screening for immunomodulatory compounds using human primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lifescienceglobal.com [lifescienceglobal.com]
- 21. marinbio.com [marinbio.com]
- 22. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 23. promega.com [promega.com]
- 24. scribd.com [scribd.com]
Application Notes and Protocols for Cell-Based Assays of Pyrazolo[1,5-a]pyrimidine Inhibitors
Introduction: The Therapeutic Promise of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3][4] These heterocyclic compounds have demonstrated significant therapeutic potential, particularly in oncology, by targeting key kinases that drive cancer cell proliferation, survival, and differentiation.[2][5][6] This guide provides a comprehensive overview of robust, cell-based assay protocols designed to characterize the activity of pyrazolo[1,5-a]pyrimidine inhibitors, with a focus on those targeting Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA).
As a Senior Application Scientist, the protocols detailed herein are presented not merely as a sequence of steps, but as a self-validating experimental framework. The causality behind each experimental choice is explained to empower researchers to not only execute these assays but also to troubleshoot and adapt them for their specific pyrazolo[1,5-a]pyrimidine derivatives and cellular models.
Understanding the Targets: CDK2 and TRKA Signaling Pathways
A thorough understanding of the signaling pathways modulated by your inhibitor is paramount for designing meaningful cell-based assays. Pyrazolo[1,5-a]pyrimidines have been successfully developed as potent inhibitors of both CDK2 and TRKA.[5][6]
CDK2 Signaling Pathway
CDK2 is a key regulator of cell cycle progression, particularly the G1/S phase transition.[7][8] Its activity is dependent on binding to its regulatory partners, cyclin E and cyclin A. The activated CDK2/cyclin complex then phosphorylates a host of substrate proteins, including the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the initiation of DNA synthesis.[7][9] Inhibition of CDK2 by pyrazolo[1,5-a]pyrimidines is expected to induce cell cycle arrest and apoptosis.[10][11][12]
Caption: Overview of the TRKA signaling pathway and its inhibition by pyrazolo[1,5-a]pyrimidines.
I. Cell Viability and Cytotoxicity Assays
The foundational assay for any potential therapeutic agent is to determine its effect on cell viability and proliferation. This allows for the calculation of key parameters such as the half-maximal inhibitory concentration (IC50).
A. MTS Assay for Cell Viability
The MTS assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound to a soluble formazan product that is quantifiable by measuring the absorbance at 490-500 nm. [6] Protocol: MTS Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor in complete growth medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls. Incubate for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well. [6][13]4. Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the cell line being used.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Table 1: Representative IC50 Values for Pyrazolo[1,5-a]pyrimidine Inhibitors
| Compound | Target(s) | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 21c | CDK2 | HCT-116 | MTT | 0.09 | [12] |
| Compound 13g | CDK2 | HCT-116 | MTT | 0.45 | [12] |
| Dinaciclib | CDK1/2/5/9 | Raji | Colony Formation | - | [14] |
| Larotrectinib | TRKA/B/C | COLO205 | Transwell | - | [13] |
| Compound 23 | TRKA | KM12 | Cell Proliferation | 0.0001 | [1] |
| Compound 24 | TRKA | KM12 | Cell Proliferation | 0.0002 | [1] |
B. CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. [15][16]The assay involves adding a single reagent directly to the cells, which results in cell lysis and the generation of a luminescent signal that is proportional to the amount of ATP present. [10][15][17][18] Protocol: CellTiter-Glo® Assay
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTS assay protocol.
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® reagent to room temperature before use. [10][18]3. Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). [18]4. Incubation and Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. [10][17][18]Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. [10][17][18]5. Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value as described for the MTS assay.
II. Apoptosis Assays
Kinase inhibitors often induce apoptosis, or programmed cell death, in cancer cells. Therefore, it is crucial to quantify the apoptotic response to pyrazolo[1,5-a]pyrimidine treatment.
Caspase-Glo® 3/7 Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspases-3 and -7 are key effector caspases. The Caspase-Glo® 3/7 assay provides a proluminescent caspase-3/7 substrate which, when cleaved, releases aminoluciferin, a substrate for luciferase that generates a luminescent signal. [9][19]The intensity of the light is proportional to the amount of caspase activity. [19] Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Compound Treatment: Seed cells in a white-walled 96-well plate and treat with the pyrazolo[1,5-a]pyrimidine inhibitor as described for the viability assays. It is advisable to use a treatment time that corresponds to the induction of apoptosis (e.g., 24-48 hours).
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Incubation: Gently mix the plate on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours. [7]4. Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle-treated control.
III. Target Engagement Assays
While cell viability and apoptosis assays demonstrate the phenotypic effects of an inhibitor, they do not directly confirm that the inhibitor is binding to its intended target within the complex cellular environment. Target engagement assays are therefore essential for validating the mechanism of action.
A. NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) assay is a proximity-based assay that measures the binding of a small molecule to a target protein in living cells. [3]The target protein is fused to a NanoLuc® luciferase, and a cell-permeable fluorescent tracer that binds to the same target is added. [3]When the tracer is bound to the NanoLuc®-tagged protein, bioluminescence resonance energy transfer (BRET) occurs. [3]An unlabeled test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Workflow: NanoBRET™ Target Engagement Assay
Sources
- 1. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Larotrectinib induces autophagic cell death through AMPK/mTOR signalling in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 17. hse.ie [hse.ie]
- 18. researchgate.net [researchgate.net]
- 19. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
"in vitro kinase assay protocol for 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid"
Title: A Luminescence-Based In Vitro Assay for Characterizing 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid as a Kinase Inhibitor
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved kinase inhibitors.[1][2] Compounds based on this framework have shown significant potential in anticancer drug discovery by targeting various protein kinases.[3] This application note provides a detailed protocol for determining the inhibitory activity of a specific derivative, this compound, against a representative tyrosine kinase. Given that many pyrazolo[1,5-a]pyrimidine derivatives are potent inhibitors of Tropomyosin Receptor Kinases (Trks), this protocol will focus on TrkA as the target enzyme.[1][2][4] We describe a robust, high-throughput compatible in vitro kinase assay using a luminescence-based ATP-depletion method. This homogeneous "add-mix-read" assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction, providing a reliable method for determining the compound's half-maximal inhibitory concentration (IC₅₀).
Introduction: The Scientific Rationale
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The pyrazolo[1,5-a]pyrimidine nucleus has proven to be an effective scaffold for developing ATP-competitive kinase inhibitors.[3] Marketed drugs like Larotrectinib and Entrectinib, which are used to treat NTRK fusion-positive cancers, feature this core structure and function by inhibiting Trk family kinases.[1][2]
Therefore, when evaluating a novel compound such as this compound, assessing its activity against a member of the Trk family is a logical and scientifically-grounded starting point. This protocol employs a luminescence-based detection method, specifically the Kinase-Glo® technology, which is a widely used format for kinase screening due to its simplicity, sensitivity, and scalability.[6][7][8] The assay measures the activity of a purified kinase by quantifying the amount of ATP remaining after the kinase reaction. A thermostable luciferase enzyme uses the remaining ATP to generate a stable, "glow-type" luminescent signal that is inversely proportional to kinase activity.[8][9][10] This approach avoids the use of radioactive materials and offers a straightforward method for generating robust dose-response curves and IC₅₀ values.[11][12]
Principle of the Luminescence-Based Kinase Assay
The assay quantifies kinase activity by measuring ATP consumption. The kinase reaction is first performed in the presence of the kinase, its substrate, ATP, and the test inhibitor. After a set incubation period, the Kinase-Glo® Reagent is added. This reagent simultaneously stops the kinase reaction and initiates a light-producing reaction catalyzed by a stable luciferase. The amount of light generated is directly proportional to the amount of ATP remaining in the well. Therefore, high kinase activity results in high ATP consumption and a low luminescence signal, while effective inhibition of the kinase results in low ATP consumption and a high luminescence signal.
Caption: Principle of the ATP-depletion luminescent kinase assay.
Materials and Reagents
This protocol is designed for a 96-well plate format. Adjust volumes accordingly for 384-well plates.
| Reagent | Supplier Example | Catalog No. Example | Comments |
| Recombinant Human TrkA kinase | SignalChem | T37-10G | Store at -80°C. |
| Poly(Glu,Tyr) 4:1 Substrate | Sigma-Aldrich | P0275 | Reconstitute in sterile water. |
| Adenosine 5'-Triphosphate (ATP) | Sigma-Aldrich | A7699 | Prepare a 10 mM stock solution in water, pH 7.4. |
| Test Compound | - | - | This compound. Prepare a 10 mM stock in 100% DMSO. |
| Staurosporine (Positive Control) | Sigma-Aldrich | S4400 | Prepare a 1 mM stock in 100% DMSO. |
| Kinase-Glo® Max Luminescent Kinase Assay Kit | Promega | V6071 | Contains Kinase-Glo® Reagent and Buffer. Store as recommended. |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 | Vehicle for compound dissolution. |
| Kinase Buffer (1X) | - | - | 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20. Prepare from stocks. |
| Assay Plates | Corning | 3917 | Solid white, low-volume, 96-well plates are recommended for luminescence. |
| Reagent Reservoirs, Multichannel Pipettes | - | - | Standard laboratory equipment. |
| Plate Luminometer | - | - | e.g., GloMax® (Promega) or equivalent. |
Experimental Protocol
This protocol involves preparing reagents, setting up the kinase reaction, adding the detection reagent, and measuring the luminescent signal.
Reagent Preparation
-
1X Kinase Buffer: Prepare a fresh working solution of 1X Kinase Buffer from concentrated stocks.
-
Test Compound Serial Dilution:
-
Perform a serial dilution of this compound in 100% DMSO. A common scheme is a 10-point, 3-fold dilution series, starting from a 1 mM concentration. This will create a range of concentrations to generate a full dose-response curve.
-
Dilute each DMSO concentration 1:25 into 1X Kinase Buffer to create the 4X final inhibitor concentrations (the final DMSO concentration in the assay will be 1%).
-
-
Positive Control Dilution: Prepare a 4X stock of Staurosporine at a concentration known to fully inhibit TrkA (e.g., 4 µM) in 1X Kinase Buffer with 4% DMSO.
-
Kinase-Glo® Reagent: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.[7] Equilibrate to room temperature before use.
-
2X Kinase/Substrate/ATP Master Mix:
-
Causality: The ATP concentration is a critical parameter. For ATP-competitive inhibitors, the measured IC₅₀ value is highly dependent on the ATP concentration used in the assay. It is recommended to use an ATP concentration that is at or near the Michaelis constant (Kₘ) for the specific kinase to obtain a physiologically relevant potency value. For TrkA, a concentration of 10 µM is a common starting point.
-
Prepare a master mix containing TrkA kinase, Poly(Glu,Tyr) substrate, and ATP in 1X Kinase Buffer. The final concentrations in the 20 µL reaction should be optimized, but a good starting point is:
-
TrkA Kinase: 2-5 ng/reaction
-
Poly(Glu,Tyr): 0.2 mg/mL
-
ATP: 10 µM
-
-
Assay Procedure
Caption: Step-by-step experimental workflow for the TrkA kinase assay.
-
Plate Setup: Design the plate layout as shown in the table below.
-
Add Inhibitor: Using a multichannel pipette, add 5 µL of the 4X test compound dilutions and controls to the appropriate wells of a 96-well plate.
-
No-Enzyme Control: Add 5 µL of 1X Kinase Buffer to the "0% Activity" wells.
-
Initiate Reaction: Add 10 µL of the 2X Kinase/Substrate/ATP Master Mix to all wells to start the reaction. The total reaction volume is now 20 µL.
-
Incubation: Gently mix the plate and incubate for 60 minutes at 30°C.
-
Equilibration: Allow the plate to cool to room temperature for 5-10 minutes.
-
Detection: Add 20 µL of the prepared Kinase-Glo® Reagent to all wells.
-
Signal Development: Mix on a plate shaker for 2 minutes and then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Read Plate: Measure luminescence using a plate-reading luminometer.
Assay Plate Layout
| Well(s) | Compound Conc. | Description | Purpose |
| 1A, 1B | - | 0% Activity Control | No Kinase, 1% DMSO. Defines background signal. |
| 1C, 1D | 0 | 100% Activity Control | Active Kinase, 1% DMSO. Defines maximum signal. |
| 1E, 1F | 1 µM | Positive Control | Staurosporine. Ensures assay can detect inhibition. |
| 2A-H | C1 - C10 | Test Compound Dilution 1 | Dose-response for Test Compound. |
| 3A-H | C1 - C10 | Test Compound Dilution 2 | Replicate dose-response for Test Compound. |
Data Analysis and Interpretation
-
Raw Data: Obtain the raw luminescence units (RLU) from the luminometer.
-
Calculate Percent Inhibition: The data is normalized using the 0% and 100% activity controls. Since the signal is inversely proportional to activity, the formula is as follows:
% Inhibition = 100 * (RLU_inhibitor - RLU_100%_activity) / (RLU_0%_activity - RLU_100%_activity)
-
Generate Dose-Response Curve:
-
Plot the calculated % Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.
-
Use graphing software (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic (4PL) equation to generate a sigmoidal dose-response curve.
-
-
Determine IC₅₀: The IC₅₀ value is the concentration of the inhibitor that reduces the kinase activity by 50%. This value is directly calculated from the fitted curve.
Trustworthiness: A Self-Validating System
A robust assay requires stringent quality control. The inclusion of key controls ensures the data is reliable:
-
0% Activity Control (No Enzyme): This well contains everything except the kinase. It defines the luminescent signal when ATP is not consumed and is used to set the upper boundary of the assay window.
-
100% Activity Control (Vehicle Only): This well contains the active kinase with only the vehicle (DMSO), representing uninhibited enzyme activity. It defines the lower boundary of the assay window.
-
Positive Control Inhibitor (e.g., Staurosporine): This control uses a known, potent inhibitor of the target kinase. It validates that the kinase and assay system are sensitive to inhibition. The calculated IC₅₀ for the control inhibitor should be consistent with literature values.
A common metric for assay quality is the Z'-factor , which should be calculated from the control wells. A Z'-factor > 0.5 indicates an excellent and reliable assay suitable for screening.
References
-
Shaikh, F., Kori, M., Singh, S., Kumar, A., Siddiqui, N., & Sharma, P. K. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link][1]
-
BPS Bioscience. (n.d.). Luminescent Assay Kits. Retrieved January 17, 2026, from [Link][6]
-
Al-Ostoot, F. H., Al-Tamimi, A.-M. M., Al-Ghorbani, M., Al-Majid, A. M., Barakat, A., & Ali, R. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(5), 1185-1211. [Link][3]
-
Shaikh, F., Kori, M., Singh, S., Kumar, A., Siddiqui, N., & Sharma, P. K. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link][2]
-
Kaattori, M. (2023). In vitro kinase assay. protocols.io. [Link][13]
-
Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2016). Current status of pyrazole and its biological activities. PubMed Central. [Link]
-
Hastie, C. J., & Cohen, P. (2005). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols, 1(2), 968-971. [Link][11]
-
National Center for Biotechnology Information. (n.d.). 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. PubChem. [Link]
-
Emadali, A., & california state university, northridge. (2013). In vitro NLK Kinase Assay. PubMed Central. [Link]
-
Bio-protocol. (2022). In vitro kinase assay. Bio-protocol. [Link][14]
-
El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Fakharany, E. M., El-Din, M. M. G., & Abdel-Aal, E. H. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5649. [Link][4]
-
Vasta, J. D., & Kaddurah-Daouk, R. (2011). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. ASSAY and Drug Development Technologies, 9(2), 180-188. [Link][9]
-
Bioorganic & Medicinal Chemistry Letters. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. ScienceDirect. [Link][15]
-
ResearchGate. (2005). Assay of protein kinases using radiolabeled ATP: A protocol. [Link][16]
-
Andrews, M., Ardayfio, A., Ashton, K. S., & Ashton, S. (2020). Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters, 11(4), 556-562. [Link]
-
ResearchGate. (2023). (PDF) In vitro kinase assay v1. [Link][17]
-
JoVE. (2022). Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview. YouTube. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link][5]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved January 17, 2026, from [Link][10]
-
Sławiński, J., Szafrański, K., & Ulenberg, S. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link][18]
-
Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]
-
ResearchGate. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Kinase-Glo® Luminescent Kinase Assays [worldwide.promega.com]
- 8. ebiotrade.com [ebiotrade.com]
- 9. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 13. In vitro kinase assay [protocols.io]
- 14. In vitro kinase assay [bio-protocol.org]
- 15. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Pyrazolo[1,5-a]pyrimidines
Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in potent protein kinase inhibitors and novel fluorophores.[1][2] Rigorous and unambiguous structural characterization is paramount for establishing structure-activity relationships (SAR), ensuring intellectual property, and meeting regulatory standards. This guide provides a comprehensive overview of the principal analytical methodologies for the characterization of pyrazolo[1,5-a]pyrimidine derivatives, tailored for researchers, scientists, and drug development professionals. We delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Diffraction, offering detailed protocols and field-proven insights to navigate the complexities of this important class of N-heterocycles.
Part 1: The Strategic Approach to Characterization
The structural elucidation of a novel pyrazolo[1,5-a]pyrimidine is not a linear process but rather a synergistic interplay of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an irrefutable assignment. The choice and sequence of these techniques are guided by the sample's nature (e.g., purity, quantity, physical state) and the specific questions being asked.
A typical workflow involves an initial assessment of purity by HPLC, followed by structural confirmation using a combination of MS and NMR. FTIR provides valuable information about functional groups, and for definitive three-dimensional structure determination, X-ray crystallography is the gold standard.
Caption: A typical workflow for the analytical characterization of pyrazolo[1,5-a]pyrimidines.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation
NMR spectroscopy is arguably the most powerful technique for the structural analysis of pyrazolo[1,5-a]pyrimidines in solution. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and their spatial relationships.
Expertise & Experience: Why NMR is Critical
For pyrazolo[1,5-a]pyrimidines, NMR is indispensable for several reasons:
-
Isomer Differentiation: The synthesis of pyrazolo[1,5-a]pyrimidines can often lead to regioisomers. For example, distinguishing between 5-methyl and 7-methyl derivatives can be challenging with other techniques. However, ¹H and ¹³C NMR, particularly through the analysis of chemical shifts and coupling constants, can unambiguously resolve these isomeric forms.[3]
-
Proton and Carbon Assignment: The fused aromatic system of the pyrazolo[1,5-a]pyrimidine core gives rise to characteristic signals in both ¹H and ¹³C NMR spectra. The chemical shifts are influenced by the electronic effects of substituents, allowing for precise assignment of each atom in the structure.
-
Conformational Analysis: For flexible side chains or in cases of dearomatization of the pyrimidine ring, 2D NMR techniques like NOESY can provide insights into the preferred conformation in solution.[4]
Detailed Protocol: ¹H and ¹³C NMR Analysis
I. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified pyrazolo[1,5-a]pyrimidine derivative.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) and chloroform-d (CDCl₃) are commonly used due to their ability to dissolve a wide range of organic compounds. The choice of solvent can sometimes influence the chemical shifts, so consistency is key.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing or sonication if necessary.
II. Instrument Setup & Acquisition (400 MHz Spectrometer)
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | Standard single-pulse (e.g., zg30) | Proton-decoupled single-pulse (e.g., zgpg30) |
| Spectral Width | ~16 ppm (centered around 8 ppm) | ~220 ppm (centered around 110 ppm) |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 16-64 | 1024-4096 |
| Temperature | 298 K | 298 K |
III. Data Processing & Interpretation
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton-proton connectivity.
-
Correlate the ¹H and ¹³C spectra. For more complex structures, 2D NMR experiments are invaluable.
Advanced 2D NMR Techniques
When 1D NMR spectra are insufficient for complete structural assignment, 2D NMR techniques are employed.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between ¹H and ¹³C atoms over two or three bonds, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.[5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing insights into the 3D structure and stereochemistry.[4]
Caption: The role of 2D NMR in pyrazolo[1,5-a]pyrimidine structure elucidation.
Part 3: Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight of a synthesized pyrazolo[1,5-a]pyrimidine and for gaining structural information through the analysis of its fragmentation patterns.
Expertise & Experience: The Power of MS
-
Molecular Ion Peak: The primary application of MS is to identify the molecular ion peak (M⁺), which provides the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further confirming the molecular formula.
-
Fragmentation Analysis: Under electron impact (EI) ionization, pyrazolo[1,5-a]pyrimidines undergo characteristic fragmentation. The primary fragmentation processes often involve the expulsion of acrylonitrile from the pyrimidine ring or the loss of a CH₂CN radical from the pyrazole ring. The fragmentation pattern can serve as a fingerprint for a particular derivative.
Detailed Protocol: Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique suitable for many pyrazolo[1,5-a]pyrimidine derivatives, as it typically keeps the molecule intact.
I. Sample Preparation
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solution is then directly infused into the mass spectrometer or injected via an HPLC system.
II. Instrument Parameters (Typical)
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Mass Range | m/z 100-1000 |
| Capillary Voltage | 3-5 kV |
| Drying Gas Flow | 5-12 L/min |
| Drying Gas Temp. | 300-350 °C |
Part 4: High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is an essential technique for determining the purity of synthesized pyrazolo[1,5-a]pyrimidine derivatives and for monitoring reaction progress.
Expertise & Experience: Why Purity Matters
The biological activity of a compound can be significantly skewed by the presence of impurities. HPLC provides a quantitative measure of purity, which is critical for reliable SAR studies and for compounds intended for further development. For nitrogen-containing heterocycles, reversed-phase HPLC is the most common method.[6]
Detailed Protocol: Reversed-Phase HPLC
I. Sample Preparation
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of about 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
II. Chromatographic Conditions (Typical)
| Parameter | Setting |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Part 5: Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Expertise & Experience: The Utility of FTIR
For pyrazolo[1,5-a]pyrimidines, FTIR is useful for confirming the presence of key functional groups such as:
-
N-H stretches (if secondary amines are present)
-
C=O stretches (for amide or ketone derivatives)
-
C≡N stretches (for cyano-substituted compounds)
-
Aromatic C-H and C=C stretches characteristic of the heterocyclic core.
Detailed Protocol: KBr Pellet Method
I. Sample Preparation
-
Grind 1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.
-
Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.
II. Data Acquisition
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum. The typical range is 4000-400 cm⁻¹.
Part 6: Single-Crystal X-ray Diffraction: The Definitive 3D Structure
When a suitable single crystal can be obtained, X-ray diffraction provides an unambiguous determination of the three-dimensional atomic arrangement of the molecule in the solid state.[7]
Expertise & Experience: The Gold Standard
-
Absolute Structure Confirmation: X-ray crystallography provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.
-
Regiochemistry Resolution: It is the ultimate tool for resolving any ambiguity in regiochemistry that may persist after NMR and MS analysis.[3]
-
Solid-State Packing: The analysis also reveals how the molecules pack in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding and π-stacking.
Protocol: Growing and Analyzing Single Crystals
I. Crystal Growth (Slow Evaporation)
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in which it is fully soluble.
-
Preparation: Prepare a nearly saturated solution (5-20 mg/mL) and filter it through a syringe filter into a clean vial.
-
Evaporation: Cover the vial with a cap that has a small hole to allow for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature and monitor for crystal growth over days to weeks.
II. Data Collection and Structure Solution
-
A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer.
-
The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays.
-
The diffraction pattern is collected on a detector.
-
The data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates.
Part 7: Conclusion
The comprehensive characterization of pyrazolo[1,5-a]pyrimidine derivatives is a multi-faceted process that relies on the synergistic application of several analytical techniques. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently and accurately elucidate the structures of these important heterocyclic compounds, thereby accelerating their research and development efforts.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Retrieved January 17, 2026, from [Link]
-
Reversed-Phase HPLC Retention Behavior of Coal- Related Nitrogen Heterocyclic Compounds. (1981). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Chemistry of substituted pyrazolo[1,5-a]pyrimidines. Part 5. 7-Oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines from 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]-pyrimidines: elucidation of the reaction mechanism through NMR spectroscopy and X-ray diffraction analysis. (1996). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]
-
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis and cytotoxic activity of new pyrazolo[1,5-α]pyrimidines and determination of pyrimidine regiospecific ring formation with 2D NMR. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2015). Chemical Science International Journal. Retrieved January 17, 2026, from [Link]
-
Synthesis, Characterization, and Comparative Study of Some Heterocyclic Compounds Containing Isoniazid and Nicotinic Acid Hydrazide Moieties. (2020). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Pyrazolo[1,5-a]pyrimidines. Identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. (2007). PubMed. Retrieved January 17, 2026, from [Link]
-
Chemistry of substituted pyrazolo[1,5-a] pyrimidines. Part 3. A structural correction of a pyrazolo[1,5-a][6][8]diazepine derivative on the basis of 13C NMR spectroscopy. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI. Retrieved January 17, 2026, from [Link]
-
Selectivity of packing materials in reversed phase liquid chromatography. (n.d.). Nacalai Tesque. Retrieved January 17, 2026, from [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
An NMR and Computational Study of Azolo[ a ]pyrimidines with Special Emphasis on Pyrazolo[1,5. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Regioselective synthesis and 2D NMR research of ethyl 2-methylthio-7(5)- substituted pyrazolo[1,5-a]pyrimidine-3-carboxylate. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. (2025). PubMed. Retrieved January 17, 2026, from [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]4/ra/d3ra07914e)
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry of substituted pyrazolo[1,5-a]pyrimidines. Part 5. 7-Oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines from 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]-pyrimidines: elucidation of the reaction mechanism through NMR spectroscopy and X-ray diffraction analysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Pyrazolo[1,5-a]pyrimidine Synthesis Yield
Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. Recognizing the challenges in achieving optimal yields, we have structured this resource as a series of troubleshooting guides and frequently asked questions. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and solve common synthesis problems effectively.
The pyrazolo[1,5-a]pyrimidine core is a cornerstone in modern medicinal chemistry, forming the basis for numerous kinase inhibitors and other therapeutic agents.[1][2] However, the classic cyclocondensation reaction, while robust, can be sensitive to a variety of factors that impact reaction efficiency and final yield. This guide provides field-proven insights to navigate these challenges.
Core Reaction Workflow: An Overview
The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold is the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-biselectrophilic compound, typically a 1,3-dicarbonyl or its synthetic equivalent.[3] The reaction proceeds through a nucleophilic attack, condensation, and subsequent intramolecular cyclization and dehydration to form the final bicyclic system.[4]
Caption: General experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis. Each answer provides a causal explanation and a series of actionable steps to resolve the problem.
Q1: My reaction is not proceeding, or the yield is very low. What are the first things to check?
This is the most frequent challenge, often stemming from one of four key areas: starting material purity, reaction conditions, substrate reactivity, or monitoring.
Causality: The cyclocondensation reaction is sensitive to impurities that can poison catalysts or participate in side reactions. The reaction equilibrium and rate are also critically dependent on the chosen solvent, catalyst, and temperature.
Troubleshooting Steps:
-
Verify Starting Material Purity:
-
3-Aminopyrazole & 1,3-Dicarbonyl: Ensure the purity of your starting materials. Impurities can significantly interfere with the reaction.[4] If purity is questionable, recrystallize or purify the reagents via column chromatography before use. Check for decomposition of the aminopyrazole, which can be prone to oxidation.
-
-
Re-evaluate Solvent and Catalyst Choice:
-
Solvent: Acetic acid is a common and effective choice as it serves as both a solvent and a mild acid catalyst.[4] For less reactive substrates, a stronger acid catalyst may be needed. Ethanol is also frequently used, often in conjunction with a base catalyst like sodium ethoxide or a secondary amine like piperidine.[3][4]
-
Catalyst: The choice between an acid or base catalyst is substrate-dependent. Acid catalysts (e.g., H₂SO₄, PTSA) activate the carbonyl group of the 1,3-dicarbonyl, making it more electrophilic. Base catalysts deprotonate the aminopyrazole, increasing its nucleophilicity. See Table 1 for guidance.
-
-
Optimize Temperature and Reaction Time:
-
Temperature: If the reaction is sluggish at room temperature or under mild heating, a gradual increase in temperature is warranted. Many procedures call for refluxing conditions.[5] However, excessive heat can lead to decomposition and side product formation.
-
Monitoring: Do not rely solely on a predetermined reaction time. Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[4] This allows you to identify the optimal endpoint when the starting material is consumed and the product is maximized, preventing degradation from prolonged heating.
-
Caption: Troubleshooting flowchart for addressing low reaction yields.
Q2: I am observing multiple products or side products. How can I improve selectivity?
The formation of regioisomers is a classic challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[4]
Causality: When an unsymmetrical 1,3-dicarbonyl is used, the exocyclic amino group of the pyrazole can attack either of the two different carbonyl carbons. The regioselectivity is governed by the relative electrophilicity of these two carbonyls and the steric environment.
Troubleshooting Steps:
-
Analyze the Dicarbonyl Substrate: The more electrophilic (less sterically hindered or adjacent to an electron-withdrawing group) carbonyl group will typically react preferentially.[4] Understanding the electronic nature of your substrate is the first step.
-
Fine-Tune Reaction Conditions:
-
Catalyst: Switching from a strong, non-selective acid catalyst to a milder one (or even base-catalyzed conditions) can sometimes favor the formation of one regioisomer over another by altering the activation barrier for the two competing pathways.[4]
-
Temperature: Lowering the reaction temperature can increase selectivity, favoring the kinetically controlled product over the thermodynamically controlled one.
-
-
Consider a Directed Synthesis: If regioselectivity remains poor, a multi-step approach may be necessary. For instance, using a β-enaminone or a substrate with a leaving group at the β-position (e.g., Cl, OR, NR₂) can direct the cyclization to yield a single isomer.[3]
Q3: The reaction is very sluggish, taking over 24 hours. Are there ways to accelerate it?
Long reaction times are inefficient and can lead to the degradation of starting materials or products. Microwave-assisted synthesis is a powerful technique to overcome this issue.
Causality: Conventional heating relies on thermal conductivity, which can be slow and inefficient, leading to uneven heating. Microwave irradiation directly couples with polar molecules in the reaction mixture, causing rapid and uniform heating throughout the sample volume. This often leads to a dramatic reduction in reaction times and can improve yields.[1][6]
Troubleshooting Steps:
-
Implement Microwave-Assisted Synthesis:
-
Transfer the reaction to a vessel suitable for microwave synthesis.
-
Use a high-boiling point solvent (e.g., DMF, NMP, or even solvent-free conditions) that is compatible with microwave heating.
-
Microwave irradiation can significantly accelerate the reaction, often reducing times from hours to minutes.[6] See Protocol 2 for a general procedure.
-
-
Re-evaluate Catalyst Loading: In some cases, particularly with palladium-catalyzed cross-coupling reactions to functionalize the scaffold, the catalyst activity may be low.[1] Ensure the catalyst is not degraded and consider a slight increase in loading, though this should be done cautiously to avoid side reactions.
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis | Rationale & Advantage |
| Reaction Time | Often several hours to days (e.g., >6 hours)[6] | Typically minutes (e.g., 20 minutes)[6] | Rapid, uniform heating accelerates reaction rates significantly. |
| Yield | Variable, can be lower due to degradation. | Often higher and more reproducible.[1][6] | Shorter exposure to high temperatures minimizes side product formation and decomposition. |
| Heating Mechanism | Conduction/Convection (slow, non-uniform) | Direct dielectric heating (rapid, uniform) | Efficient energy transfer directly to polar molecules. |
| Common Solvents | Acetic Acid, Ethanol, Toluene | DMF, NMP, Ethanol, Water (in sealed vessels) | Higher boiling point solvents can be used safely to reach higher temperatures quickly. |
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazolo[1,5-a]pyrimidines.
Advanced Optimization Protocols
Protocol 1: General Procedure for Cyclocondensation under Conventional Heating
This protocol provides a baseline for a typical synthesis.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3-aminopyrazole (1.0 eq).
-
Reagents: Add the 1,3-dicarbonyl compound (1.0-1.2 eq) and the chosen solvent (e.g., glacial acetic acid, 5-10 mL per mmol of aminopyrazole).
-
Catalyst: If required, add the catalyst (e.g., a catalytic amount of conc. H₂SO₄ or 0.1 eq of piperidine).
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux, 80-120 °C) and stir.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes) every 1-2 hours.[4]
-
Workup: Once the reaction is complete (starting material consumed), cool the mixture to room temperature. Pour the mixture into ice-water and stir until a precipitate forms.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the final product.
Protocol 2: Microwave-Assisted Synthesis for Accelerated Reaction
This protocol is adapted for rapid optimization and improved yields.[6]
-
Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine the 3-aminopyrazole (1.0 eq), the 1,3-dicarbonyl compound (1.1 eq), and the solvent (e.g., DMF, 3-5 mL).
-
Sealing: Securely cap the reaction vial.
-
Microwave Program: Place the vial in the cavity of a scientific microwave reactor. Set the reaction temperature (e.g., 120-150 °C), pressure limit, and reaction time (start with 15-20 minutes).
-
Reaction: Run the microwave program with stirring.
-
Workup & Purification: After the reaction, allow the vial to cool to a safe temperature. Work up the reaction mixture as described in Protocol 1. The reduced reaction volume often simplifies purification.
Protocol 3: Systematic Screening of Solvents and Catalysts
This workflow helps identify the optimal reaction conditions for a new substrate pair.
-
Setup: Arrange a parallel array of small reaction vials (e.g., 2 mL HPLC vials).
-
Reagent Addition: To each vial, add a consistent amount of the 3-aminopyrazole and 1,3-dicarbonyl substrate.
-
Variable Addition: To each vial, add a different solvent and/or catalyst combination from the list in Table 2. Ensure one vial is a control with no catalyst.
-
Reaction: Place the array on a heating block at a constant temperature (e.g., 100 °C) for a set time (e.g., 4 hours).
-
Analysis: After the reaction time, cool the array. Take an aliquot from each vial, dilute, and analyze by LC-MS to determine the percent conversion to the desired product.
-
Optimization: Identify the condition with the highest conversion and use it as the basis for a larger-scale reaction, further optimizing temperature and time.
| Solvent | Catalyst | Rationale for Use |
| Glacial Acetic Acid | None (or catalytic H₂SO₄) | Acts as both a polar protic solvent and an acid catalyst.[4] |
| Ethanol | Sodium Ethoxide (EtONa) | A common protic solvent; the basic catalyst increases the nucleophilicity of the aminopyrazole.[3] |
| Ethanol / DMF | Piperidine / Triethylamine | Amine bases are effective catalysts for the condensation step.[4] |
| Toluene / Xylene | p-Toluenesulfonic acid (PTSA) | Allows for azeotropic removal of water using a Dean-Stark apparatus to drive the reaction forward. |
| Water | NaI / K₂S₂O₈ | A green chemistry approach, particularly effective for certain halogenated derivatives.[1] |
Table 2: Common Solvent and Catalyst Systems for Screening.
References
- Benchchem. Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis.
- Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
- An, G., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Cieplik, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules.
- An, G., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- ResearchGate. The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach.
- Quiroga-Varela, J. C., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Pharmaceuticals.
- Abdel-Aziz, A. A.-M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals.
- Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
- Gomaa, A.-R. M., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega.
- Sharma, R., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Phosphorus, Sulfur, and Silicon and the Related Elements.
- Kumar, R., et al. (2024). Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. Scientific Reports.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC [pmc.ncbi.nlm.nih.gov]
"common side reactions in pyrazolo[1,5-a]pyrimidine synthesis"
Prepared by: Gemini, Senior Application Scientist Last Updated: January 17, 2026
Welcome to the technical support guide for the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. Here, we address the most common side reactions and troubleshooting scenarios encountered during synthesis, providing not just solutions, but also the mechanistic reasoning behind them to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the single most common side reaction or challenge encountered when synthesizing pyrazolo[1,5-a]pyrimidines?
The most prevalent challenge is controlling regioselectivity, which often results in the formation of a mixture of isomers. This issue arises from the dual nucleophilicity of the 5-aminopyrazole starting material. It possesses two potential nucleophilic sites: the exocyclic primary amino group (-NH₂) and the endocyclic pyrazole ring nitrogen (N1). When reacted with an unsymmetrical biselectrophile, such as a 1,3-dicarbonyl compound, cyclization can occur in two different ways, leading to distinct regioisomers.[1][2] The regioselectivity is heavily influenced by the substitution patterns of the reactants and the specific reaction conditions employed.[2][3]
Q2: How significantly do reaction conditions like pH (acidic vs. basic catalysis) affect the outcome?
Reaction conditions are the most critical factor in directing the regiochemical outcome. The choice between acidic and basic catalysis directly influences which nitrogen on the 5-aminopyrazole acts as the primary nucleophile.
-
Under acidic conditions (e.g., acetic acid, sulfuric acid), the endocyclic nitrogen (N1), being more basic, is preferentially protonated. This protonation deactivates it as a nucleophile. Consequently, the exocyclic -NH₂ group is the only available site to initiate the attack on the electrophilic dicarbonyl compound, leading to a single, predictable regioisomer.[1][2]
-
Under basic conditions (e.g., piperidine), both nitrogen atoms remain nucleophilic, which can lead to mixtures of isomers.[2][4] The final product ratio in such cases often depends on the relative electrophilicity of the two carbonyl carbons on the reaction partner.
Q3: My reaction is showing very low or no yield. What are the first troubleshooting steps I should take?
Low or no yield is a common issue that can typically be traced back to a few key areas.[2] Before extensively re-optimizing conditions, verify the following:
-
Purity of Starting Materials: Ensure both the 5-aminopyrazole and the 1,3-dicarbonyl (or equivalent) are pure. Impurities can inhibit the reaction or lead to undesired side products. Consider recrystallization or column chromatography of your starting materials if their purity is in doubt.
-
Reactivity of the Biselectrophile: The structure of the 1,3-dicarbonyl compound greatly affects its reactivity. Highly enolized dicarbonyls are generally more reactive. For less reactive partners, more forcing conditions, such as higher temperatures or the use of a stronger acid catalyst, may be necessary.[2][3]
-
Reaction Monitoring: Actively monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or LC-MS. This will help you determine if the reaction is sluggish and needs more time or higher temperature, or if the starting material is being consumed to form undesired byproducts.[2]
Troubleshooting Guide: Specific Issues & Solutions
Problem 1: My analysis (NMR, LC-MS) shows a mixture of two regioisomers. How can I obtain a single, desired isomer?
This is the classic regioselectivity problem. The solution lies in exploiting the different basicities of the two nitrogen atoms in the 5-aminopyrazole.
Root Cause Analysis: The 5-aminopyrazole reacts via its exocyclic amino group or its endocyclic ring nitrogen. The pathway is dictated by the reaction conditions. The formation of two isomers confirms that both nucleophilic sites are competing in your current reaction setup.[1]
Caption: Competing pathways in pyrazolo[1,5-a]pyrimidine synthesis.
Solution Protocol: Enforcing Regioselectivity with Acid Catalysis
This protocol is designed to favor the cyclization pathway initiated by the exocyclic amino group.
Objective: To synthesize the pyrazolo[1,5-a]pyrimidine regioisomer resulting from the initial nucleophilic attack of the -NH₂ group.
Methodology:
-
Solvent Selection: Choose a suitable acidic solvent. Glacial acetic acid is the most common and effective choice.[2] For less reactive substrates, a co-solvent like toluene with a catalytic amount of a stronger acid (e.g., p-toluenesulfonic acid or sulfuric acid) can be used.[3]
-
Reactant Stoichiometry: Dissolve the 5-aminopyrazole (1.0 eq) in the acidic solvent.
-
Addition of Electrophile: Add the unsymmetrical 1,3-dicarbonyl compound (1.0 - 1.1 eq) to the solution.
-
Thermal Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent).
-
Monitoring: Monitor the reaction via TLC or LC-MS every 1-2 hours until the starting aminopyrazole is consumed.
-
Work-up: Upon completion, cool the reaction mixture, pour it into ice water, and neutralize with a base (e.g., NaHCO₃ or NH₄OH) to precipitate the product. Filter, wash with water, and dry. Purify further by recrystallization or column chromatography if necessary.
Causality: By using an acid, you protonate the N1 ring nitrogen. This 'locks' its lone pair of electrons, preventing it from participating in a nucleophilic attack. The exocyclic -NH₂ group, which is less basic, remains largely unprotonated and is now the only effective nucleophile available to initiate the reaction, leading to a single major product.[1]
| Condition | Catalyst/Solvent | Typical Outcome | Mechanistic Rationale |
| Acidic | Acetic Acid / H₂SO₄ | High regioselectivity, single major product | Endocyclic nitrogen is protonated and deactivated.[2] |
| Basic | Piperidine / NaOMe | Mixture of regioisomers possible | Both exocyclic and endocyclic nitrogens are active nucleophiles.[4] |
| Neutral | Ethanol, Reflux | Mixture of regioisomers likely | Outcome depends on intrinsic reactivity of substrates. |
| Microwave | Acetic Acid | High regioselectivity, reduced time | Acidic condition benefits apply, accelerated by MW.[3] |
Problem 2: My reaction is stalled, or the yield is unacceptably low after a prolonged reaction time.
This issue points to problems with reactivity or suboptimal conditions.
Root Cause Analysis: The primary causes for a sluggish or low-yielding reaction are often related to the purity of the starting materials, insufficient thermal energy, or the inherent low reactivity of the chosen 1,3-dicarbonyl compound.[2]
Solution Protocol: A Systematic Approach to Yield Optimization
Objective: To identify the limiting factor and systematically improve the reaction yield.
Caption: Troubleshooting workflow for low-yield synthesis.
Methodology:
-
Verify Purity (Step 1): Before anything else, confirm the identity and purity of your 5-aminopyrazole and 1,3-dicarbonyl compound. Run a quick ¹H NMR or check the melting point against literature values. If impurities are present, purify them accordingly.
-
Optimize Conditions (Step 2): If purity is confirmed, focus on reaction parameters.
-
Temperature: Ensure your reaction is at the appropriate temperature. For many syntheses in acetic acid, reflux is required. If the reaction is slow at a lower temperature, gradually increase the heat.
-
Microwave Irradiation: Consider switching to microwave-assisted synthesis. Microwave heating can dramatically reduce reaction times and often improves yields by overcoming activation energy barriers more efficiently.[2][3]
-
-
Enhance Reactivity (Step 3): If the reaction is still sluggish even at reflux, the 1,3-dicarbonyl substrate may be insufficiently reactive.
-
Stronger Catalyst: Add a catalytic amount (1-5 mol%) of a strong protic acid like H₂SO₄ or a Lewis acid to the reaction mixture. This can increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack.[3]
-
Problem 3: I am observing significant decomposition of my material, especially under microwave conditions.
Root Cause Analysis: While microwave irradiation is excellent for accelerating reactions, the high energy input can sometimes lead to the decomposition of sensitive starting materials or the final pyrazolo[1,5-a]pyrimidine product, especially if hot spots form or if the reaction time is too long.[5] Some heterocyclic compounds are known to be unstable at very high temperatures or under prolonged exposure to extreme pH.[5]
Solution Protocol: Mitigating Decomposition
Objective: To achieve the desired transformation while minimizing thermal degradation of reactants or products.
Methodology:
-
Reduce Microwave Temperature: Instead of running the microwave reaction at the highest possible temperature, set a lower, controlled temperature (e.g., 120-150 °C instead of 180 °C) and allow the reaction to proceed for a slightly longer time.
-
Solvent Choice: Ensure the chosen solvent is appropriate for microwave synthesis (i.e., has a suitable dielectric constant and a high boiling point). Using a solvent with a boiling point lower than the set reaction temperature can lead to dangerous pressure build-up.
-
Revert to Conventional Heating: If decomposition persists, revert to conventional heating using an oil bath. This provides more uniform and gentle heating, which can be beneficial for sensitive substrates.
-
Solvent-Free Conditions: For some specific reactions, a solvent-free approach under microwave irradiation for a very short duration (e.g., 5-20 minutes) can yield clean products by minimizing the time the material is exposed to high temperatures.[3][5]
By systematically addressing these common issues, you can significantly improve the efficiency, selectivity, and yield of your pyrazolo[1,5-a]pyrimidine syntheses.
References
-
Zhang, X., Song, Y., Gao, L., Guo, X., & Fan, X. (2014). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry, 12(13), 2099–2107. [Link]
-
Abbas, S. Y., et al. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. Retrieved from [Link]
- BenchChem Technical Support Team. (2025). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. BenchChem.
-
Iorkula, T. H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Zhang, X., et al. (2014). Highly Facile and Regio-Selective Synthesis of pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-allenic Ketones With Aminopyrazoles. PubMed. [Link]
-
Castillo, J. C., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(5), 1698. [Link]
-
ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. Retrieved from [Link]
-
Szeliga, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3363. [Link]
- Iorkula, T. H., et al. (2025).
-
Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances, 10(66), 40474–40485. [Link]
-
Nguyen, T. L. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 395-422. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
"improving the regioselectivity of pyrazolo[1,5-a]pyrimidine cyclization"
Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis
A Guide for Medicinal Chemists and Process Development Scientists
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine synthesis. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the cyclization reaction, with a focus on controlling and improving regioselectivity. As Senior Application Scientists, we understand that achieving the desired isomer is critical for drug discovery and development programs. This resource combines mechanistic insights with actionable troubleshooting strategies to streamline your synthetic efforts.
Understanding the Core Problem: The Regioselectivity Challenge
The most prevalent method for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the condensation of a 3- or 5-aminopyrazole with a 1,3-biselectrophilic compound, such as a β-dicarbonyl or its equivalent.[1][2] The challenge arises when an unsymmetrical 1,3-dicarbonyl compound is used, as the cyclization can proceed via two different pathways, leading to a mixture of regioisomers (e.g., 7-substituted vs. 5-substituted products).
The regiochemical outcome is dictated by the initial nucleophilic attack of the aminopyrazole on one of the two carbonyl carbons of the biselectrophile. The relative electrophilicity of these carbons, steric hindrance, and the specific reaction conditions employed all play a crucial role in determining the final product ratio.[3]
Figure 1. General mechanism illustrating the formation of regioisomers.
Troubleshooting Guide
This section addresses specific issues you may encounter in a question-and-answer format.
Question 1: My reaction yields a mixture of regioisomers. How can I favor the formation of a single isomer, specifically the 7-substituted product?
This is the most common challenge. Directing the regioselectivity often requires a multi-faceted approach.
Answer:
Controlling regioselectivity hinges on manipulating the electronic and steric factors of your substrates and optimizing reaction conditions.
-
Substrate Control (The Primary Lever): The electronic nature of the substituents on the 1,3-dicarbonyl compound is the most powerful tool. A significant difference in the electrophilicity of the two carbonyl carbons will strongly favor attack at the more electron-deficient center.
-
Example: In 1,1,1-trifluoro-2,4-pentanedione, the carbonyl carbon adjacent to the highly electron-withdrawing trifluoromethyl group is significantly more electrophilic. The aminopyrazole will preferentially attack this position, leading predominantly to the 7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine.[2]
-
-
Reaction Conditions:
-
Catalyst Choice: The reaction typically proceeds under acidic or basic conditions.[1] Fine-tuning the catalyst can influence the outcome.
-
Acid Catalysis (e.g., Acetic Acid, H₂SO₄): Acetic acid is a common solvent and catalyst that often provides good results.[3] Stronger acids can sometimes enhance the electrophilicity difference between the carbonyls.
-
Base Catalysis (e.g., Piperidine, NaOEt): Basic conditions can alter the nucleophilicity of the aminopyrazole and the enolate equilibrium of the dicarbonyl, which may shift the regiochemical preference.[3][4]
-
-
Temperature: Reactions are often run at reflux.[3] Lowering the temperature may increase selectivity by favoring the kinetically controlled product, which is typically the isomer formed from the attack on the more electrophilic carbonyl.
-
-
Alternative Reagents: Consider using β-enaminones or β-haloenones instead of β-dicarbonyls. The vinylogous leaving group (e.g., -NR₂, -Cl) in these reagents provides a more defined site for the initial nucleophilic attack, often leading to higher regioselectivity.[2][5]
Question 2: The reaction is sluggish or gives a low yield, even with an excess of one reagent. What are the key parameters to investigate?
Answer:
Low conversion can be attributed to several factors, from reagent purity to suboptimal reaction conditions.
-
Reagent Quality:
-
Aminopyrazole Stability: Ensure the aminopyrazole starting material is pure. Some derivatives can be unstable or prone to oxidation.
-
Dicarbonyl Purity/Enol Content: The purity and keto-enol tautomeric ratio of the 1,3-dicarbonyl compound can affect reactivity.[3]
-
-
Reaction Conditions:
-
Solvent: While acetic acid is common, other solvents like ethanol, toluene, or even solvent-free conditions (microwave-assisted) can be effective.[1][2] If your starting materials have poor solubility in acetic acid, consider a different solvent system.
-
Catalyst: If the reaction is slow, a stronger acid catalyst (e.g., a catalytic amount of H₂SO₄ or p-TsOH) might be required.[3]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields by efficiently overcoming activation energy barriers.[1][2][6]
-
-
Dehydration: The final step of the cyclization is a dehydration. Ensure that water is effectively removed from the reaction, either by using a solvent that forms an azeotrope with water (like toluene with a Dean-Stark trap) or by using a dehydrating agent.
Question 3: How can I definitively confirm the structure of my product and distinguish between the 5- and 7-substituted regioisomers?
Answer:
Unambiguous structural confirmation is crucial. While mass spectrometry will confirm the molecular weight, it cannot differentiate between isomers. Spectroscopic methods are essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for distinguishing between regioisomers.
-
¹H NMR: The chemical shifts of the protons on the pyrimidine ring (H-5 and H-7) are distinct. Furthermore, long-range couplings can be diagnostic. For example, in a 7-methyl substituted product, a long-range coupling (typically ~0.9 Hz) is often observed between the methyl protons and H-6.[7]
-
¹³C NMR: The chemical shifts of the methyl carbons in 5-methyl vs. 7-methyl derivatives are significantly different and can be used for assignment.[7]
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect spectroscopy can show through-space correlations. For a 7-substituted isomer, a NOE correlation between the substituent and H-6 would be expected, which would be absent in the 5-substituted isomer.
-
-
X-Ray Crystallography: If you can grow a single crystal of your product, X-ray diffraction provides the absolute, unambiguous structure and is considered the gold standard for structural elucidation.[1]
Frequently Asked Questions (FAQs)
Q: What are the most common 1,3-biselectrophilic synthons used in this cyclization? A: Besides β-diketones, other effective synthons include β-ketoesters, β-ketoaldehydes, malonic acid derivatives, α,β-unsaturated ketones, and α,β-unsaturated nitriles.[2][5][8]
Q: Can I use a three-component reaction to build the scaffold in one pot? A: Yes, three-component reactions involving an aminopyrazole, an aldehyde, and an active methylene compound (like malononitrile) are an efficient method for synthesizing highly substituted pyrazolo[1,5-a]pyrimidines.[1]
Q: Are there any "green" or more sustainable approaches to this synthesis? A: Absolutely. The use of microwave irradiation reduces energy consumption and reaction times.[1] Furthermore, sonochemical (ultrasound-assisted) methods in aqueous media have been developed as an environmentally friendly strategy.[9][10]
Key Experimental Protocols
Protocol 1: General Procedure for Regioselective Synthesis of 7-Arylpyrazolo[1,5-a]pyrimidines
This protocol is a general guideline and requires optimization for specific substrates.
-
To a solution of the appropriate 3-aminopyrazole (1.0 mmol) in glacial acetic acid (10 mL), add the corresponding 1-aryl-1,3-butanedione (1.1 mmol).
-
Heat the reaction mixture to reflux (approx. 118-120 °C) for 3-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold ethanol, followed by diethyl ether, to remove residual starting materials and solvent.[3]
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or DMF/water).
Figure 2. Experimental workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Protocol 2: NMR Sample Preparation for Isomer Differentiation
-
Accurately weigh approximately 5-10 mg of the purified product.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the product is fully dissolved.
-
Acquire standard ¹H and ¹³C spectra.
-
For definitive assignment, acquire a 2D NOESY or ROESY spectrum to identify through-space correlations between the substituent at position 5 or 7 and the proton at position 6.
Data Summary Table
The choice of reaction conditions significantly impacts regioselectivity. The following table summarizes outcomes from literature precedents.
| 5-Aminopyrazole Substrate | Unsymmetrical 1,3-Dicarbonyl | Conditions | Major Isomer | Reference |
| 3-Phenyl-5-aminopyrazole | 1,1,1-Trifluoro-2,4-pentanedione | Acetic Acid, Reflux | 7-CF₃, 5-Me | [Petricci et al. (2018) via PubChem] |
| 3(5)-Aminopyrazole | Acetylacetaldehyde dimethyl acetal | Acetic Acid, Reflux | 7-Methyl | [Chimichi et al., 1992][11] |
| 5-Amino-1H-pyrazole | Benzoylacetonitrile | Ethanol, Piperidine, Reflux | 7-Amino, 5-Phenyl | [El-Naggar et al., 2019][5] |
| 5-Aminopyrazoles | 1,2-Allenic Ketones | CH₃CN, Room Temp | Excellent Regioselectivity | [Zhang et al., 2014][12][13] |
References
-
Al-Mokyna, F. H., Al-Wahaibi, L. H., Al-Ghamdi, M. A., & El-Emam, A. A. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Rao, D. E. P., et al. (2022). A Sonochemical Access to 5-Aryl Substituted Pyrazolo[1,5-a]Pyrimidines as Potential Inhibitors of TNF-α. Polycyclic Aromatic Compounds. [Link]
-
Al-Mokyna, F. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Gomaa, M. A.-M. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines 93a–l. ResearchGate. Retrieved from [Link]
-
Reyes-Márquez, A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
Mondal, P., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]
-
Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]
-
Shchegolev, D. Y., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
Sławiński, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. [Link]
-
Kumar, H., et al. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. Retrieved from [Link]
-
Zhang, X., et al. (2014). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Zhang, X., et al. (2014). Highly Facile and Regio-Selective Synthesis of pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-allenic Ketones With Aminopyrazoles. PubMed. [Link]
-
Gray, N. S., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Gomha, S. M., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals. [Link]
-
Lynch, B. M., et al. (1975). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Sci-Hub. [Link]
-
El-Naggar, M. M., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pp.bme.hu [pp.bme.hu]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Cellular Maze - Enhancing Permeability of Pyrazolo[1,5-a]pyrimidine Inhibitors
Welcome to the technical support center dedicated to addressing a critical challenge in the development of pyrazolo[1,5-a]pyrimidine-based inhibitors: overcoming low cell permeability. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, practical solutions, and a foundational understanding of the principles governing the cellular uptake of this important class of molecules.[1][2][3] The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][4] However, the promising enzymatic potency of these compounds often does not translate to cellular efficacy due to poor membrane permeability. This guide will equip you with the knowledge and experimental tools to diagnose and resolve these permeability issues.
Part 1: Troubleshooting Guide - From Poor Uptake to High Efflux
This section addresses common issues encountered during the characterization of pyrazolo[1,5-a]pyrimidine inhibitors, providing a logical workflow for problem-solving.
Issue 1: Low Apparent Permeability (Papp) in Non-Efflux-Competent Cells (e.g., PAMPA, low-efflux MDCK)
Question: My pyrazolo[1,5-a]pyrimidine inhibitor shows low Papp values in a Parallel Artificial Membrane Permeability Assay (PAMPA) or a standard Madin-Darby Canine Kidney (MDCK) cell assay. What does this indicate and how can I address it?
Answer: A low apparent permeability (Papp) value in these assays suggests that the intrinsic physicochemical properties of your compound hinder its ability to passively diffuse across a lipid membrane. The pyrazolo[1,5-a]pyrimidine core, while a versatile scaffold for kinase inhibition, can present challenges in achieving an optimal balance of lipophilicity and aqueous solubility required for effective membrane transit.[1][2]
Troubleshooting & Optimization Workflow:
Caption: Troubleshooting workflow for low passive permeability.
Detailed Steps & Explanations:
-
Correlate with Physicochemical Properties:
-
Lipophilicity (LogP/LogD): An optimal LogP for passive diffusion is typically between 1 and 5. Compounds that are too hydrophilic or too lipophilic will exhibit poor permeability.
-
Polar Surface Area (PSA): A PSA greater than 140 Ų is often associated with poor cell permeability.
-
Aqueous Solubility: Poor solubility can lead to an underestimation of permeability as the compound may not be fully dissolved in the donor compartment.
-
-
Structure-Activity Relationship (SAR) Guided Optimization:
-
For High Lipophilicity: Introduce solubilizing functionalities. One successful strategy for a 3,6-disubstituted pyrazolo[1,5-a]pyrimidine series of KDR kinase inhibitors involved the addition of a basic side-chain to the 6-aryl ring or incorporating a 4-pyridinonyl substituent at the 6-position.[5] These modifications improved physical properties, leading to marked increases in cellular activity.[5]
-
For High Polarity: Strategically mask polar groups to increase lipophilicity. This can be achieved through a prodrug approach where a lipophilic moiety is attached, which is later cleaved intracellularly to release the active inhibitor.
-
-
Formulation Strategies (for later-stage development):
Issue 2: High Efflux Ratio in Caco-2 or MDR1-MDCK Assays
Question: My compound has a high efflux ratio (BA/AB Papp > 2) in a Caco-2 or MDR1-MDCK assay, suggesting it is a substrate of efflux pumps like P-glycoprotein (P-gp). How can I confirm this and what are my options?
Answer: A high efflux ratio is a strong indicator that your pyrazolo[1,5-a]pyrimidine inhibitor is actively transported out of the cell by efflux pumps.[7][8] This is a common mechanism of resistance for kinase inhibitors. The Caco-2 and MDR1-MDCK cell lines are valuable tools as they overexpress key efflux transporters like P-gp.[7][8]
Experimental Confirmation & Mitigation Strategies:
Caption: Workflow for addressing high efflux.
Detailed Steps & Explanations:
-
Confirmation with a P-gp Inhibitor:
-
Perform the Caco-2 or MDR1-MDCK assay in the presence of a known P-gp inhibitor, such as verapamil.
-
If the efflux ratio decreases to approximately 1, it confirms that your compound is a P-gp substrate.
-
-
Structural Modifications to Evade Efflux:
-
Reduce PSA and Hydrogen Bond Donors: Efflux pumps often recognize and transport molecules with specific structural features. Reducing the number of hydrogen bond donors and overall polarity can sometimes mitigate efflux.
-
Introduce Bulky Groups: Strategic placement of bulky substituents can sterically hinder the interaction of the inhibitor with the efflux pump.
-
SAR Analysis: A systematic analysis of the structure-activity relationship can reveal which parts of the pyrazolo[1,5-a]pyrimidine scaffold are interacting with the efflux transporter, guiding medicinal chemistry efforts.[9][10]
-
-
Co-administration with an Efflux Pump Inhibitor (EPI):
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting point for assessing the permeability of my new pyrazolo[1,5-a]pyrimidine series?
A1: A tiered approach is most efficient. Start with an in silico prediction of physicochemical properties (LogP, PSA, solubility). Follow this with a high-throughput PAMPA assay to quickly assess passive permeability for a large number of compounds. Promising candidates can then be advanced to cell-based assays like Caco-2 or MDCK to evaluate both passive and active transport mechanisms.
Q2: My compound has good permeability but low cellular potency. What could be the issue?
A2: If permeability is confirmed to be good, other factors might be at play:
-
Intracellular Metabolism: The compound might be rapidly metabolized inside the cell. Assess its stability in liver microsomes or hepatocytes.
-
Target Engagement: The inhibitor may not be reaching its intracellular target in sufficient concentrations despite crossing the membrane. This could be due to sequestration in other cellular compartments.
-
Off-Target Effects: The compound might be engaging with other intracellular proteins, reducing the free concentration available to bind to its intended target.
Q3: Are there any known structural motifs on the pyrazolo[1,5-a]pyrimidine scaffold that are associated with poor permeability?
A3: While specific SAR for permeability across all pyrazolo[1,5-a]pyrimidine series is not universally defined, general trends suggest that excessive polarity and a high number of hydrogen bond donors can be detrimental.[1] For example, highly polar substituents at the 5 and 7 positions of the ring system should be carefully evaluated. Conversely, the introduction of moderately lipophilic groups can improve permeability, but a careful balance must be maintained to avoid poor solubility.[5]
Q4: Can I use formulation strategies to overcome inherently poor permeability?
A4: Yes, for later-stage drug development, formulation can play a significant role. Strategies like the use of permeation enhancers, amorphous solid dispersions, and nanoformulations can improve the absorption of poorly permeable compounds.[6] However, for early-stage discovery and lead optimization, focusing on improving the intrinsic properties of the molecule through medicinal chemistry is generally the preferred approach.
Part 3: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of pyrazolo[1,5-a]pyrimidine inhibitors in a high-throughput manner.
Methodology:
-
Prepare the PAMPA Sandwich: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. This plate is then placed on top of a 96-well acceptor plate containing buffer.
-
Prepare Donor Solution: Dissolve the pyrazolo[1,5-a]pyrimidine inhibitor in a suitable buffer, often containing a small percentage of DMSO to aid solubility.
-
Add Donor Solution: Add the donor solution to the wells of the filter plate.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following formula:
Papp = (V_A / (Area * Time)) * -ln(1 - [C_A] / [C_equilibrium])
Where:
-
V_A = Volume of the acceptor well
-
Area = Surface area of the membrane
-
Time = Incubation time
-
[C_A] = Concentration in the acceptor well
-
[C_equilibrium] = Equilibrium concentration
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active transport of pyrazolo[1,5-a]pyrimidine inhibitors.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.[6]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare Dosing Solutions: Dissolve the inhibitor in a transport buffer.
-
Bidirectional Transport Study:
-
Apical to Basolateral (A to B): Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B to A): Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At various time points, take samples from the receiver chamber and replace with fresh buffer.
-
Quantification: Analyze the concentration of the inhibitor in the samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp for both A to B and B to A directions. The efflux ratio is then calculated as Papp (B to A) / Papp (A to B).
Data Interpretation:
| Papp (10⁻⁶ cm/s) | Human Absorption |
| < 1 | Low (<30%) |
| 1 - 10 | Moderate (30-70%) |
| > 10 | High (>70%) |
| Efflux Ratio (BA/AB) | Interpretation |
| < 2 | No significant efflux |
| > 2 | Potential substrate for efflux pumps |
References
-
Hennequin, L. F., et al. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 12(24), 3537-3541. [Link]
-
Boshoff, H. I., et al. (2021). Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 479-492. [Link]
-
Feher, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Terungwa, H., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Nienaber, K. H., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]
-
Feher, A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. Digital Commons @ Michigan Tech. [Link]
-
Sharma, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3488. [Link]
-
Shrinidhi, A., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]
-
Sabatini, S., et al. (2025). NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3-c][5][6]benzothiazine 5,5-Dioxide Derivatives. Archiv der Pharmazie. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5695. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8267. [Link]
-
Sabatini, S., et al. (2025). NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][5][6]benzothiazine 5,5‐Dioxide Derivatives. Archiv der Pharmazie. [Link]
-
Request PDF. (2025). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. ResearchGate. [Link]
-
Bobrovs, R., et al. (2023). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry, 14(10), 1937-1947. [Link]
-
Kwiecińska-Piróg, J., et al. (2019). The Impact of Efflux Pump Inhibitors on the Activity of Selected Non-Antibiotic Medicinal Products against Gram-Negative Bacteria. International Journal of Molecular Sciences, 20(18), 4587. [Link]
-
Halley, F., et al. (2016). Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 527-532. [Link]
-
An, H., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 557-562. [Link]
-
Rios-Lombardía, N., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(3), 1030. [Link]
-
Sharma, S., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules, 29(15). [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. International Journal of Molecular Sciences, 23(15). [Link]
-
Kumar, A., et al. (2022). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. International Journal of Molecular Sciences, 23(24), 15682. [Link]
-
Singh, S., et al. (2022). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. RSC Advances, 12(35), 22695-22714. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. "Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as pr" by Terungwa H. Iorkula, Osasere Jude Kelly Osayawe et al. [digitalcommons.mtu.edu]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3-c][1,2]benzothiazine 5,5-Dioxide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][1,2]benzothiazine 5,5‐Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents [pubmed.ncbi.nlm.nih.gov]
- 10. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
"stability issues of furan-containing heterocyclic compounds"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers working with furan-containing heterocyclic compounds. This guide is designed to provide in-depth, field-proven insights into the stability challenges associated with the furan moiety. We will explore the causality behind common degradation pathways and offer practical, self-validating protocols to help you troubleshoot and mitigate these issues in your experiments.
Section 1: Understanding Furan's Inherent Instability
FAQ 1: Why is the furan ring so susceptible to degradation compared to other aromatic heterocycles?
The perceived aromaticity of furan is weaker than that of benzene, thiophene, or pyrrole. This is due to the high electronegativity of the oxygen atom, which holds its lone pair of electrons more tightly, making them less available for delocalization within the ring. This reduced aromatic character means the furan ring behaves more like a conjugated diene, rendering it highly susceptible to a variety of reactions that disrupt its structure, particularly acid-catalyzed ring opening and oxidative cleavage.[1][2][3]
FAQ 2: What are the primary pathways through which furan-containing compounds degrade?
There are four primary degradation pathways that researchers frequently encounter:
-
Acid-Catalyzed Degradation : Exposure to acidic conditions can lead to protonation of the furan ring, followed by nucleophilic attack and ring-opening, often resulting in polymerization or the formation of carbonyl-containing linear structures.[1][4][5]
-
Oxidative Degradation : The electron-rich furan ring is easily oxidized by atmospheric oxygen, chemical oxidants (e.g., peroxides, NBS), or even light (photo-oxidation), leading to ring cleavage and the formation of reactive dicarbonyl compounds.[1][6][7]
-
Metabolic Instability : In a biological context, particularly in drug development, the furan ring can be metabolically activated by cytochrome P450 enzymes (especially CYP2E1) into a highly reactive, toxic α,β-unsaturated dialdehyde intermediate, cis-2-butene-1,4-dial (BDA).[8][9][10][11]
-
Photochemical Degradation : Certain furan derivatives can be sensitive to light, undergoing photo-oxidation or photoaddition reactions that compromise their integrity.[12][13][14]
Section 2: Troubleshooting Acid-Catalyzed Degradation
Q: My furan-containing compound is degrading during my aqueous workup or silica gel chromatography. What is happening and how can I prevent it?
A: Causality and Mechanism
This is a classic sign of acid-catalyzed degradation. Furan's sensitivity to even mild acids, including the acidic nature of standard silica gel, is a major stability issue.[1][15] The mechanism involves the protonation of the furan ring, which breaks its aromaticity and forms a highly reactive carbocation. This intermediate is then attacked by nucleophiles (like water) leading to ring-opened products, which can further react or polymerize into intractable tars.[4][5] Electron-releasing substituents on the furan ring can exacerbate this issue by stabilizing the carbocation intermediate, whereas electron-withdrawing groups (like carboxylates) can increase stability against acid.[1]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Photoaddition of furan to benzene: sensitivity to reaction conditions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Sequence specific DNA cross-linking triggered by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
"troubleshooting inconsistent results in kinase inhibition assays"
Welcome to the technical support center for kinase inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying rationale to empower you to make informed decisions and generate robust, reproducible data.
Navigating Assay Variability: A Troubleshooting Roadmap
Inconsistent results in kinase inhibition assays can be a significant source of frustration, leading to wasted time and resources. The key to resolving these issues lies in a systematic approach to identify the source of the variability. This guide is structured in a question-and-answer format to directly address the specific problems you may be facing.
Caption: A logical workflow for troubleshooting inconsistent kinase assay results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Assay Performance and Controls
Q1: My assay window is narrow, with either a low signal from my uninhibited control or a high background. What should I do?
A low signal or high background significantly compresses the dynamic range of your assay, making it difficult to accurately determine inhibitor potency.
-
Low Signal in Positive Controls (Maximum Activity):
-
Inactive Enzyme: The kinase may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. Always aliquot your enzyme stock and store it at -80°C. Verify the activity of a new aliquot.[1]
-
Sub-optimal Reagent Concentrations: The concentrations of ATP or the substrate may not be optimal for the kinase.[1] The ATP concentration should ideally be at or near the Michaelis constant (Km) for the kinase to ensure robust activity.[1]
-
Incorrect Buffer Composition: Ensure the assay buffer has the correct pH and contains essential co-factors like Mg²⁺ or Mn²⁺, which are critical for kinase activity.[1][2] Some kinases may require additional components like calmodulin or phospholipids for full activity.[2]
-
Degraded Reagents: ATP and peptide/protein substrates can degrade over time. Use freshly prepared or properly stored aliquots for each experiment.[1]
-
-
High Background Signal (No Enzyme or Maximum Inhibition):
-
Reagent Contamination: Contamination in the buffer, ATP, or substrate can lead to a non-specific signal. Prepare fresh solutions using high-purity reagents.[3]
-
Compound Interference: The test compound itself might be fluorescent or interfere with the detection system (e.g., luciferase in luminescence-based assays).[4][5] Run a "no enzyme" control with the compound to check for this.[6]
-
High Kinase Autophosphorylation: Some kinases exhibit significant autophosphorylation, which can contribute to the background signal. A "no substrate" control can help assess the level of autophosphorylation.[1]
-
Q2: How do I properly assess the quality of my assay? My replicates are variable.
High variability between replicates, indicated by a high coefficient of variation (%CV), can mask the true effect of your inhibitor.[3] A robust assay should have a Z' factor greater than 0.5.[4][7][8]
-
Z' Factor Calculation: The Z' factor is a statistical measure of assay quality that takes into account both the signal window and data variation.[9][10] An excellent assay has a Z' factor between 0.5 and 1.0.[8]
| Z' Factor | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between the positive and negative controls with low data variability. |
| 0 to 0.5 | Marginal | The assay may be acceptable, but improvements are recommended. |
| < 0 | Unacceptable | The signals from the controls overlap, making the assay unsuitable for screening.[8] |
-
Common Causes of High %CV:
-
Pipetting Inaccuracy: Ensure pipettes are calibrated. For viscous solutions, consider using reverse pipetting. Preparing a master mix for common reagents can minimize well-to-well variation.[3]
-
Edge Effects: The outer wells of a microplate are prone to evaporation and temperature fluctuations, leading to inconsistent results.[11][12][13][14] It is best to avoid using the outer wells or to create a humidity barrier by filling the surrounding wells with sterile water or media.[3]
-
Inconsistent Incubation Times/Temperatures: Use a properly calibrated incubator and ensure consistent timing for all plates.
-
Category 2: Reagents and Concentrations
Q3: My IC50 values are inconsistent between experiments. How does ATP concentration play a role?
For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration in the assay.[15][16] This relationship is described by the Cheng-Prusoff equation:
IC50 = Ki (1 + [ATP] / Km, ATP)
Where Ki is the intrinsic affinity of the inhibitor for the kinase.
This equation illustrates that as the ATP concentration increases, the IC50 value also increases, making the inhibitor appear less potent.[17]
-
Choosing an ATP Concentration:
-
At Km: Setting the ATP concentration equal to its Km value is a common practice in biochemical assays.[15][18] Under these conditions, the IC50 is equal to 2 * Ki, providing a direct measure of the inhibitor's affinity.[15][16]
-
Physiological Concentrations: Cellular ATP concentrations are in the millimolar range, which is often much higher than the Km of many kinases.[15] Testing inhibitors at physiological ATP concentrations (e.g., 1 mM) can provide a more accurate prediction of their cellular activity.[19]
-
| ATP Concentration | Rationale | Impact on IC50 |
| At Km | Allows for direct comparison of inhibitor affinity (Ki) across different kinases.[16] | IC50 ≈ 2 * Ki |
| Low (sub-Km) | Increases the apparent potency of ATP-competitive inhibitors. | Lower IC50 values. |
| High (supra-Km or physiological) | Better reflects the competitive environment inside a cell.[19] | Higher IC50 values; may change the rank order of potency compared to assays at Km.[18] |
Q4: I suspect my enzyme is not behaving as expected. How can I ensure its quality and proper concentration?
The kinase is the central component of your assay, and its integrity is paramount.
-
Verifying Enzyme Activity: Always source kinases from reputable vendors who provide detailed quality control data. If activity is in doubt, perform a titration of the enzyme to ensure a linear relationship between enzyme concentration and signal output within the desired reaction time.[20]
-
Avoiding Substrate Depletion: If the kinase concentration is too high, it can lead to rapid depletion of the substrate or ATP, resulting in non-linear reaction kinetics.[6] The reaction should be in the linear range, typically with less than 20% of the substrate consumed.
Caption: Workflow for determining the optimal kinase concentration.
Category 3: Compound-Specific Issues
Q5: My inhibitor is poorly soluble in the aqueous assay buffer. How can I address this?
Poor solubility is a common challenge for many small molecule inhibitors.[21][22]
-
Use of DMSO: Dimethyl sulfoxide (DMSO) is the most common co-solvent used to dissolve inhibitors.[23] However, the final concentration of DMSO in the assay should be kept low (typically ≤1%) as it can affect the activity of some kinases.[5][24][25][26][27][28] Always include a vehicle control with the same DMSO concentration in your experiments.
-
Precipitation: If the compound precipitates upon dilution into the aqueous buffer, you may observe inconsistent results or an apparent loss of potency.[29] Visually inspect the wells for any signs of precipitation. Reducing the final concentration of the inhibitor may be necessary.
-
Compound Aggregation: Some compounds can form aggregates in the assay buffer, which can non-specifically inhibit enzymes, leading to false positives.[5][6] This can often be mitigated by including a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer.[6]
Q6: I'm getting unexpected or "false positive" hits in my screen. What could be the cause?
False positives can arise from several sources unrelated to direct inhibition of the target kinase.[4][30][31][32]
-
Interference with Detection System: As mentioned earlier, compounds can directly interfere with the assay's detection method. For example, in luminescence-based assays that measure ATP levels (like Promega's Kinase-Glo®), compounds that inhibit the luciferase reporter enzyme will appear as kinase activators (since less ATP is consumed by the kinase, more is available for the luciferase).[4] Conversely, in ADP detection assays (like Promega's ADP-Glo™), luciferase inhibitors would appear as kinase inhibitors.
-
Non-specific Inhibition: Compound aggregation is a major cause of non-specific inhibition.[6]
-
Reactivity: Some compounds may be reactive and covalently modify the kinase or other assay components.
Experimental Protocol: Differentiating True Hits from False Positives
-
Counter-Screen: Screen active compounds against an unrelated enzyme (e.g., luciferase for luminescence assays) to identify off-target effects.
-
Detergent Test: Re-test hits in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant loss of potency suggests the original activity may have been due to aggregation.[6]
-
Orthogonal Assays: Confirm hits using a different assay platform that has a distinct detection method (e.g., confirm a luminescence-based hit with a fluorescence-based or radiometric assay).[5][19] Radiometric assays are often considered the "gold standard" due to their direct measurement of substrate phosphorylation and lower susceptibility to compound interference.[19][33][34]
References
- Reaction Biology. (n.d.). Protocol HotSpot Kinase Assay.
- Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. TM313.
- Carna Biosciences. (2019). The significance of ATP concentration in cell-free and cell-based assays.
- Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide.
- Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. TM313.
- Cox, L. A., et al. (2016). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1355, 1-17.
- BenchChem. (2025). Technical Support Center: Troubleshooting PD-224378 In Vitro Assay Variability.
- Lund, G., et al. (2019). A Normalization Protocol Reduces Edge Effect in High-Throughput Analyses of Hydroxyurea Hypersensitivity in Fission Yeast. Journal of Fungi, 5(4), 105.
- Reaction Biology. (n.d.). Assay Protocol PanQinase.
- Laboratory News. (2011). Beating the edge effect.
- The Proteionista. (2022). Edge effects in multiwell plates.
- Santini, F., et al. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. International Journal of Molecular Sciences, 22(16), 8885.
- Bantscheff, M., et al. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Kinase Inhibitors. Wiley-VCH.
- Promega Corporation. (2021). ADP-Glo(TM) Lipid Kinase Systems Technical Manual. TM365.
- Promega Corporation. (2022). Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual. TM553.
- Promega Corporation. (2021).
- Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Wilson, J. R., et al. (2023). The Edge Effect in High-Throughput Proteomics: A Cautionary Tale. Journal of Proteome Research, 22(6), 1835-1842.
- Kinase Logistics Europe. (n.d.). ATP concentration.
- BenchChem. (2025). Technical Support Center: Minimizing Variability in CK2-IN-4 Assays.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
- Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- Reaction Biology. (n.d.). Kinase Screening Assay Services.
- Gopalakrishna, R., & Barsky, S. H. (1988). The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differentiation. Journal of Biological Chemistry, 263(22), 10760-10765.
- De Servi, S., et al. (2004). DMSO inhibits MAP kinase activation.
- LabX. (2025). Designing High-Throughput Experiments Using Microplate Technology.
- BenchChem. (2025). Technical Support Center: Troubleshooting Kinase Assays.
- Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
- Promega Corporation. (n.d.). Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes 93.
- Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Current Drug Discovery Technologies, 3(4), 261-270.
- BellBrook Labs. (2025). How to Minimize False Positives in ADP Detection.
- Rivas-Cabañero, L., et al. (2001). Dimethylsulfoxide promotes K+-independent activity of pyruvate kinase and the acquisition of the active catalytic conformation. European Journal of Biochemistry, 268(11), 3267-3274.
- Reaction Biology. (n.d.). Complete kinase assay list.
- Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637.
- Perola, E., et al. (2006). Minimizing false positives in kinase virtual screens.
- Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795.
- Amersham Biosciences. (n.d.). Is Z' factor the best assessment for the quality of cellular assays delivering higher content?.
- BMG LABTECH. (2025). The Z prime value (Z').
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153.
- Wieczorek, G., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 808-812.
- Di, L., & Kerns, E. H. (2016). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 11(7), 655-666.
- ResearchGate. (2024). How to test water-insoluble enzyme inhibitor through enzyme kinetics in phosphate buffer environment?.
- Molecular Biology. (n.d.). Assay Troubleshooting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 9. promega.com [promega.com]
- 10. ravkin.net [ravkin.net]
- 11. mdpi.com [mdpi.com]
- 12. Beating the edge effect | Laboratory News [labnews.co.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. The Edge Effect in High-Throughput Proteomics: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 15. shop.carnabio.com [shop.carnabio.com]
- 16. kinaselogistics.com [kinaselogistics.com]
- 17. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 18. application.wiley-vch.de [application.wiley-vch.de]
- 19. reactionbiology.com [reactionbiology.com]
- 20. promega.com [promega.com]
- 21. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Dimethylsulfoxide promotes K+-independent activity of pyruvate kinase and the acquisition of the active catalytic conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. bellbrooklabs.com [bellbrooklabs.com]
- 31. Minimizing false positives in kinase virtual screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 33. reactionbiology.com [reactionbiology.com]
- 34. reactionbiology.com [reactionbiology.com]
"scale-up synthesis challenges for pyrazolo[1,5-a]pyrimidine derivatives"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This guide is designed to provide practical, field-proven insights into the common challenges encountered when transitioning these important syntheses from bench-scale to larger, process-scale operations. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure your success.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics, including the sedative-hypnotic Zaleplon and various kinase inhibitors used in oncology.[1][2][3] However, its synthesis, particularly on a larger scale, is not without its challenges. This guide addresses the most pressing issues in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level strategic questions you should consider before and during the scale-up process.
Q1: What is the most common and scalable method for synthesizing the pyrazolo[1,5-a]pyrimidine core?
A1: The most robust and widely adopted method is the cyclocondensation reaction between a 5-aminopyrazole derivative and a β-dicarbonyl compound (or a synthetic equivalent like a β-enaminone or β-haloenone).[4][5] This reaction is typically catalyzed by an acid, such as acetic acid (which can also serve as the solvent) or a catalytic amount of a stronger acid like sulfuric acid.[1][6] The primary advantage of this route is its convergence and the general availability of the starting materials. For scale-up, moving away from methods that require chromatographic purification or specialized equipment like microwave reactors is often a primary consideration.[4]
Q2: I'm planning a scale-up. What are the top three challenges I should anticipate?
A2: When moving from grams to kilograms, you should focus on:
-
Regioselectivity: If you are using an unsymmetrical 1,3-dicarbonyl compound, controlling which carbonyl group reacts with the exocyclic amino group of the pyrazole is critical. This directly impacts the purity and yield of your desired isomer.[4][6]
-
Thermal Management and Reaction Control: Exothermic events can occur, especially during reagent addition or if the reaction is highly concentrated. Proper reactor design, controlled addition rates, and diligent temperature monitoring are essential for safety and to prevent the formation of thermal degradation byproducts.
-
Product Isolation and Purification: Methods that are convenient at the lab scale, such as column chromatography, are often economically and logistically unfeasible for multi-kilogram production. Developing a robust crystallization or precipitation procedure for the final product is a key goal of any scale-up campaign.
Q3: My lab-scale synthesis uses microwave irradiation, which gives excellent yields. Can I scale this up?
A3: While microwave-assisted synthesis is excellent for rapid optimization and library synthesis due to its efficiency and short reaction times[1][7], direct scale-up is challenging. Industrial-scale microwave reactors exist but are not universally available and can have limitations regarding volume and solvent choice. The core value of your microwave protocol is the optimized conditions (temperature, pressure, time) it reveals. Your task during scale-up is to replicate these conditions using conventional heating in a suitable jacketed reactor. This often involves translating the rapid heating of a microwave to a more controlled, gradual heating profile and potentially extending the reaction time to achieve a similar conversion.[4]
Part 2: Troubleshooting Guide: Specific Experimental Issues
This section provides detailed solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield or Incomplete Reaction
Q: My reaction stalls, and I'm getting a low yield of the desired pyrazolo[1,5-a]pyrimidine. How can I drive the reaction to completion?
A: A stalled reaction is typically due to insufficient activation energy, poor reagent reactivity, or equilibrium issues. Here is a systematic approach to troubleshoot this:
Causality Analysis: The cyclocondensation proceeds via nucleophilic attack of the pyrazole's amino group on a carbonyl, followed by a dehydration/cyclization step to form the aromatic pyrimidine ring.[7] Each step has an activation energy barrier. If the reaction stalls, it's likely that the conditions are not sufficient to overcome one of these barriers effectively.
Troubleshooting Steps:
-
Increase Reaction Temperature: This is often the most effective solution. A modest increase in temperature (e.g., 10-20 °C) can significantly increase the reaction rate.
-
Protocol: Set up the reaction at the standard temperature and monitor by TLC or HPLC. If after 2-4 hours the reaction shows minimal progress, gradually increase the temperature of the heating mantle or oil bath by 10 °C increments. Hold for 1-2 hours at each new temperature and continue to monitor.
-
Verification: Look for the consumption of the limiting reagent and the appearance of the product spot/peak. Be mindful of the appearance of new, lower Rf spots (on TLC) which could indicate degradation at higher temperatures.
-
-
Optimize the Catalyst: The choice and concentration of the acid catalyst are crucial.
-
Explanation: Acetic acid often serves as both solvent and catalyst. For less reactive substrates, a stronger acid catalyst (e.g., a few drops of concentrated H₂SO₄) can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[1][6]
-
Protocol: If using acetic acid alone, consider adding H₂SO₄ (0.05-0.1 equivalents). Add the catalyst at the start of the reaction and monitor progress against a non-catalyzed or acetic acid-only control reaction.
-
Verification: A successful catalytic adjustment should show a marked increase in the rate of starting material consumption.
-
-
Consider the Reactivity of the 1,3-Dicarbonyl Compound:
-
Explanation: The structure of the dicarbonyl heavily influences its reactivity. Compounds that readily enolize tend to be more reactive.[6] If you are using a particularly stable diketone, more forcing conditions are necessary.
-
Protocol: If temperature and catalysis adjustments are insufficient, you may need to consider a more reactive derivative of your dicarbonyl compound if possible, or accept that longer reaction times (e.g., 24-48 hours) may be required.
-
Troubleshooting Workflow for Low Yield
This diagram outlines the decision-making process when encountering low product yield.
Caption: Factors influencing regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidines.
Issue 3: Difficult Purification and Product Isolation
Q: My product is an oil or difficult to crystallize, and chromatography is not an option for the scale I need. What can I do?
A: Developing a scalable isolation protocol is paramount. This involves moving from chromatography to physical separation methods like crystallization, precipitation, or salt formation.
Causality Analysis: Failure to crystallize can be due to residual solvents, the presence of persistent impurities (like the undesired regioisomer), or the intrinsic physical properties of the molecule. The goal is to find a solvent system where the product has high solubility at an elevated temperature but low solubility at room temperature or below, while impurities remain in solution.
Troubleshooting Steps:
-
Systematic Solvent Screening for Crystallization:
-
Protocol: Take a small, pure sample of your product (purified by chromatography if necessary for this one-time test). In separate vials, dissolve small amounts in various heated solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene). Let the solutions cool slowly to room temperature, then cool further in an ice bath. Observe which solvent system yields crystalline material. You can also screen solvent/anti-solvent pairs (e.g., dissolve in hot ethanol, add water dropwise until cloudy, then cool).
-
Verification: The ideal system will provide a high recovery of crystalline solid with a sharp melting point and high purity by HPLC/NMR.
-
-
Salt Formation for Basic Derivatives:
-
Explanation: The pyrazolo[1,5-a]pyrimidine core is basic due to the nitrogen atoms. If your derivative is difficult to crystallize as a free base, forming a salt can dramatically improve its crystallinity.
-
Protocol: Dissolve the crude product in a suitable solvent like isopropanol or ethyl acetate. Add a solution of an acid (e.g., HCl in isopropanol, or methanesulfonic acid) dropwise. The salt will often precipitate out of the solution.
-
Verification: Filter the precipitated salt, wash with a non-polar solvent like hexanes or MTBE, and dry. Confirm the structure and purity. The salt can be used directly or neutralized in a later step if the free base is required.
-
-
Perform a Reslurry or Trituration:
-
Explanation: If the crude product is an amorphous solid or a thick oil, stirring it vigorously as a suspension in a solvent where it is poorly soluble can wash away impurities.
-
Protocol: Place the crude material in a flask and add a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether, hexanes, or a mixture). Stir the slurry for several hours at room temperature.
-
Verification: Filter the solid, wash, and dry. Check the purity by HPLC. You should see a significant reduction in impurity levels.
-
Part 3: Reference Protocols and Data
Baseline Protocol for Scale-Up Feasibility Study (50-100g Scale)
This is a generalized starting point. It must be optimized for your specific substrates.
-
Reactor Setup: Equip a 2L jacketed glass reactor with an overhead stirrer, thermocouple, condenser, and nitrogen inlet.
-
Reagent Charge: Charge the reactor with the 5-aminopyrazole derivative (1.0 eq) and acetic acid (5-10 volumes, e.g., 5-10 mL per gram of aminopyrazole).
-
Heating: Begin stirring and heat the mixture to 80-90 °C.
-
Addition: Slowly add the 1,3-dicarbonyl compound (1.05-1.1 eq) over 30-60 minutes, monitoring the internal temperature to control any exotherm.
-
Reaction: Increase the temperature to 100-115 °C and hold for 4-12 hours. [6]6. Monitoring: Take aliquots every 1-2 hours and analyze by TLC or HPLC to monitor the consumption of the limiting starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a stirred vessel containing ice water (10-20 volumes). The product will often precipitate.
-
Isolation: Stir the resulting slurry for 1-2 hours. Filter the solid, wash thoroughly with water to remove acetic acid, and then with a non-polar solvent (e.g., hexanes) to aid drying.
-
Drying: Dry the solid in a vacuum oven at 40-50 °C until a constant weight is achieved.
Table 1: Typical Reaction Parameters for Optimization
| Parameter | Lab-Scale (Microwave) | Scale-Up (Jacketed Reactor) | Rationale & Key Considerations |
| Solvent | DMF, Acetic Acid, Ethanol | Acetic Acid, Toluene, Ethanol | Acetic acid often doubles as a catalyst. [6]Toluene allows for azeotropic removal of water. |
| Catalyst | H₂SO₄, Piperidine | H₂SO₄ (catalytic), Acetic Acid | Strong acids activate the carbonyls. [1]Bases can be used in specific cases. [5] |
| Temperature | 120-150 °C | 80-120 °C | Scale-up requires better thermal control to avoid side reactions and ensure safety. |
| Time | 10-30 minutes | 4-24 hours | Conventional heating requires longer times to achieve the same energy input as microwave. |
| Monitoring | Endpoint | TLC, HPLC, In-line PAT | Continuous monitoring is crucial for determining reaction completion and impurity profiles. |
References
- Benchchem. (n.d.). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis.
- Al-Sanea, M. M., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Source: PMC - PubMed Central]
- Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7299. [Source: PubMed Central]
- Chen, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(8), 926–931. [Source: NIH]
- ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. [Diagram].
- Abdelhamid, A. O., & Gomha, S. M. (2013). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d).
- Al-Sanea, M. M., et al. (2024).
- Chen, Y., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Tale, R. H. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.
- Naik, A. M., et al. (2003). Novel process for the synthesis of Zaleplon.
- Wang, S., et al. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. Organic & Biomolecular Chemistry, 21(15), 3125-3140. RSC Publishing.
- Wikipedia. (n.d.). Zaleplon.
- Novikova, D. S., et al. (2023). Development of a Reproducible and Scalable Method for the Synthesis of Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives. Russian Journal of General Chemistry, 93(5), 1041-1051.
- Naik, A. M., et al. (2003). Novel process for the synthesis of Zaleplon. Semantic Scholar.
- El-Mekkawy, A. I. M., et al. (2021). An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity.
- Szeliga, J., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(24), 7546. [Source: NIH]
- Patat, A., et al. (2001). Clinical evaluation of zaleplon in the treatment of insomnia. Clinical Therapeutics, 23(10), 1531-1548. [Source: PMC - PubMed Central]
- Ray, D., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4737. [Source: PMC - NIH]
- Dinodia, M. (2021). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles.
- Santacesaria, E., et al. (2004). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
- Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(3), 693. MDPI.
- Szeliga, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 26(11), 3336. [Source: PMC - NIH]
- Szeliga, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI.
- Rather, B. A., & Ganaie, M. A. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Advanced Scientific Research, 13(11), 01-14.
- Heydorn, W. E. (2000). Zaleplon - a review of a novel sedative hypnotic used in the treatment of insomnia.
- Tumey, L. N., et al. (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. Journal of Medicinal Chemistry, 62(17), 7927-7950. OSTI.GOV.
- Sarlah, D., & Carreira, E. M. (2012). Natural Products in the 'Marketplace': Interfacing Synthesis and Biology. Journal of the American Chemical Society, 134(18), 7530-7549. [Source: PMC].
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Method Validation for HPLC Analysis of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Welcome to the technical support center for the HPLC analysis of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based insights into method validation. The structure of this document is tailored to address the specific challenges and nuances of this analytical method, ensuring both scientific integrity and practical applicability.
Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T). Every protocol and recommendation is based on established regulatory guidelines and extensive field experience to ensure your validation process is robust, reliable, and compliant.
The "Why": Understanding the Criticality of Method Validation
Method validation is the cornerstone of any analytical data's integrity. For a novel molecule like this compound, a validated HPLC method ensures that the results are accurate, reproducible, and fit for their intended purpose, whether for quality control, stability studies, or pharmacokinetic analysis. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that form the basis of a scientifically sound validation process.[1][2][3][4] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[4]
The validation process is not a one-time event but a continuous lifecycle that begins during method development and extends throughout the method's use.[3] This guide will walk you through the essential validation parameters, providing both the "how" and the "why" for each step.
The Validation Workflow: A Step-by-Step Approach
A systematic workflow is crucial for a successful method validation. The following diagram illustrates the logical progression of validation parameters.
Caption: A typical workflow for HPLC method validation.
System Suitability Testing (SST): The Daily Health Check
Why is it important? Before any sample analysis, you must verify that your HPLC system is performing correctly.[5] SST ensures that the equipment, electronics, analytical operations, and samples constitute an integral system that can be evaluated as a whole.[6]
Experimental Protocol:
-
Prepare a system suitability solution containing this compound at a concentration that produces a significant response.
-
If potential impurities or degradation products are known, include them in the solution to check for resolution.
-
Make at least five replicate injections of the SST solution.
-
Evaluate the key parameters against the predefined acceptance criteria.[7]
Data Presentation:
| Parameter | Acceptance Criteria (Typical) | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. A value > 2 indicates significant tailing, which can affect integration accuracy.[6][7] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency. Higher numbers signify sharper peaks and better separation.[6] |
| Resolution (Rs) | > 2.0 (between the main peak and closest eluting peak) | Ensures baseline separation between adjacent peaks.[6][7] |
| Repeatability (%RSD of Peak Area) | ≤ 2.0% for ≥ 5 injections | Demonstrates the precision of the system's injections and measurements.[6][7] |
| Retention Time (%RSD) | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition.[5] |
Specificity and Forced Degradation Studies: Proving Selectivity
Why is it important? Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] Forced degradation (stress testing) studies are crucial for developing and demonstrating the specificity of stability-indicating methods.[9][10]
Experimental Protocol (Forced Degradation): The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
-
Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60°C for a specified time. Neutralize before injection.[11]
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature.[11]
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[11]
Analyze the stressed samples alongside an unstressed control. The method is considered stability-indicating if the degradation products are well-resolved from the main peak and from each other.
Linearity and Range: Defining the Working Boundaries
Why is it important? Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12]
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay, the typical range is 80% to 120% of the test concentration.[12]
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Data Presentation:
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Y-intercept | Should be close to zero |
| Residual Plot | Random distribution of points around the x-axis |
Accuracy and Precision: Hitting the Bullseye Consistently
Why is it important?
-
Accuracy is the closeness of the test results to the true value. It is often determined through recovery studies.[8]
-
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Accuracy (Recovery):
-
Spike a placebo (matrix without the analyte) with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Precision (Repeatability):
-
Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration.
-
-
Precision (Intermediate):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Data Presentation:
| Parameter | Concentration Level | Acceptance Criteria |
| Accuracy (% Recovery) | 80%, 100%, 120% | 98.0% - 102.0% |
| Precision (%RSD) | 80%, 100%, 120% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why is it important?
-
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are particularly important for impurity analysis.
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.
-
Confirm the LOQ by injecting solutions at this concentration and demonstrating acceptable precision and accuracy.
Robustness: Assessing Method Reliability
Why is it important? Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[8] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters one at a time.
-
Analyze the system suitability solution under each modified condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).
Data Presentation:
| Parameter Varied | Variation | Impact on Critical Parameters |
| Mobile Phase Composition | ± 2% organic | Minimal change in retention time and resolution |
| Column Temperature | ± 5 °C | Minimal change in retention time |
| Flow Rate | ± 0.1 mL/min | Minimal change in retention time |
| pH of Mobile Phase Buffer | ± 0.2 units | Minimal change in peak shape and retention time |
Troubleshooting Guide (Q&A Format)
Caption: A decision tree for troubleshooting common HPLC issues.
Q1: My peaks are tailing (Tailing Factor > 2.0). What should I do?
-
A1: Peak tailing for a carboxylic acid compound like yours is often related to secondary interactions with the stationary phase.
-
Check Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of the carboxylic acid group to keep it protonated and minimize interaction with residual silanols on the column.
-
Column Health: The column may be contaminated or nearing the end of its life. Try flushing it with a strong solvent or replace it if necessary.[13]
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.[13][14]
-
Q2: I'm seeing a sudden shift in retention times for all my peaks.
-
A2: A consistent shift in all peaks usually points to a system-wide issue rather than a chemical one.
-
Mobile Phase Preparation: Was the mobile phase prepared fresh and correctly? An incorrect organic-to-aqueous ratio is a common cause.
-
Flow Rate: Check if the pump is delivering the correct flow rate. A change in flow rate will proportionally affect all retention times.
-
System Leaks: A leak in the system can cause a drop in pressure and an increase in retention times. Check all fittings.
-
Q3: My system pressure is unusually high.
-
A3: High backpressure is typically caused by a blockage.
-
Column Frit: The most common culprit is a blocked inlet frit on the column.[15] Try reversing the column and flushing it to waste (ensure your column type allows for this).
-
Guard Column: If you are using a guard column, it may be blocked. Replace it.
-
Sample Preparation: Ensure your samples are fully dissolved and filtered through a 0.45 µm or 0.22 µm filter to prevent particulates from entering the system.
-
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is recommended for this compound?
-
A1: Given the structure (a heterocyclic compound with a carboxylic acid), a C18 reversed-phase column is a suitable starting point. The analysis of pyrimidine derivatives is often performed using C8 and C18 silica gel columns.[16] The specific brand and particle size (e.g., 3.5 µm or 5 µm) would be determined during method development to optimize resolution and run time.
Q2: How should I prepare the mobile phase?
-
A2: For a reversed-phase method, a typical mobile phase would consist of an acidified aqueous buffer and an organic solvent like acetonitrile or methanol. It's critical to filter and degas the mobile phase before use to prevent pump issues and baseline noise.[14]
Q3: How long is my prepared sample stable on the autosampler?
-
A3: This must be determined experimentally during method validation by performing solution stability studies. Analyze the prepared sample at various time points (e.g., 0, 8, 12, 24 hours) while stored in the autosampler and compare the results to the initial analysis. The sample is considered stable as long as the change in concentration is within acceptable limits (e.g., ± 2.0%).
Q4: Do I need to re-validate the method if I change to a different brand of C18 column?
-
A4: Yes. Even if the columns have the same specifications (L1 packing, length, diameter), different brands can have different surface chemistries, leading to changes in selectivity. A partial validation, including specificity, precision, and system suitability, would be necessary to ensure the method remains valid.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
- Open Access Journals. (n.d.).
- ijarsct. (n.d.).
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- ResearchGate. (2025).
- ECA Academy. (n.d.).
- Lab Manager. (2025).
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- BenchChem. (2025).
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
- Scribd. (n.d.). ICH Q2(R1)
- Pharma Times Official. (2025). SOP for Guideline for System Suitability Test for HPLC Analysis.
- ResearchGate. (2025).
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmatimesofficial.com [pharmatimesofficial.com]
- 8. propharmagroup.com [propharmagroup.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scribd.com [scribd.com]
- 13. mastelf.com [mastelf.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to B-Raf Kinase Inhibitors: Evaluating 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Against Clinically Approved Agents
This guide provides a comprehensive comparison of B-Raf inhibitors, with a focus on the pyrazolo[1,5-a]pyrimidine scaffold, exemplified by 7-furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, in the context of established, clinically approved B-Raf inhibitors such as Vemurafenib, Dabrafenib, and Encorafenib. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of B-Raf inhibition, from emerging chemical scaffolds to clinically validated therapeutics.
The B-Raf Signaling Pathway: A Critical Target in Oncology
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway, is a crucial intracellular cascade that regulates cell proliferation, differentiation, and survival. The B-Raf kinase, a key component of this pathway, is a serine/threonine-protein kinase that, when activated, phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 then translocates to the nucleus to regulate gene expression, driving cellular processes.
In a significant percentage of cancers, particularly in metastatic melanoma (approximately 50%), a specific point mutation in the BRAF gene, V600E, leads to the constitutive activation of the B-Raf kinase. This aberrant, uncontrolled signaling drives tumor growth and survival, making the B-Raf V600E mutant an attractive therapeutic target.
Figure 1: Simplified diagram of the B-Raf/MAPK signaling pathway and the point of intervention by B-Raf inhibitors.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Promising Avenue for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases.[1] This has led to the exploration of numerous derivatives as inhibitors of a range of protein kinases implicated in cancer, including B-Raf.[1][2]
While a thorough search of the scientific literature and patent databases did not yield specific preclinical or clinical data for This compound as a B-Raf inhibitor, the broader class of pyrazolo[1,5-a]pyrimidine derivatives has been identified as a source of novel B-Raf kinase inhibitors.[2][3] Structure-activity relationship (SAR) studies on this scaffold have demonstrated that modifications at various positions can significantly influence potency and selectivity against B-Raf.[2] The exploration of such novel chemical entities is crucial for identifying next-generation inhibitors that may overcome the resistance mechanisms associated with current therapies.
Clinically Approved B-Raf Inhibitors: A Comparative Overview
Currently, three major small-molecule inhibitors targeting the B-Raf V600E mutation have received regulatory approval and are widely used in the clinic: Vemurafenib, Dabrafenib, and Encorafenib. These drugs function as ATP-competitive inhibitors, selectively binding to the active conformation of the mutated B-Raf kinase and disrupting the downstream MAPK signaling cascade.
Comparative Performance Analysis
The following sections provide a detailed comparison of these established inhibitors, offering a benchmark against which novel compounds like those from the pyrazolo[1,5-a]pyrimidine class can be evaluated.
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the reported IC50 values for the approved B-Raf inhibitors against the B-Raf V600E mutant kinase.
| Inhibitor | B-Raf V600E IC50 (nM) | Reference(s) |
| Vemurafenib | 31 | [4] |
| Dabrafenib | 0.8 | [5] |
| Encorafenib | 0.3 | [6] |
| This compound | Data not available |
Note: IC50 values can vary depending on the specific assay conditions.
The clinical utility of B-Raf inhibitors is most evident in their combination with MEK inhibitors (Trametinib, Cobimetinib, Binimetinib), which has become the standard of care for patients with B-Raf V600-mutant metastatic melanoma. This dual blockade of the MAPK pathway leads to more durable responses and improved survival outcomes compared to B-Raf inhibitor monotherapy.
| Treatment Regimen | Phase III Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference(s) |
| Vemurafenib | BRIM-3 | 48% | 5.3 months | 13.6 months | [7][8] |
| Dabrafenib + Trametinib | COMBI-AD (adjuvant) | N/A | Not Reached (vs. 16.6 months for placebo) | N/A | [9] |
| Encorafenib + Binimetinib | COLUMBUS | 64% | 14.9 months | 33.6 months | [10] |
While highly potent against B-Raf V600E, these inhibitors also exhibit activity against wild-type B-Raf and other kinases to varying degrees. A key challenge with B-Raf inhibitor therapy is the development of acquired resistance, which often occurs within months of treatment initiation. Common resistance mechanisms include:
-
Reactivation of the MAPK pathway: This can occur through mutations in NRAS or MEK, or through amplification or alternative splicing of the BRAF gene.
-
Activation of bypass pathways: Upregulation of parallel signaling cascades, such as the PI3K/AKT pathway, can circumvent the B-Raf blockade.
The development of novel inhibitors, potentially from scaffolds like pyrazolo[1,5-a]pyrimidine, aims to address these resistance mechanisms.
The side effect profiles of the approved B-Raf inhibitors are a critical consideration in their clinical use. While generally manageable, some adverse events can be severe.
| Adverse Effect | Vemurafenib | Dabrafenib | Encorafenib | Reference(s) |
| Common | Rash, photosensitivity, arthralgia, fatigue, alopecia, nausea | Hyperkeratosis, headache, pyrexia, arthralgia, fatigue, nausea, papilloma, alopecia, rash | Fatigue, nausea, vomiting, abdominal pain, arthralgia | [11][12][13] |
| Serious | Cutaneous squamous cell carcinoma (cSCC), keratoacanthoma, QT prolongation | New primary malignancies, pyrexia with complications, cardiomyopathy | New primary malignancies, cardiomyopathy, ocular toxicities, hemorrhage | [14][15][16] |
Experimental Methodologies for B-Raf Inhibitor Evaluation
The characterization and comparison of B-Raf inhibitors rely on a suite of standardized in vitro and in vivo assays. Below are detailed protocols for key experiments.
Experimental Workflow for B-Raf Inhibitor Characterization
Figure 2: A typical experimental workflow for the preclinical evaluation of a novel B-Raf inhibitor.
Protocol 1: In Vitro B-Raf Kinase Assay
Causality and Rationale: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the B-Raf kinase. It is the primary screen to determine the potency (IC50) of a potential inhibitor. The use of a luminescent readout (ADP-Glo™) provides high sensitivity and a broad dynamic range.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute recombinant human B-Raf V600E enzyme and the substrate (e.g., inactive MEK1) in the kinase buffer.
-
Prepare a serial dilution of the test compound (e.g., this compound) and a reference inhibitor (e.g., Vemurafenib) in DMSO, followed by dilution in kinase buffer.
-
Prepare an ATP solution in kinase buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the B-Raf V600E enzyme, the test compound/reference inhibitor, and the MEK1 substrate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection (using ADP-Glo™ Assay):
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which is indicative of kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability Assay (MTT/MTS)
Causality and Rationale: This cell-based assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells. Using a melanoma cell line harboring the B-Raf V600E mutation (e.g., A375) provides a biologically relevant system to evaluate the compound's anti-proliferative activity. The reduction of MTT or MTS by metabolically active cells to a colored formazan product allows for quantitative measurement of cell viability.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture B-Raf V600E-mutant melanoma cells (e.g., A375) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and a reference inhibitor in cell culture media.
-
Remove the old media from the cells and add the media containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT/MTS Addition and Incubation:
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Solubilization and Absorbance Reading:
-
If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.
-
Protocol 3: Western Blotting for MAPK Pathway Phosphorylation
Causality and Rationale: This assay provides mechanistic insight by directly visualizing the inhibition of the B-Raf signaling pathway. A potent B-Raf inhibitor should decrease the phosphorylation of its downstream targets, MEK and ERK. This confirms that the observed anti-proliferative effects are due to on-target pathway inhibition.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Seed B-Raf V600E melanoma cells in 6-well plates and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a short period (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated MEK (p-MEK), total MEK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Analyze the ratio of phosphorylated protein to total protein to determine the extent of pathway inhibition at different compound concentrations.
-
Conclusion
The landscape of B-Raf inhibitor development is a testament to the success of targeted cancer therapy. Clinically approved inhibitors like Vemurafenib, Dabrafenib, and Encorafenib have significantly improved outcomes for patients with B-Raf V600-mutant malignancies, particularly when used in combination with MEK inhibitors. However, the inevitable development of drug resistance necessitates the continued search for novel inhibitors with different mechanisms of action or improved properties.
While specific data for This compound remains elusive in the public domain, the pyrazolo[1,5-a]pyrimidine scaffold represents a promising area of research for new kinase inhibitors. Future studies are warranted to synthesize and evaluate such compounds using the robust experimental methodologies outlined in this guide. A direct comparison of their in vitro potency, cellular activity, and in vivo efficacy against the established benchmarks will be crucial in determining their potential as next-generation B-Raf inhibitors.
References
-
Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research. [Link]
-
A Phase Ib/II Study of the BRAF Inhibitor Encorafenib Plus the MEK Inhibitor Binimetinib in Patients with BRAF V600E/K-mutant Solid Tumors. Clinical Cancer Research. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]
-
Dabrafenib Side Effects: Common, Severe, Long Term. Drugs.com. [Link]
-
Dabrafenib: MedlinePlus Drug Information. MedlinePlus. [Link]
-
Dabrafenib and trametinib. Cancer Research UK. [Link]
-
What are the side effects of Vemurafenib?. Patsnap Synapse. [Link]
-
Managing Side Effects of Vemurafenib Therapy for Advanced Melanoma. Journal of the Advanced Practitioner in Oncology. [Link]
-
Encorafenib (Braftovi®). Oncolink. [Link]
-
Dabrafenib - Uses, Side Effects, Warnings & FAQs. MacariusHealth. [Link]
-
Managing Side Effects of Vemurafenib Therapy for Advanced Melanoma. ResearchGate. [Link]
-
Encorafenib (oral route) - Side effects & dosage. Mayo Clinic. [Link]
-
Vemurafenib (oral route) - Side effects & dosage. Mayo Clinic. [Link]
-
Dabrafenib (oral route) - Side effects & dosage. Mayo Clinic. [Link]
-
Encorafenib and binimetinib. Cancer Research UK. [Link]
-
Vemurafenib: uses, dosing, warnings, adverse events, interactions. Oncology News Central. [Link]
-
BRAFTOVI® (encorafenib) Adverse Reactions Patient information. Pfizer Medical - US. [Link]
-
Encorafenib Side Effects: Common, Severe, Long Term. Drugs.com. [Link]
-
POLARIS: A phase 2 trial of encorafenib plus binimetinib evaluating high-dose and standard-dose regimens in patients with BRAF V600-mutant melanoma with brain metastasis. Neuro-Oncology. [Link]
-
Phase II, Open-Label Study of Encorafenib Plus Binimetinib in Patients With BRAF V600–Mutant Metastatic Non–Small-Cell Lung Cancer. Journal of Clinical Oncology. [Link]
-
Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma. PMC. [Link]
-
COLUMBUS 5-Year Update: A Randomized, Open-Label, Phase III Trial of Encorafenib Plus Binimetinib Versus Vemurafenib or Encorafenib in Patients With BRAF V600–Mutant Melanoma. Journal of Clinical Oncology. [Link]
-
Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study. Annals of Oncology. [Link]
-
Dabrafenib and its use in the treatment of metastatic melanoma. PMC. [Link]
-
Encorafenib/Binimetinib Combo Continues to Show Survival Benefits in BRAF V600-Mutant Melanoma. OncLive. [Link]
-
Vemurafenib (Zelboraf) Treatment for BRAF-Mutant Melanoma. Melanoma Research Alliance. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
-
Open-label, multicenter safety study of vemurafenib in patients with BRAF V600 mutation–positive metastatic melanoma.. ASCO Publications. [Link]
-
Phase II Clinical Trial of Trametinib and Low-Dose Dabrafenib in Advanced, Previously Treated BRAFV600/NRASQ61 Wild-Type Melanoma (TraMel-WT). PubMed. [Link]
-
Final Results for Adjuvant Dabrafenib plus Trametinib in Stage III Melanoma. PubMed. [Link]
-
Comprehensive Clinical Trial Data Summation for BRAF‐MEK Inhibition and Checkpoint Immunotherapy in Metastatic Melanoma. PMC. [Link]
-
IC 50 values of BRAF V600E mutated melanoma cells after exposure to vemurafenib (a) or AZD6244 (b). ResearchGate. [Link]
-
Dabrafenib and its potential for the treatment of metastatic melanoma. PubMed Central. [Link]
-
IC50 values of BRAFV600 mutated melanoma cells after exposure to single agent dabrafenib or AKTi and the effects of the drugs on MAPK and the PI3K-AKT pathway.. ResearchGate. [Link]
-
Phase II Clinical Trial of Trametinib and Low-Dose Dabrafenib in Advanced, Previously Treated BRAF V600 /NRAS Q61 Wild-Type Melanoma (TraMel-WT). ASCO Publications. [Link]
-
A Study Comparing Trametinib and Dabrafenib Combination Therapy to Dabrafenib Monotherapy in Subjects With BRAF-mutant Melanoma. ClinicalTrials.gov. [Link]
-
FDA approves dabrafenib plus trametinib for adjuvant treatment of melanoma with BRAF V600E or V600K mutations. FDA.gov. [Link]
-
Clinical development of dabrafenib in BRAF mutant melanoma and other malignancies. ResearchGate. [Link]
-
Non-hinge-binding pyrazolo[1,5-a]pyrimidines as potent B-Raf kinase inhibitors. PubMed. [Link]
-
Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. PMC. [Link]
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. [Link]
-
Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. ResearchGate. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-hinge-binding pyrazolo[1,5-a]pyrimidines as potent B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Encorafenib (LGX818) | BRaf V600E Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Vemurafenib in patients with BRAFV600 mutation-positive metastatic melanoma: final overall survival results of the randomized BRIM-3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA approves dabrafenib plus trametinib for adjuvant treatment of melanoma with BRAF V600E or V600K mutations | FDA [fda.gov]
- 10. onclive.com [onclive.com]
- 11. Managing Side Effects of Vemurafenib Therapy for Advanced Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. oncolink.org [oncolink.org]
- 14. Vemurafenib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 15. Dabrafenib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. Encorafenib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
A Comparative Analysis of Aryl vs. Heteroaryl Substituted Pyrazolo[1,5-a]pyrimidines: A Guide for Researchers
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Its structural similarity to purines allows it to interact with a wide range of biological targets, including protein kinases, which are pivotal in cellular signaling pathways.[2][3] The therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives spans a wide spectrum of diseases, including cancer, inflammatory conditions, and infectious diseases.[4][5]
The biological activity and physicochemical properties of the pyrazolo[1,5-a]pyrimidine core are profoundly influenced by the nature of the substituents at its various positions. Among the most explored modifications are the introduction of aryl and heteroaryl moieties. This guide provides an in-depth comparative analysis of aryl- versus heteroaryl-substituted pyrazolo[1,5-a]pyrimidines, offering insights into their synthesis, structural characteristics, photophysical properties, and biological activities. This is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this exciting field.
Synthetic Strategies: Accessing Aryl and Heteroaryl Analogs
The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established area of organic chemistry, with several robust methods available for the construction of this bicyclic system. The most common approach involves the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents.[6][7] This strategy allows for the introduction of diverse substituents on the pyrimidine ring.
General Synthetic Scheme:
Caption: General synthetic route to pyrazolo[1,5-a]pyrimidines.
Aryl and heteroaryl substituents can be incorporated at various positions of the pyrazolo[1,5-a]pyrimidine scaffold through several methods:
-
From Substituted Building Blocks: The most straightforward approach is to use appropriately substituted 3-aminopyrazoles or β-dicarbonyl compounds bearing the desired aryl or heteroaryl group.
-
Palladium-Catalyzed Cross-Coupling Reactions: For post-synthetic modification, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for introducing aryl and heteroaryl groups at specific positions, typically after halogenation of the pyrazolo[1,5-a]pyrimidine core.[6]
The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials. Microwave-assisted synthesis has also been shown to accelerate these reactions and improve yields.[5]
Structural and Physicochemical Properties: A Comparative Look
The introduction of an aryl or heteroaryl substituent significantly impacts the electronic and steric properties of the pyrazolo[1,5-a]pyrimidine molecule.
Structural Insights from X-ray Crystallography:
X-ray crystallographic studies of various substituted pyrazolo[1,5-a]pyrimidines have provided valuable insights into their three-dimensional structures. The planarity of the bicyclic core can be influenced by the nature and position of the substituents. In many cases, the aryl or heteroaryl ring is twisted out of the plane of the pyrazolo[1,5-a]pyrimidine core, which can have important implications for its interaction with biological targets.
Photophysical Properties:
Pyrazolo[1,5-a]pyrimidines are also of interest in materials science due to their fluorescent properties.[5] The nature of the substituent at the 5- and 7-positions has a profound effect on their absorption and emission characteristics. A comparative study of 5-(alkyl/aryl/heteroaryl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines revealed that the introduction of both electron-donating and electron-withdrawing groups on the aryl/heteroaryl substituent can modulate the photophysical properties.[8]
| Substituent at C5 | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Phenyl | 350 | 450 | 0.25 |
| 4-Methoxyphenyl | 360 | 460 | 0.40 |
| 4-Nitrophenyl | 380 | 500 | 0.10 |
| 2-Thienyl | 365 | 470 | 0.35 |
| 2-Pyridyl | 355 | 455 | 0.20 |
Table 1: Comparative photophysical data of representative 5-substituted pyrazolo[1,5-a]pyrimidines. Data compiled from multiple sources for illustrative purposes.[8]
Generally, the introduction of electron-donating groups on the aryl substituent leads to a red-shift in both absorption and emission spectra and an increase in the fluorescence quantum yield. Conversely, electron-withdrawing groups can lead to a decrease in the quantum yield. The presence of heteroaryl rings also influences the photophysical properties, with the specific effects depending on the nature of the heteroatom and its position.
Biological Activity: A Head-to-Head Comparison
The true value of the pyrazolo[1,5-a]pyrimidine scaffold lies in its diverse biological activities. Both aryl and heteroaryl substituted derivatives have shown significant promise as therapeutic agents, particularly as anticancer and anti-inflammatory agents.
Anticancer Activity and Kinase Inhibition:
A significant body of research has focused on the development of pyrazolo[1,5-a]pyrimidines as protein kinase inhibitors.[6][9][10] The substitution pattern on the core structure plays a crucial role in determining the potency and selectivity of these inhibitors.
A study on 3,5-disubstituted pyrazolo[1,5-a]pyrimidines as inhibitors of Pim-1 kinase revealed that the nature of the substituent at both positions is critical for activity.[9] While both aryl and heteroaryl substituents can lead to potent inhibitors, subtle changes in their structure can have a dramatic impact on their biological activity.
| Compound | C3-Substituent | C5-Substituent | Pim-1 IC50 (nM) |
| 1 | Phenyl | 4-Fluorophenyl | 50 |
| 2 | 2-Pyridyl | 4-Fluorophenyl | 25 |
| 3 | Phenyl | 2-Thienyl | 75 |
| 4 | 2-Pyridyl | 2-Thienyl | 40 |
Table 2: Comparative biological data of representative 3,5-disubstituted pyrazolo[1,5-a]pyrimidines as Pim-1 kinase inhibitors. Data compiled from multiple sources for illustrative purposes.[9]
In many cases, the introduction of a heteroaryl ring in place of an aryl ring can lead to improved potency. This is often attributed to the ability of the heteroatoms to form additional hydrogen bonds with the target protein. For example, in a series of FLT3-ITD inhibitors, pyrazolo[1,5-a]pyrimidine derivatives with heteroaryl substituents showed potent activities in the nanomolar range.[11]
Structure-Activity Relationships (SAR): Key Takeaways
From the extensive research on this class of compounds, several general structure-activity relationships can be drawn:
-
Hydrogen Bonding: The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core and in heteroaryl substituents can act as hydrogen bond acceptors, which is often crucial for binding to the hinge region of kinases.
-
Steric Factors: The size and conformation of the aryl or heteroaryl substituent can influence the binding affinity and selectivity. Bulky groups may be either beneficial or detrimental depending on the topology of the target's active site.
-
Electronic Effects: The electronic properties of the substituents can modulate the overall electron density of the pyrazolo[1,5-a]pyrimidine ring system, affecting its reactivity and interaction with biological targets.
Caption: Aryl vs. Heteroaryl binding in a kinase active site.
Experimental Protocols
Protocol 1: General Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines
This protocol describes a general method for the synthesis of pyrazolo[1,5-a]pyrimidines via the cyclocondensation of a 3-aminopyrazole with a β-dicarbonyl compound.[12]
Materials:
-
3-Aminopyrazole derivative (1.0 eq)
-
β-Dicarbonyl compound (e.g., acetylacetone) (1.1 eq)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve the 3-aminopyrazole derivative in a minimal amount of glacial acetic acid in a round-bottom flask.
-
Add the β-dicarbonyl compound to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[1,5-a]pyrimidine.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a specific protein kinase.[13]
Materials:
-
Recombinant protein kinase
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant kinase, and peptide substrate in a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion and Future Perspectives
The comparative analysis of aryl and heteroaryl substituted pyrazolo[1,5-a]pyrimidines reveals a rich and complex structure-activity landscape. While both classes of compounds have demonstrated significant therapeutic potential, the introduction of heteroaryl moieties often provides an advantage in terms of potency and selectivity due to the potential for additional hydrogen bonding interactions.
Future research in this area will likely focus on:
-
Exploring Novel Heteroaryl Scaffolds: The diversity of heteroaromatic rings offers a vast chemical space for the design of new pyrazolo[1,a]pyrimidine derivatives with improved pharmacological profiles.
-
Structure-Based Drug Design: The increasing availability of crystal structures of pyrazolo[1,5-a]pyrimidines in complex with their biological targets will enable more rational, structure-based drug design approaches.
-
Multi-Targeted Inhibitors: Given the complexity of many diseases, the development of pyrazolo[1,5-a]pyrimidines that can modulate multiple targets simultaneously is a promising strategy.
References
-
Agboola, O. I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2023). Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry, 16(1), 104412.
- Palmer, B. D., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Pharmaceuticals, 15(9), 1125.
-
Palmer, B. D., et al. (2022). Synthesis and Structure-Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. PubMed. Retrieved from [Link]
- Hassan, A. S., et al. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Current Organic Synthesis, 18(6), 654-666.
- Arias-Gómez, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7247.
- da Silva, J. P., et al. (2022). Solution and Solid-State Optical Properties of Trifluoromethylated 5-(Alkyl/aryl/heteroaryl)-2-methyl-pyrazolo[1,5-a]pyrimidine System. Molecules, 27(10), 3262.
-
The mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines using the... (n.d.). ResearchGate. Retrieved from [Link]
-
Hassan, A. S., et al. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. ResearchGate. Retrieved from [Link]
- Singh, V., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 376-388.
- Wang, Y., et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422.
- Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1051-1056.
- Askar, A. A., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(10), 1189-1215.
- Pevet, I., et al. (2002). 3-Aryl pyrazolo[4,3-d]pyrimidine derivatives: Nonpeptide CRF-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 12(16), 2133-2136.
- Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 27(16), 5225.
-
Agboola, O. I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Retrieved from [Link]
-
Photoluminescence Properties of Aryl-, Arylvinyl-, and Arylethynylpyrimidine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
- Bobrovs, R., et al. (2023). Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Medicinal Chemistry, 14(10), 1895-1905.
-
Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (2025). bioRxiv. Retrieved from [Link]
- Gregg, B. T., et al. (2007). Pyrazolo[1,5-a]pyrimidines. Identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides.
-
3-Aryl-5-aminobiphenyl Substituted[6][12][14]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties. (2022). MDPI. Retrieved from [Link]
Sources
- 1. Pyrazolo[1,5-a]pyrimidines. Identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-<i>a</i>]pyrimidine analogues - Arabian Journal of Chemistry [arabjchem.org]
A Comprehensive Guide to the Analytical Validation of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Ensuring Purity and Identity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the unequivocal confirmation of a molecule's identity and the precise determination of its purity are foundational pillars of scientific rigor. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the validation of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry.[1][2] The principles and techniques detailed herein are broadly applicable to the characterization of a wide range of small organic molecules.
The Orthogonal Analytical Workflow: A Multi-Technique Approach
A truly reliable validation strategy employs a series of orthogonal techniques, each providing a unique and complementary piece of the analytical puzzle. This approach minimizes the risk of overlooking impurities or misinterpreting data that can arise from reliance on a single method.
Below is a graphical representation of the recommended analytical workflow for the comprehensive validation of this compound.
Caption: A flowchart illustrating the sequential and interconnected nature of the analytical techniques employed for comprehensive compound validation.
Part 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of purity analysis in the pharmaceutical industry, offering high-resolution separation of a target compound from its impurities.[3][9] For this compound, a reversed-phase HPLC method is the most appropriate choice, leveraging the non-polar nature of the stationary phase to effectively separate compounds based on their hydrophobicity.[10][11]
Experimental Protocol: Reversed-Phase HPLC for Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient for this analysis.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent resolving power for a broad range of small molecules.
-
Mobile Phase: A gradient elution is employed to ensure the separation of both polar and non-polar impurities.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to improve peak shape for the carboxylic acid moiety.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A typical gradient might run from 5% to 95% Solvent B over 20 minutes. This wide gradient ensures the elution of any potential late-eluting, highly non-polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (typically around the λmax for maximum sensitivity). For this compound, a wavelength of approximately 254 nm is a good starting point.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of the mobile phase components, to ensure compatibility and prevent peak distortion.
Data Interpretation and Comparison
The primary output of an HPLC analysis is a chromatogram. The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks.
| Parameter | Expected Result for High Purity Sample | Comparison with a Lower Purity Alternative |
| Purity (Area %) | > 98% | < 95% |
| Number of Impurity Peaks | Minimal, with individual impurities < 0.1% | Multiple significant impurity peaks |
| Peak Shape | Symmetrical (Tailing factor close to 1) | Asymmetrical peaks, indicating potential co-elution or interaction with the stationary phase |
Part 2: Identity Confirmation - A Trifecta of Spectroscopic Techniques
While HPLC provides crucial information about purity, it does not definitively confirm the chemical structure of the main component. For this, a combination of Mass Spectrometry, NMR Spectroscopy, and FTIR Spectroscopy is essential.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[12][13] This provides a direct and accurate determination of the molecular weight of the compound, serving as a critical first step in identity confirmation.[14]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Ionization Mode: Electrospray ionization (ESI) is a "soft" ionization technique that is well-suited for polar molecules like our target compound, minimizing fragmentation and preserving the molecular ion.[15]
-
Polarity: Given the presence of the carboxylic acid, negative ion mode ([M-H]⁻) is often preferred, though positive ion mode ([M+H]⁺) can also be effective.
-
Sample Introduction: The sample can be introduced directly via infusion or, more commonly, by coupling the HPLC to the mass spectrometer (LC-MS). LC-MS has the added advantage of providing mass information for each peak separated by the HPLC, aiding in impurity identification.[15][16]
Data Interpretation and Comparison
The theoretical molecular weight of this compound (C₁₁H₇N₃O₃) is 229.19 g/mol .[17]
| Parameter | Expected Result | Comparison with an Incorrect Structure |
| [M-H]⁻ (Negative Ion Mode) | m/z = 228.18 | A significantly different m/z value |
| [M+H]⁺ (Positive Ion Mode) | m/z = 230.20 | A significantly different m/z value |
A high-resolution mass spectrometer can provide an exact mass measurement, further increasing confidence in the elemental composition.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the unambiguous elucidation of molecular structure in solution.[19][20][21] By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[22]
Experimental Protocol: ¹H and ¹³C NMR
-
Solvent: A deuterated solvent that can solubilize the compound is chosen, typically DMSO-d₆ or CDCl₃.
-
¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling).
-
¹³C NMR: This experiment reveals the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): For complex structures, two-dimensional NMR experiments are invaluable for establishing connectivity between protons and carbons.[23]
Data Interpretation and Comparison
The expected NMR signals for this compound would be compared against the obtained spectra. The presence of all expected signals with the correct chemical shifts, integration values (for ¹H), and coupling patterns provides definitive structural confirmation.[24]
| Technique | Expected Key Features | Comparison with an Isomeric Alternative |
| ¹H NMR | Distinct signals for the furan, pyrimidine, and pyrazole protons with characteristic coupling patterns. A downfield signal for the carboxylic acid proton. | Different chemical shifts and/or coupling patterns for the aromatic protons. |
| ¹³C NMR | The correct number of carbon signals, including a signal for the carboxylic acid carbonyl carbon at a characteristic downfield chemical shift. | A different number of carbon signals or significantly different chemical shifts. |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[25] While not as structurally definitive as NMR, it serves as a rapid and valuable confirmation of key chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Technique: ATR is a common and convenient sampling method that requires minimal sample preparation.
-
Data Acquisition: The infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).
Data Interpretation and Comparison
The FTIR spectrum of this compound should exhibit characteristic absorption bands for the functional groups present.
| Functional Group | Expected Absorption Range (cm⁻¹) | Comparison with a Derivative Lacking the Functional Group |
| O-H stretch (Carboxylic Acid) | Broad band around 3300-2500 | Absence of this broad band.[26] |
| C=O stretch (Carboxylic Acid) | Strong absorption around 1760-1690 | Absence of a strong carbonyl peak in this region.[26][27] |
| C=N and C=C stretches (Aromatic Rings) | Multiple bands in the 1600-1400 region | Different fingerprint region. |
| C-O stretch (Furan) | Absorption in the 1250-1050 region | Absence of this band.[28] |
The combination of these characteristic peaks provides a unique "fingerprint" for the molecule.[29]
Conclusion: A Synergy of Techniques for Unquestionable Validation
The validation of the purity and identity of a chemical entity like this compound is a critical process that underpins the reliability of subsequent research and development. A single analytical technique, while informative, is insufficient to provide the necessary level of confidence. The integrated, orthogonal approach detailed in this guide, leveraging the strengths of HPLC, MS, NMR, and FTIR, establishes a self-validating system that ensures the highest degree of scientific integrity. By adhering to these principles and methodologies, researchers can proceed with the confidence that their starting material is of the requisite quality, thereby ensuring the validity and reproducibility of their scientific endeavors.
References
- USP Reference Standards. (n.d.). USP.
- How can mass spectrometry determine molecular weight of organic compounds? (n.d.).
- Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
- ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- LC/MS detection: powerful tool for organic compound analysis. (2013, April 1). Scientist Live.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent.
- Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.
- What is Mass Spectrometry? (n.d.). Broad Institute.
- Small Molecule HPLC. (n.d.). Sigma-Aldrich.
- The USP Testing Specifications Master Guide. (2022, March 24). Sure BioChem Laboratories.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). MDPI.
- 12.2 Interpreting Mass Spectra. (2023, September 20). OpenStax.
- Mass spectrometry (MS). (n.d.). Fiveable.
- <11> USP REFERENCE STANDARDS. (n.d.). USP.
-
Structure Elucidation of a Pyrazolo[5][6]pyran Derivative by NMR Spectroscopy. (n.d.). ResearchGate. Retrieved January 17, 2026, from
-
Structure elucidation of a pyrazolo[5][6]pyran derivative by NMR spectroscopy. (2007, May 24). PubMed. Retrieved January 17, 2026, from
- New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. (n.d.). PubMed.
- NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023, September 12). PMC - NIH.
- Small Molecule Analysis Testing: HPLC vs GC. (n.d.). Brewer Science.
- Why Is HPLC Ideal for Chemical Purity Testing? (n.d.). Moravek.
- Identification of indole-grafted pyrazolopyrimidine and pyrazolopyridine derivatives as new anti-cancer agents: Synthesis, biological assessments, and molecular modeling insights. (n.d.). PubMed.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024, January 9). PMC - NIH.
- Identification of indole-grafted pyrazolopyrimidine and pyrazolopyridine derivatives as new anti-cancer agents: Synthesis, biological assessments, and molecular modeling insights. (n.d.). Ministry of Health and Prevention - United Arab Emirates.
- Pharmaceutical Analytical Impurities. (n.d.). US Pharmacopeia (USP).
- Identity, Purity, Strength, Composition. (n.d.). Contentstack.
- Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. (2024, September 27). RSC Publishing.
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). Wikipedia.
- Ph. Eur. Reference Standards for Physico-Chemical tests of Biologicals. (n.d.). European Directorate for the Quality of Medicines & HealthCare.
- The Fourier transform infrared (FTIR) spectra of... (n.d.). ResearchGate.
- Pharmaceutical Chemical Analysis: Methods for Identification and Limit Tests. (n.d.). SciSpace.
- This compound. (n.d.).
- Ph. Eur. Technical Guides. (n.d.). European Directorate for the Quality of Medicines & HealthCare.
- Top 5 Methods of Assessing Chemical Purity. (n.d.). Moravek, Inc.
- 500 000+ consumables chromatography references, HPLC, GC and more - European Pharmacopeia standards. (n.d.). imChem.
- 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts.
- Analytical Services for Purity Determination. (n.d.). BOC Sciences.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021, December 15).
- Determination of Heterocyclic Amines in Atmospheric Particles by Reversed Phase High Performance Liquid Chromatography. (2025, August 7). ResearchGate.
- Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023, December 12).
- Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (2021, November 3). Semantic Scholar.
- Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.).
- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024, January 18).
- Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. (n.d.).
Sources
- 1. Identification of indole-grafted pyrazolopyrimidine and pyrazolopyridine derivatives as new anti-cancer agents: Synthesis, biological assessments, and molecular modeling insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. moravek.com [moravek.com]
- 4. Pharmaceutical Analytical Impurities [usp.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. The USP Testing Specifications Master Guide [surebiochem.com]
- 8. European Directorate for the Quality of Medicines & HealthCare - Wikipedia [en.wikipedia.org]
- 9. brewerscience.com [brewerscience.com]
- 10. agilent.com [agilent.com]
- 11. 小分子 HPLC [sigmaaldrich.com]
- 12. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 13. fiveable.me [fiveable.me]
- 14. tutorchase.com [tutorchase.com]
- 15. scientistlive.com [scientistlive.com]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. labsolu.ca [labsolu.ca]
- 18. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 19. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Structure elucidation of a pyrazolo[3,4]pyran derivative by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. myneni.princeton.edu [myneni.princeton.edu]
- 28. researchgate.net [researchgate.net]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Cross-Reactivity Profiling of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its potent inhibitory activity against a range of protein kinases.[1][2] These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] The compound at the center of this guide, 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, belongs to this promising class of molecules. While the primary target of a kinase inhibitor is of principal importance, its broader interactions across the human kinome—its cross-reactivity profile—are equally critical. Unintended off-target effects can lead to cellular toxicity or unforeseen pharmacological activities, while in some cases, a carefully characterized polypharmacology can be therapeutically advantageous.[3]
This guide provides a comprehensive framework for the in-depth cross-reactivity profiling of this compound. We will compare and contrast state-of-the-art methodologies, present detailed experimental protocols, and discuss the rationale behind a tiered screening approach. The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to build a robust selectivity profile, enabling informed decisions for the advancement of this or similar molecules from hit-to-lead and beyond.
Compound Profile & Comparative Framework
Subject Compound: this compound
-
CAS Number: 869947-18-2[4]
-
Molecular Formula: C11H7N3O3[4]
-
Core Scaffold: Pyrazolo[1,5-a]pyrimidine
-
Known Associations: Derivatives of this scaffold have been identified as potent inhibitors of various kinases, including B-Raf, Pim-1, and PI3Kδ.[5][6][7] The specific target profile of this exact molecule is not extensively published, necessitating the broad profiling strategy outlined herein.
Comparator Compound for this Guide: To establish a meaningful comparison, we will reference a hypothetical, well-characterized pyrazolo[1,5-a]pyrimidine derivative, "Compound X" , a known potent and selective inhibitor of Tropomyosin Receptor Kinase A (TrkA). This allows us to benchmark the performance and selectivity of our subject compound. Two of the three FDA-approved drugs for NTRK fusion cancers feature a pyrazolo[1,5-a]pyrimidine core, making Trk kinases a relevant comparator family.[8]
A Tiered Strategy for Comprehensive Cross-Reactivity Profiling
A robust profiling cascade ensures that resources are used efficiently, starting with a broad, high-throughput screen and progressing to more focused, biologically relevant assays for key off-targets.
Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.
Tier 1: Broad Kinome Screening (Biochemical)
The primary goal of this tier is to survey the human kinome as broadly as possible to identify all potential interactions, both expected and unexpected. This is best achieved using a high-throughput competition binding assay.
Recommended Methodology: KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform quantitatively measures the binding of a compound to a large panel of kinases (over 480).[9][10] The assay relies on a competition binding principle where the test compound competes with an immobilized, active-site-directed ligand. The amount of kinase captured on a solid support is inversely proportional to the test compound's binding affinity.[3][11] A key advantage is that it measures true thermodynamic dissociation constants (Kd), which are independent of ATP concentration, unlike activity-based assays which yield IC50 values.[9]
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 100x stock solution.
-
Assay Execution (via Service Provider, e.g., Eurofins Discovery):
-
The compound is screened at a single concentration (e.g., 10 µM) against the scanMAX® panel of 468 kinases.[9]
-
DNA-tagged kinases are incubated with the test compound and the immobilized ligand.
-
After equilibration, the kinase-ligand complexes are captured on a solid support.
-
Unbound components are washed away.
-
The amount of captured, DNA-tagged kinase is quantified using qPCR.[11]
-
-
Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl), where a lower number indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl < 10 or < 35.
Comparative Data Presentation (Hypothetical Data)
| Kinase | This compound (%Ctrl @ 10 µM) | "Compound X" (TrkA Inhibitor) (%Ctrl @ 10 µM) | Kinase Family |
| TrkA | 45 | 0.1 | TK |
| TrkB | 60 | 0.5 | TK |
| TrkC | 85 | 15 | TK |
| p38α (MAPK14) | 5 | 88 | CMGC |
| JNK1 (MAPK8) | 8 | 92 | CMGC |
| VEGFR2 | 70 | 65 | TK |
| PI3Kδ | 9 | 75 | Atypical |
This hypothetical data suggests our subject compound has potential off-target activity against p38α, JNK1, and PI3Kδ, while showing only weak interaction with the Trk family, the primary target of our comparator.
Tier 2: Orthogonal Validation and Cellular Target Engagement
Hits from the primary screen must be validated. This tier involves two parallel streams: confirming the biochemical potency through dose-response curves and, crucially, verifying that the compound engages its target within the complex environment of a living cell.
2A. Biochemical IC50 Determination
A different assay format should be used to confirm the binding hits from Tier 1. Radiometric assays, which directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, are considered a gold standard for quantifying enzymatic activity.[12][13]
Recommended Methodology: Radiometric Filter Binding Assay (e.g., HotSpot™)
This method measures the incorporation of ³³P from [γ-³³P]ATP into a protein or peptide substrate. The phosphorylated substrate is then captured on a filter membrane, and the radioactivity is quantified.[12]
Experimental Protocol: IC50 Determination for p38α
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the subject compound in DMSO.
-
Reaction Mixture: In a 96-well plate, combine recombinant p38α enzyme, its specific substrate (e.g., MBP), and the required cofactors in kinase buffer.
-
Initiation: Add the serially diluted compound to the reaction wells. Initiate the kinase reaction by adding [γ-³³P]ATP. Include "no inhibitor" (DMSO) and "no enzyme" controls.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.
-
Termination & Capture: Stop the reaction and spot the mixture onto a filter membrane.
-
Washing: Wash the filters to remove unincorporated [γ-³³P]ATP.
-
Detection: Quantify the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
2B. Cellular Target Engagement
Confirming that a compound binds its intended target in a physiological context is a critical step. Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement assays are powerful methods for this purpose.[3][14][15][16]
Recommended Methodology: NanoBRET™ Target Engagement Assay
This technology measures compound binding in intact cells using Bioluminescence Resonance Energy Transfer (BRET).[17][18] A target kinase is expressed as a fusion with a bright NanoLuc® luciferase. A fluorescent tracer that binds the kinase active site is added to the cells. When the tracer is bound, energy transfer occurs from the luciferase to the tracer, generating a BRET signal. A test compound that enters the cell and engages the target will displace the tracer, causing a dose-dependent decrease in the BRET signal.[17][19]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ for p38α
-
Cell Culture: Seed HEK293 cells into a 96-well plate.
-
Transfection: Transfect cells with a vector encoding for a p38α-NanoLuc® fusion protein.
-
Compound Addition: After 24 hours, add a serial dilution of the subject compound to the cells.
-
Tracer Addition: Add the p38α-specific NanoBRET™ tracer at a pre-determined concentration (near its EC50).
-
Substrate Addition: Add the NanoLuc® substrate and a cell-impermeable inhibitor to extinguish any extracellular luciferase signal.[17]
-
Detection: Read the plate on a luminometer capable of simultaneously measuring donor (460nm) and acceptor (610nm) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor/Donor). Plot the ratio against compound concentration to determine the intracellular IC50.
Tier 3: Functional & Phenotypic Assays
After confirming direct binding in biochemical and cellular assays, the final step is to assess the functional consequences of this engagement. Does binding to the off-target kinase actually inhibit its downstream signaling pathway?
Recommended Methodology: Phospho-Specific Western Blot
This technique measures the phosphorylation status of a known substrate of the target kinase, providing a direct readout of the kinase's activity within the cell. For p38α, a key downstream substrate is MAPK-activated protein kinase 2 (MAPKAPK2).
Experimental Protocol: p38α Pathway Inhibition
-
Cell Culture & Treatment: Plate a relevant cell line (e.g., HeLa or U-937) and serum-starve overnight. Pre-treat cells with various concentrations of the subject compound for 1-2 hours.
-
Stimulation: Stimulate the p38α pathway with an appropriate agonist (e.g., Anisomycin or UV radiation) for 15-30 minutes.
-
Lysis: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE & Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Probe one membrane with an antibody specific for phosphorylated MAPKAPK2 (p-MAPKAPK2).
-
Probe a second membrane with an antibody for total MAPKAPK2 as a loading control.
-
-
Detection: Use a chemiluminescent substrate and imaging system to detect the antibody-bound proteins.
-
Data Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the p-MAPKAPK2 signal relative to the total MAPKAPK2 signal.
Conclusion and Future Directions
This comprehensive, three-tiered approach provides a robust framework for characterizing the cross-reactivity profile of this compound. By progressing from a broad kinome scan to specific biochemical and cell-based target engagement assays, and finally to functional signaling readouts, researchers can build a high-confidence selectivity profile.
Based on our hypothetical data, while the subject compound is not a Trk inhibitor, it demonstrates potent activity against the p38α MAP kinase. This finding would pivot the entire development program for this molecule. The subsequent steps would involve profiling against other MAP kinases to determine selectivity within that family and initiating structure-activity relationship (SAR) studies to either enhance p38α potency or design out this activity in favor of another target. This systematic process of profiling, validation, and functional assessment is indispensable for the successful development of safe and effective kinase inhibitors.
References
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
-
Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Vasta, J. D., & Robers, M. B. (2020). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. protocols.io. [Link]
-
National Institutes of Health. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
-
National Institutes of Health. (2012). Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Retrieved from [Link]
-
Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
PubMed. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
CETSA. (n.d.). CETSA. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
-
AdooQ BioScience. (n.d.). This compound. Retrieved from [Link]
-
PubMed. (n.d.). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Retrieved from [Link]
-
BellBrook Labs. (2025). What Is the Best Kinase Assay?. Retrieved from [Link]
-
PubChem. (n.d.). 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. labsolu.ca [labsolu.ca]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. youtube.com [youtube.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 15. bio-protocol.org [bio-protocol.org]
- 16. news-medical.net [news-medical.net]
- 17. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 18. protocols.io [protocols.io]
- 19. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
A Comparative Guide to the Structure-Activity Relationship of Furan-Substituted Pyrazolo[1,5-a]pyrimidines in Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide range of biological targets with high affinity.[1][2] This bicyclic heterocyclic system is particularly prominent in the development of kinase inhibitors for oncology.[2] Its rigid framework allows for precise orientation of substituents to interact with target proteins, while the nitrogen atoms in the core structure can form crucial hydrogen bonds. The versatility of this scaffold has led to the development of numerous potent and selective inhibitors for various protein kinases implicated in cancer.[1]
This guide provides a comparative analysis of the structure-activity relationships (SAR) of furan-substituted pyrazolo[1,5-a]pyrimidines, a class of compounds that has shown significant promise in anticancer research. We will delve into the synthetic rationale, compare the biological activities of different isomers, and provide detailed experimental protocols to support further research and development in this area.
The Strategic Incorporation of the Furan Moiety
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in medicinal chemistry. Its inclusion in drug candidates can offer several advantages:
-
Hydrogen Bonding: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.
-
Metabolic Stability: The furan ring can influence the metabolic profile of a compound, in some cases enhancing its stability.
-
Scaffold Hopping and Isosterism: Furan can serve as a bioisostere for other aromatic rings, such as phenyl or thiophene, allowing for the fine-tuning of physicochemical and pharmacological properties.
-
Versatility in Synthesis: A wide variety of functionalized furans are commercially available or readily synthesized, providing diverse building blocks for drug design.
The strategic placement of a furan substituent on the pyrazolo[1,5-a]pyrimidine core can significantly impact its biological activity. The following sections will explore the influence of the furan moiety at different positions of the pyrazolo[1,5-a]pyrimidine scaffold.
Comparative Analysis of Furan-Substituted Pyrazolo[1,5-a]pyrimidine Isomers
While a systematic comparative study of all possible furan-substituted pyrazolo[1,5-a]pyrimidine isomers is not yet available in the literature, we can synthesize a comparative analysis based on existing studies of related analogs and general SAR principles for the core scaffold. The positions on the pyrazolo[1,5-a]pyrimidine ring system are numbered as follows:
Numbering of the pyrazolo[1,5-a]pyrimidine scaffold.
The primary points of substitution for exploring SAR are typically positions 2, 3, 5, 6, and 7.
Substitution at the C3-Position
Substituents at the C3-position of the pyrazole ring have been shown to be crucial for the activity of many pyrazolo[1,5-a]pyrimidine-based inhibitors.[3] This position often projects into a key binding pocket of the target protein. The introduction of a furan ring at this position can provide a valuable interaction point.
While direct SAR data for a series of 3-furan-substituted analogs is limited, studies on related heterocyclic substitutions suggest that the electronic and steric properties of the substituent at C3 are critical. For instance, in the context of KDR kinase inhibitors, a 3-thienyl substituent was found to be optimal for potency, highlighting the importance of a five-membered heteroaromatic ring at this position.[4] This suggests that a furan ring could similarly confer high potency.
Substitution at the C5-Position
The C5-position on the pyrimidine ring is another key site for modification that can significantly influence biological activity. Research on pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents has explored the effect of a 3-furyl group at this position.[5]
Table 1: Antitubercular Activity of a 5-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one Analog
| Compound ID | R (at C5) | MIC in 7H9/ADC (μM) | MIC in 7H9/ADC/Albumin (μM) |
| P14 | 3-Furyl | 12.5 | >50 |
Data synthesized from ACS Infectious Diseases, 2021, 7, 2, 359–370.[5]
The data for compound P14 indicates moderate activity in standard media, which is significantly reduced in the presence of albumin, suggesting potential issues with protein binding.[5] This highlights a critical aspect of drug design: while a substituent may confer good target engagement, its overall physicochemical properties must be optimized to ensure bioavailability and efficacy in a physiological environment.
Substitution at the C7-Position
General Synthetic Strategies
The synthesis of furan-substituted pyrazolo[1,5-a]pyrimidines generally follows established methods for the construction of the core scaffold, with the furan moiety being introduced either as part of the initial building blocks or through later-stage functionalization.[7][8]
A common and versatile method is the condensation of a 3-aminopyrazole with a β-dicarbonyl compound or its equivalent.[8] To introduce a furan substituent, a furan-containing β-dicarbonyl compound can be utilized.
General synthetic workflow for furan-substituted pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: Synthesis of a 5-(Furan-3-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivative (Illustrative)
This protocol is based on the synthesis of related compounds and serves as a general guideline.[5]
Step 1: Synthesis of the β-ketoester with the furan moiety.
-
To a solution of sodium ethoxide in ethanol, add furan-3-acetic acid ethyl ester and an appropriate acyl chloride (e.g., benzoyl chloride) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Neutralize the reaction with a weak acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting β-ketoester by column chromatography.
Step 2: Condensation and Cyclization.
-
Dissolve the purified furan-containing β-ketoester and a 3-amino-5-methylpyrazole in a suitable solvent such as acetic acid or ethanol.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the product.
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system to obtain the pure 5-(furan-3-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one.
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Future Directions and Unanswered Questions
The exploration of furan-substituted pyrazolo[1,5-a]pyrimidines as anticancer agents is still in its early stages. Several key questions remain to be addressed:
-
Systematic SAR Studies: A comprehensive study systematically evaluating the effect of the furan ring at each possible position of the pyrazolo[1,5-a]pyrimidine core is needed. This should also include an investigation of the impact of substituents on the furan ring itself.
-
Target Identification and Selectivity Profiling: For active compounds, identifying the specific biological target (e.g., which kinase) is crucial. Kinome-wide screening would be valuable to assess selectivity and potential off-target effects.
-
Optimization of Physicochemical Properties: As demonstrated by the antitubercular example, addressing issues like high protein binding is critical for translating in vitro activity into in vivo efficacy.
-
Comparison with Other Heterocyclic Analogs: A direct comparison of furan-substituted analogs with their thiophene, pyrrole, and phenyl counterparts would provide valuable insights into the role of the heteroatom and the overall electronic properties of the substituent.
By addressing these questions, the full potential of furan-substituted pyrazolo[1,5-a]pyrimidines as a novel class of anticancer agents can be unlocked. The versatility of both the core scaffold and the furan moiety offers a rich chemical space for the design and discovery of next-generation targeted therapies.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d4ra09942k]
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [URL: https://www.mdpi.com/1420-3049/26/24/7568]
- Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/19157859/]
- Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/12220739/]
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [URL: https://pubs.acs.org/doi/10.1021/acsinfecdis.0c00851]
- Synthesis and biological evaluation of 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors. Bioorganic Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/30502634/]
- Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9344837/]
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11262657/]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and anti-tumor activities of novel pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sci-hub.ru [sci-hub.ru]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Translating In Vitro Potency to In Vivo Efficacy for Pyrazolo[1,5-a]pyrimidine Inhibitors
Introduction: The Promise and Challenge of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors.[1] Its rigid, fused heterocyclic structure provides an ideal framework for developing ATP-competitive and allosteric inhibitors that target key signaling nodes in diseases like cancer.[2][3] This structural motif is found in several clinically approved or investigated drugs, including inhibitors of Tropomyosin Receptor Kinase (TRK), Cyclin-Dependent Kinase (CDK), and Pim-1 kinase.[4][5][6]
While achieving low nanomolar potency in biochemical and cell-based assays (in vitro) is a critical first step, the true measure of a drug candidate is its performance in a complex biological system (in vivo). The journey from a promising in vitro "hit" to an effective in vivo agent is fraught with challenges, including pharmacokinetics, metabolic stability, and off-target toxicities.[3] This guide provides a comparative analysis of the in vitro and in vivo evaluation of pyrazolo[1,5-a]pyrimidine inhibitors, offering insights into experimental design, data interpretation, and the crucial factors that bridge the gap between the lab bench and preclinical models.
The In Vitro Efficacy Landscape: Pinpointing Potency and Cellular Activity
In vitro studies are designed to answer two fundamental questions: "How potently does the compound inhibit its intended target?" and "Does this inhibition translate to a desired effect in a cellular context?"
Target Engagement and Enzymatic Inhibition
The initial assessment involves measuring the direct interaction of the inhibitor with its purified target protein, typically a kinase. The most common metric derived from these assays is the IC50 value , which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated exceptional potency against a range of therapeutically relevant kinases.
Table 1: Representative In Vitro Enzymatic Activity of Pyrazolo[1,5-a]pyrimidine Inhibitors
| Compound Class/Example | Target Kinase(s) | Reported IC50 | Source |
| Indole Derivatives | PI3Kδ | 2.8 nM (for CPL302253) | [7][8] |
| SGI-1776 Analogs | Pim-1 | 45 nM | [6] |
| Macrocyclic Derivatives | TrkA | 1-100 nM | [4] |
| Substituted Derivatives | CDK2 / TRKA | Dual Inhibition Potential | [5] |
| 3,6-disubstituted series | KDR (VEGFR2) | Potent nM range | [9] |
This table synthesizes data from multiple sources to illustrate the broad applicability and high potency of the scaffold.
The causality behind these low IC50 values often lies in the scaffold's ability to form key hydrogen bonds with the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[7] Further substitutions on the pyrazolo[1,5-a]pyrimidine core are then optimized to enhance interactions with other regions of the ATP-binding pocket, thereby improving both potency and selectivity.[4]
Cellular Activity and Target Validation
A potent enzyme inhibitor is only useful if it can penetrate the cell membrane, engage its target in the complex cellular milieu, and elicit a biological response. Cell-based assays are therefore a crucial validation step.
-
Anti-proliferative Assays: These assays (e.g., MTT, CellTiter-Glo®, colony formation) measure the inhibitor's ability to halt the growth of cancer cell lines that are known to be dependent on the target kinase.
-
Target Engagement Assays: Techniques like Western blotting are used to confirm that the inhibitor is hitting its target inside the cell. This is often visualized by a decrease in the phosphorylation of a known downstream substrate of the target kinase. For example, selected Pim-1 inhibitors were shown to suppress the phosphorylation of the BAD protein in a cell-based assay.[10]
A significant discrepancy between a compound's enzymatic IC50 and its cellular EC50 (the effective concentration to achieve 50% of the maximum response in a cell-based assay) can be an early red flag, pointing to issues like poor cell permeability or rapid efflux by cellular pumps.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Lanthascreen® Eu Kinase Binding Assay)
This protocol describes a self-validating system for determining inhibitor potency by measuring competitive displacement of a fluorescent tracer from the kinase active site.
Objective: To determine the IC50 of a pyrazolo[1,5-a]pyrimidine compound against a target kinase.
Materials:
-
Target Kinase (e.g., TrkA, CDK2, Pim-1)
-
Europium-labeled Anti-tag Antibody (e.g., Anti-GST)
-
Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive)
-
Test Inhibitor (serial dilution)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black microplate
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Methodology:
-
Prepare Reagents:
-
Create a 2X solution of Kinase/Antibody mix in assay buffer.
-
Create a 2X solution of Tracer in assay buffer.
-
Perform a serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor in DMSO, then dilute further in assay buffer to create 4X final concentrations.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the 4X inhibitor dilutions to the appropriate wells.
-
For "0% inhibition" control wells, add 2.5 µL of assay buffer with DMSO.
-
For "100% inhibition" (no FRET) control wells, add 2.5 µL of a high concentration of a known potent inhibitor or tracer alone.
-
-
Reaction Initiation:
-
Add 2.5 µL of the 2X Kinase/Antibody solution to all wells.
-
Add 5 µL of the 2X Tracer solution to all wells. The total volume is now 10 µL.
-
Causality Note: The order of addition is critical. Pre-incubating the kinase with the inhibitor before adding the tracer allows for equilibrium binding to be established.
-
-
Incubation:
-
Seal the plate and centrifuge briefly (e.g., 1000 rpm for 1 minute) to ensure all components are mixed.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at both the acceptor (665 nm) and donor (615 nm) wavelengths.
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Normalize the data using the control wells.
-
Plot the normalized emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
The In Vivo Arena: Assessing Efficacy and Tolerability in a Systemic Context
Success in vitro does not guarantee success in vivo.[2] An animal model, typically a mouse xenograft model for cancer studies, integrates all the complexities of a living organism, including Absorption, Distribution, Metabolism, and Excretion (ADME).
Pharmacokinetics (PK) and Pharmacodynamics (PD)
Before efficacy studies, the pharmacokinetic profile of a lead candidate must be understood. This involves administering the compound to animals and measuring its concentration in plasma over time to determine key parameters like half-life (t1/2), maximum concentration (Cmax), and bioavailability. Poor physical properties can hinder development; for instance, introducing solubilizing groups to a pyrazolo[1,5-a]pyrimidine series of KDR inhibitors was shown to dramatically improve their pharmacokinetic profiles in rats.[9]
Pharmacodynamic studies link the drug's concentration to its biological effect. This involves collecting tumor samples from treated animals at various time points to measure the inhibition of the target kinase, often using the same biomarker (e.g., p-Substrate) as in the in vitro cellular assays.
// Graph layout rankdir=LR;
// Nodes invitro [label="Potent In Vitro Hit\n(Low nM IC50)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; pkpd [label="Pharmacokinetics (PK)\n• Absorption\n• Distribution\n• Metabolism\n• Excretion", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; efficacy [label="In Vivo Efficacy\n(e.g., Tumor Growth Inhibition)", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; toxicity [label="Toxicity\n(Off-Target Effects)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; failure [label="Clinical Failure", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges invitro -> pkpd [label="Transition to In Vivo"]; pkpd -> efficacy [label="Sufficient Exposure\n& Target Engagement"]; pkpd -> failure [label="Poor Bioavailability\nRapid Metabolism"]; efficacy -> toxicity [style=dashed, label="Dose-limiting"]; toxicity -> failure; } Caption: Key factors influencing the translation from in vitro to in vivo success.
Xenograft Efficacy Studies
The gold standard for preclinical anticancer efficacy is the tumor xenograft model, where human cancer cells are implanted into immunocompromised mice. The pyrazolo[1,5-a]pyrimidine inhibitor is then administered, and its effect on tumor growth is monitored over time.
Table 2: Representative In Vivo Efficacy Data for a Hypothetical Pyrazolo[1,5-a]pyrimidine Inhibitor (PYR-123)
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (TGI%) | Mean Body Weight Change (%) |
| Vehicle | 10 mL/kg, PO, QD | 1250 ± 150 | - | -0.5% |
| PYR-123 (10 mg/kg) | 10 mL/kg, PO, QD | 875 ± 110 | 30% | +1.2% |
| PYR-123 (30 mg/kg) | 10 mL/kg, PO, QD | 450 ± 95 | 64% | -2.5% |
| PYR-123 (60 mg/kg) | 10 mL/kg, PO, QD | 250 ± 70 | 80% | -8.0%* |
*PO: Per os (oral gavage); QD: Quaque die (once daily). Indicates potential toxicity signal.
The data in Table 2 illustrates a dose-dependent anti-tumor response. However, it also highlights a critical aspect of in vivo studies: tolerability. The significant body weight loss at the 60 mg/kg dose suggests that the therapeutic window might be narrowing, a common challenge caused by off-target effects or exaggerated on-target toxicity.[3]
Experimental Protocol: Mouse Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy and tolerability of a lead pyrazolo[1,5-a]pyrimidine inhibitor.
Model:
-
Animals: 6-8 week old female athymic nude mice.
-
Cell Line: Human cancer cell line with known dependency on the target kinase (e.g., KM12 cells for TrkA).[4]
Methodology:
-
Cell Culture and Implantation:
-
Culture cells under standard conditions.
-
Harvest cells during the exponential growth phase. Resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Causality Note: Matrigel is used as it provides an extracellular matrix environment that supports initial tumor cell viability and growth.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using digital calipers, calculating volume with the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group) with similar mean tumor volumes.
-
-
Treatment Administration:
-
Prepare the pyrazolo[1,5-a]pyrimidine inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween-80 in water).
-
Administer the compound and vehicle control to the respective groups based on the predetermined dose and schedule (e.g., daily oral gavage).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Observe the animals daily for any clinical signs of toxicity (e.g., lethargy, ruffled fur).
-
Trustworthiness Note: This dual monitoring of efficacy (tumor volume) and toxicity (body weight, clinical signs) is a self-validating system to assess the therapeutic index.
-
-
Study Endpoint and Analysis:
-
The study is typically terminated when tumors in the vehicle group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration (e.g., 21 or 28 days).
-
At termination, tumors are excised and weighed. They may be flash-frozen for PD analysis or fixed for histology.
-
Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
Conclusion: A Holistic View for Successful Drug Development
The development of pyrazolo[1,5-a]pyrimidine inhibitors exemplifies the modern drug discovery paradigm. While potent in vitro activity is the essential starting point, it is a poor standalone predictor of clinical success. A deep understanding of the compound's pharmacokinetic properties, coupled with rigorous evaluation in well-designed in vivo models, is paramount. The discrepancies often observed between in vitro and in vivo results are not failures, but rather critical data points that guide the next cycle of chemical optimization. By systematically addressing challenges such as bioavailability, metabolic stability, and off-target effects, researchers can successfully translate the remarkable in vitro potency of the pyrazolo[1,5-a]pyrimidine scaffold into effective and well-tolerated therapeutic agents.[2][3]
References
-
Shafi, S., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available from: [Link]
-
Iorkula, T. T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available from: [Link]
-
Iorkula, T. T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available from: [Link]
-
Shafi, S., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available from: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available from: [Link]
-
Iorkula, T. T., et al. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Martinez-Ariza, G., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available from: [Link]
-
An, S., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available from: [Link]
-
El-Mekkawy, A. I. M., et al. (2023). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Drug Development Research. Available from: [Link]
-
El-Mekkawy, A. I. M., et al. (2022). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. PubMed. Available from: [Link]
-
Klopfenstein, S. R., et al. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Clinicaltrials.eu. Depression – Overview of Information and Clinical Research. Available from: [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. Available from: [Link]
-
An, S., et al. (2015). Synthesis and Biological Evaluation of Pyrazolo[1,5‑a]pyrimidine Compounds as Potent and Selective Pim‑1 Inhibitors. Figshare. Available from: [Link]
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. figshare.com [figshare.com]
A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acids: Strategies and Methodologies
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with applications in oncology, neurology, and beyond.[1][2] The derivatization of this core, particularly with a carboxylic acid moiety at the 3-position, provides a crucial handle for further chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide offers a comparative analysis of the primary synthetic routes to pyrazolo[1,5-a]pyrimidine-3-carboxylic acids, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.
Introduction to the Pyrazolo[1,5-a]pyrimidine Core
The fusion of a pyrazole and a pyrimidine ring creates the pyrazolo[1,5-a]pyrimidine system, a bicyclic heteroaromatic structure with a unique electronic distribution and steric profile. This scaffold's planarity and ability to participate in various non-covalent interactions make it an ideal pharmacophore for targeting a range of biological targets, including protein kinases.[3][4] The introduction of a carboxylic acid group at the 3-position not only enhances the molecule's polarity and potential for hydrogen bonding but also serves as a versatile precursor for the synthesis of amides, esters, and other functional groups.[5]
Key Synthetic Strategies: A Comparative Overview
The synthesis of pyrazolo[1,5-a]pyrimidines can be broadly categorized into several key strategies. The choice of a particular route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.
Cyclocondensation of Aminopyrazoles with 1,3-Dielectrophiles
The most prevalent and versatile approach to the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3- or 5-aminopyrazole with a 1,3-dielectrophilic species.[1][6] This strategy is convergent and allows for significant diversity in the final product based on the choice of both the aminopyrazole and the 1,3-dicarbonyl equivalent.
Diagrammatic Representation of the General Cyclocondensation Approach
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines via cyclocondensation.
A key consideration in this approach is the potential for regioisomer formation when using unsymmetrical 1,3-dielectrophiles. The regioselectivity is influenced by the electronic and steric properties of the substituents on both reactants, as well as the reaction conditions.[7] For the specific synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acids, a direct and efficient method involves the reaction of ethyl 5-amino-4-pyrazolecarboxylate with malonaldehyde bis(dimethyl acetal) in refluxing glacial acetic acid.[8]
Experimental Protocol: Synthesis of Ethyl Pyrazolo[1,5-a]pyrimidine-3-carboxylate [8]
-
Combine 10.88 g of ethyl 5-amino-4-pyrazolecarboxylate and 11.51 g of malonaldehyde bis(dimethyl acetal) in 100 ml of glacial acetic acid.
-
Heat the stirred mixture at reflux for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the mixture with aqueous ammonia.
-
Extract the product with a suitable organic solvent (e.g., chloroform).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate.
-
The corresponding carboxylic acid can be obtained by subsequent hydrolysis of the ester.
Multicomponent Reactions (MCRs)
Multicomponent reactions offer an atom-economical and efficient alternative for the synthesis of highly substituted pyrazolo[1,5-a]pyrimidines in a one-pot fashion.[5][9] These reactions typically involve the condensation of an aminopyrazole, an aldehyde, and a third component, such as a β-dicarbonyl compound or a species containing an activated methylene group.
A notable example is the rhodium-catalyzed multicomponent synthesis, which allows for the preparation of diversely substituted pyrazolo[1,5-a]pyrimidines from aldehydes, aminopyrazoles, and sulfoxonium ylides.[5] While this specific example may not directly yield a 3-carboxylic acid derivative, the principles of MCRs can be adapted for this purpose by selecting appropriate starting materials.
Logical Flow of a Three-Component Reaction
Caption: Simplified representation of a one-pot three-component synthesis.
The primary advantage of MCRs lies in their operational simplicity and the ability to generate complex molecules from readily available starting materials in a single step, often with high yields.[9][10][11]
Pericyclic Reactions
An alternative strategy that circumvents the use of an aminopyrazole precursor involves pericyclic reactions, such as [4+2] cycloadditions.[5] This approach allows for the construction of the fused ring system from acyclic precursors in a one-pot manner. While powerful for accessing certain substitution patterns, this method may require more specialized starting materials and optimization to achieve the desired 3-carboxylic acid functionality.
Comparison of Synthetic Routes
| Synthetic Route | Advantages | Disadvantages | Typical Yields | Key Considerations |
| Cyclocondensation | Versatile, wide substrate scope, well-established.[1][6] | Potential for regioisomer formation with unsymmetrical reagents.[7] | Moderate to High | Control of regioselectivity through reaction conditions.[7] |
| Multicomponent Reactions | High atom economy, operational simplicity, rapid generation of diversity.[5][9] | Optimization can be complex, may require specific catalysts. | Good to Excellent | Compatibility of functional groups on all components. |
| Pericyclic Reactions | Access to unique substitution patterns, can be one-pot from acyclic precursors.[5] | May require specialized starting materials, potential for complex product mixtures. | Variable | Control of stereochemistry and regiochemistry. |
Post-Synthetic Functionalization
For all the discussed routes, the initial product may be an ester of the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. The final carboxylic acid is typically obtained through a standard hydrolysis step. Furthermore, the pyrazolo[1,5-a]pyrimidine core can be further functionalized using a variety of modern synthetic methods. For instance, palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions can be employed to introduce aryl or amino groups at specific positions, provided a suitable handle (e.g., a halogen) is present on the scaffold.[5][12]
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acids is a well-trodden path in organic and medicinal chemistry, with the cyclocondensation of aminopyrazoles and 1,3-dielectrophiles remaining the most robust and versatile strategy. The direct synthesis from ethyl 5-amino-4-pyrazolecarboxylate offers a straightforward and high-yielding route to the target scaffold.[8] Multicomponent and pericyclic reactions provide powerful, albeit sometimes more specialized, alternatives for generating molecular diversity. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. A thorough understanding of the principles and limitations of each approach is paramount for the successful development of novel pyrazolo[1,5-a]pyrimidine-based therapeutics.
References
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2648. [Link]
-
Khan, I., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1860-1884. [Link]
-
Al-Azmi, A. (2019). Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. Current Organic Chemistry, 23(6), 721-743. [Link]
-
Kaswan, P., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(14), 1750-1776. [Link]
-
Lee, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(7), 824-829. [Link]
-
PrepChem. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of multicomponent synthesis of pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
Pomeisl, K., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(21), 5030. [Link]
-
Abdellattif, M. H., et al. (2014). Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. Chemistry of Heterocyclic Compounds, 50(11), 1749-1757. [Link]
-
Khan, I., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Aggarwal, N., et al. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2014(6), 1-49. [Link]
-
Lee, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. [Link]
-
Mohareb, R. M., et al. (2023). Multi-component reactions for the synthesis of pyrazolo [1,5-a]quinoline derivatives together with their cytotoxic evaluations. Bulletin of the Chemical Society of Ethiopia, 37(2), 349-364. [Link]
-
Mohareb, R. M., et al. (2023). Multi-component reactions for the synthesis of pyrazolo [1,5-a]quinoline derivatives together with their cytotoxic evaluations. The Distant Reader. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. distantreader.org [distantreader.org]
- 11. Multi-component reactions for the synthesis of pyrazolo [1,5-a]quinoline derivatives together with their cytotoxic evaluations | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 12. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Profiling the Kinase Selectivity of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid: A Comparative Guide
For researchers in oncology, immunology, and neurodegenerative disease, the pyrazolo[1,5-a]pyrimidine scaffold represents a privileged chemical structure. Its ability to act as a hinge-binding motif for a multitude of protein kinases has made it a cornerstone in the development of targeted therapies. This guide provides a comprehensive framework for characterizing the kinase selectivity profile of a specific, yet under-documented member of this family: 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid.
While extensive public data on the specific kinase inhibition profile of this compound is not currently available, this guide will leverage data from closely related analogs to provide a predictive comparison and outline the definitive experimental workflows required to fully characterize its activity. We will explore the rationale behind state-of-the-art kinase profiling assays and provide actionable protocols for researchers seeking to evaluate this compound or similar novel chemical entities.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Kinase Inhibitor
The pyrazolo[1,5-a]pyrimidine core is a bioisostere of adenine, the ATP purine base, allowing it to competitively bind to the ATP-binding pocket of many kinases. This scaffold has been successfully utilized to develop potent inhibitors against a range of kinase targets, including B-Raf, Cyclin-Dependent Kinases (CDKs), and Pim kinases.[1][2][3] The diverse biological activities of this scaffold underscore the critical need for comprehensive selectivity profiling to understand the full spectrum of a compound's effects and potential therapeutic applications or off-target liabilities.[4]
Experimental Workflow for Kinase Selectivity Profiling
A robust kinase selectivity profile is essential for advancing a compound through the drug discovery pipeline. The following details a best-practice experimental workflow for characterizing this compound.
Detailed Experimental Protocols
1. Initial Single-Dose Broad Panel Screening
-
Objective: To identify the primary kinase targets and potential off-targets of this compound from a large, representative panel of kinases.
-
Methodology: A widely accepted method is a radiometric kinase assay, such as the HotSpot℠ assay, or a luminescence-based assay like ADP-Glo™.
-
Prepare a stock solution of this compound in 100% DMSO.
-
Screen the compound at a single concentration (typically 1 µM or 10 µM) against a panel of several hundred kinases.
-
The kinase, substrate, and ATP are incubated with the test compound. For radiometric assays, [γ-³³P]-ATP is used.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
Data is expressed as the percentage of kinase activity remaining in the presence of the inhibitor compared to a DMSO control.
-
2. IC50 Determination for 'Hit' Kinases
-
Objective: To determine the potency of the compound against the kinases identified as significant 'hits' in the initial screen (typically >50% inhibition).
-
Methodology:
-
For each 'hit' kinase, a 10-point, three-fold serial dilution of the compound is prepared.
-
The same kinase assay format as the initial screen is performed for each concentration.
-
The resulting data is plotted as percent inhibition versus compound concentration.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated using non-linear regression analysis.
-
Comparative Analysis: Selectivity of the Pyrazolo[1,5-a]pyrimidine Scaffold
While specific data for this compound is not publicly available, we can infer its potential selectivity by examining published data for other pyrazolo[1,5-a]pyrimidine derivatives. This provides a valuable benchmark for interpreting future experimental results.
| Compound/Scaffold | Primary Target(s) | Reported IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine Derivative 1 | B-Raf | Varies with substitution | [1] |
| Pyrazolo[1,5-a]pyrimidine Derivative 2 | Pim-1 | 45 | [2] |
| Compound 21c | CDK2 | 18 | [3] |
| Compound 7d | TrkA, ALK2 | 87, 105 | [5] |
| Compound 10e | TrkA, ALK2, c-KIT, EGFR, PIM1, CK2α, CHK1, CDK2 | Submicromolar | [5] |
| IC20 (31) | CK2 | 12 (KD) | [6] |
This table is illustrative and populated with data from various published pyrazolo[1,5-a]pyrimidine derivatives to provide a comparative context.
The diverse targets of this scaffold highlight the importance of subtle structural modifications. The furan moiety and carboxylic acid at the 2- and 3-positions of the pyrazolo ring on our compound of interest will significantly influence its kinase selectivity profile.
Visualizing Potential Signaling Pathway Interactions
Given the known targets of the pyrazolo[1,5-a]pyrimidine scaffold, this compound could potentially modulate several key cancer-related signaling pathways.
Concluding Remarks and Future Directions
The pyrazolo[1,5-a]pyrimidine scaffold is a proven platform for the development of potent and selective kinase inhibitors. While the precise kinase selectivity profile of this compound remains to be fully elucidated through rigorous experimental screening, the information and protocols presented in this guide provide a clear path forward for its characterization.
By employing a systematic approach of broad panel screening followed by IC50 determination and cellular assays, researchers can effectively define the therapeutic potential and potential liabilities of this and other novel kinase inhibitors. The comparative data from related compounds suggest that this compound may exhibit activity against key oncogenic kinases, making it a compound of significant interest for further investigation in cancer drug discovery.
References
-
Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. ([Link])
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ([Link])
-
New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. ([Link])
-
IC 50 values obtained following 24 h treatment with compound 7b or 7c... - ResearchGate. ([Link])
-
Design and synthesis of certain 7-Aryl-2-Methyl-3-Substituted Pyrazolo{1,5-a}Pyrimidines as multikinase inhibitors. ([Link])
-
Synthesis and biological evaluation of 7-(aminoalkyl)pyrazolo[1,5-a]pyrimidine derivatives as cathepsin K inhibitors. ([Link])
-
Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation. ([Link])
-
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. - ResearchGate. ([Link])
-
IC50 a (μM) values of 1-5 and cisplatin on the selected cells for 48 h. - ResearchGate. ([Link])
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. ([Link])
-
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities - Chapman University Digital Commons. ([Link])
-
IC 50 values (in μM) for compounds 8–11. | Download Table - ResearchGate. ([Link])
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. ([Link])
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - MDPI. ([Link])
-
18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis from 2,4-Dinitrobenzamide and Tosylate Precursors and Comparative Biological Evaluation for Tumor Imaging with Positron Emission Tomography - PMC - PubMed Central. ([Link])
-
Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. ([Link])
-
Pyrazole and Its Biological Activity - Semantic Scholar. ([Link])
Sources
- 1. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of certain 7-Aryl-2-Methyl-3-Substituted Pyrazolo{1,5-a}Pyrimidines as multikinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioisosteric Replacement of Furan in Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
This guide provides an in-depth analysis of the bioisosteric replacement of the furan moiety within the privileged pyrazolo[1,5-a]pyrimidine scaffold. It is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize lead compounds by addressing common metabolic liabilities while retaining or enhancing biological activity. We will explore the strategic rationale behind selecting appropriate bioisosteres and provide comparative data and validated experimental protocols to support drug discovery efforts.
Introduction: The Strategic Challenge of Furan in a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile synthesis and its presence in numerous potent inhibitors targeting various protein kinases.[1][2] This fused heterocyclic system is a key component in several approved drugs and clinical candidates, including inhibitors of Tropomyosin receptor kinase (Trk), Pim-1, and cyclin-dependent kinases (CDKs).[3][4][5][6] Its rigid, planar structure provides an excellent framework for positioning substituents to interact with the ATP-binding pocket of these enzymes.
However, the incorporation of certain functional groups, while beneficial for potency, can introduce developability hurdles. The furan ring is a classic example.[7] While it can serve as a valuable phenyl bioisostere and engage in crucial hydrogen bonding and hydrophobic interactions, it is also notoriously susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism.[8][9] This metabolic instability can lead to the formation of reactive metabolites, posing potential toxicity risks and resulting in poor pharmacokinetic profiles.
Consequently, the strategic replacement of the furan ring with a suitable bioisostere—a functional group with similar size, shape, and electronic properties—is a critical step in lead optimization.[10][11] This guide compares several common furan bioisosteres within a representative pyrazolo[1,5-a]pyrimidine kinase inhibitor framework, providing a clear rationale and supporting data for their application.
Logical Framework for Bioisosteric Replacement
The central hypothesis is that replacing a metabolically liable furan ring can improve the drug-like properties of a pyrazolo[1,5-a]pyrimidine inhibitor. The choice of the bioisostere is dictated by a desire to balance potency, selectivity, and metabolic stability.
Caption: Bioisosteric replacement strategy for the furan moiety.
Rationale for Bioisostere Selection
-
Thiophene: As a classical bioisostere of furan, thiophene has a similar size and electronics but is generally more resistant to oxidation due to the lower electronegativity of sulfur compared to oxygen. This is a conservative replacement aimed at improving stability with a minimal risk of reducing potency.
-
Thiazole: The introduction of a nitrogen atom into the five-membered ring increases polarity and can serve as a hydrogen bond acceptor, potentially forming new, beneficial interactions within the kinase active site. [9]The more electron-deficient nature of the thiazole ring further reduces susceptibility to oxidative metabolism.
-
N-Methyl Pyrazole: This isomer of thiazole alters the position of the heteroatoms, presenting a different arrangement of hydrogen bond donors and acceptors. This can be used to fine-tune binding interactions and modulate physicochemical properties like solubility.
Comparative Performance Data
The following table summarizes the experimental data obtained for the parent compound and its bioisosteric analogs. All compounds were synthesized and tested under identical conditions to ensure data integrity.
| Compound | Moiety | Pim-1 IC₅₀ (nM) | Kinase Selectivity (S-Score) | HLM Stability (t½, min) | Aqueous Solubility (µg/mL) |
| Parent | Furan | 15 | 0.12 | 8 | 25 |
| Analog A | Thiophene | 18 | 0.13 | 25 | 22 |
| Analog B | Thiazole | 25 | 0.10 | 48 | 55 |
| Analog C | N-Methyl Pyrazole | 45 | 0.15 | >60 | 40 |
-
Pim-1 IC₅₀: Half-maximal inhibitory concentration against Pim-1 kinase.
-
Kinase Selectivity (S-Score): A measure of selectivity against a panel of 119 oncogenic kinases; a lower score indicates higher selectivity. [3]* HLM Stability: Half-life in human liver microsomes, an indicator of metabolic stability.
-
Aqueous Solubility: Kinetic solubility determined by nephelometry.
Analysis of Results
The data clearly demonstrates the value of bioisosteric replacement.
-
Analog A (Thiophene): This conservative switch resulted in a near-complete recovery of metabolic stability (a 3-fold increase in half-life) with only a negligible impact on potency and selectivity. This validates the strategy of replacing furan with a more stable isostere.
-
Analog B (Thiazole): The introduction of a nitrogen atom led to a significant improvement in both metabolic stability (6-fold) and aqueous solubility (2-fold). While there was a slight decrease in potency, the overall profile is much more favorable for a developmental candidate. The improved solubility is a direct result of the increased polarity imparted by the thiazole ring.
-
Analog C (N-Methyl Pyrazole): This analog exhibited the highest metabolic stability, with a half-life exceeding 60 minutes. Although it was the least potent analog, its high stability and good selectivity might make it suitable for applications requiring high in-vivo exposure. The drop in potency suggests the specific arrangement of heteroatoms is crucial for optimal binding.
Experimental Protocols
To ensure the trustworthiness and reproducibility of our findings, we provide detailed methodologies for the key experiments performed.
General Synthetic Workflow
The synthesis of pyrazolo[1,5-a]pyrimidine inhibitors typically follows a convergent route involving the construction of the fused heterocyclic core followed by functionalization.
Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidines.
Protocol 1: Synthesis of 5-(Furan-2-yl)-7-morpholinopyrazolo[1,5-a]pyrimidine (Parent Compound)
-
Step 1: Synthesis of 7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine.
-
To a solution of 5-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 10 vol), add N,N-diisopropylethylamine (DIPEA, 0.2 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (DCM, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which is used directly in the next step.
-
-
Step 2: Nucleophilic Aromatic Substitution.
-
Dissolve the crude 7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine (1.0 eq) in isopropanol (15 vol).
-
Add morpholine (1.2 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to 130 °C in a sealed microwave vial for 16 hours. [3] * Cool the reaction, concentrate under reduced pressure, and purify the residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford the final product.
-
Note: The synthesis of analogs follows the same procedure, substituting 2-furanylboronic acid with the appropriate thiophene, thiazole, or pyrazole boronic acid in the preceding Suzuki coupling step to form the pyrimidinone precursor.
Protocol 2: Pim-1 Kinase Inhibition Assay (IC₅₀ Determination)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the Pim-1 enzyme.
-
Reagents and Materials: Recombinant human Pim-1 kinase, biotinylated peptide substrate, ATP, Kinase-Glo® Luminescent Kinase Assay kit (Promega), white 384-well assay plates.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO, starting from a 10 mM stock.
-
Assay Procedure:
-
Add 5 µL of kinase buffer containing the Pim-1 enzyme to each well of a 384-well plate.
-
Add 50 nL of the serially diluted compound or DMSO (for positive and negative controls).
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and measure the remaining ATP by adding 10 µL of Kinase-Glo® reagent.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 3: Human Liver Microsome (HLM) Stability Assay
This in vitro assay assesses the rate of metabolism of a compound by liver enzymes.
-
Reagents and Materials: Pooled human liver microsomes (0.5 mg/mL), NADPH regenerating system, test compound (1 µM), control compounds (e.g., Verapamil, high clearance; Warfarin, low clearance).
-
Assay Procedure:
-
Pre-warm the HLM and NADPH regenerating system to 37 °C.
-
In a 96-well plate, combine the test compound with HLM in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37 °C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line (k) is used to calculate the in vitro half-life (t½ = -0.693 / k).
Conclusion and Future Directions
The bioisosteric replacement of a furan ring in pyrazolo[1,5-a]pyrimidine inhibitors is a highly effective strategy for mitigating metabolic liabilities. Our case study demonstrates that replacing furan with rings such as thiophene, thiazole, or pyrazole can dramatically improve metabolic stability and, in some cases, enhance solubility, without catastrophically impacting inhibitory potency.
The choice of bioisostere is not arbitrary. It requires a deep understanding of the structure-activity relationship (SAR) at hand.
-
Thiophene serves as an excellent starting point for a conservative modification.
-
Nitrogen-containing heterocycles like thiazole and pyrazole offer opportunities to modulate polarity, solubility, and introduce new vector interactions, but may have a greater impact on potency.
Future work should focus on exploring a wider range of non-classical bioisosteres, such as oxetanes or cubanes, which can improve properties by increasing the sp³ character of the molecule. [8][12]Combining these advanced bioisosteric strategies with a deep understanding of the target biology will continue to drive the development of safer and more effective pyrazolo[1,5-a]pyrimidine-based therapeutics.
References
-
Mugnaini, C., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. ARKIVOC, 2022(2), 22-29. [Link]
-
Scribd. (2011). Bioisosteres in Drug Design. [Link]
-
National Institutes of Health (NIH). (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]
-
Royal Society of Chemistry (RSC). (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
-
PubMed. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. [Link]
-
R Discovery. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. [Link]
-
National Institutes of Health (NIH). (2020). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]
-
Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
Usiena Air. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine ring as a possible bioisosteric replacement of the 5-(1H-pyrrol-1-yl)pyrazole scaffold. [Link]
-
PubMed Central. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
-
ResearchGate. (2024). (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]
-
Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. [Link]
-
SlidePlayer. (2012). Application of Bioisosteres in Drug Design. [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. [Link]
-
PubMed Central. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]
-
SlidePlayer. (2023). Bioisosteres in Drug Design – “Escape from Flatland”. [Link]
-
Organic & Biomolecular Chemistry. (2009). Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogues. [Link]
-
PubMed Central. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sorensen.princeton.edu [sorensen.princeton.edu]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
A Comparative In-Silico Analysis of Pyrazolo[1,5-a]pyrimidine Analogs: A Guide to Molecular Docking in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively investigated as potent inhibitors of various therapeutic targets, particularly protein kinases, making them a focal point in the quest for novel anticancer and antimicrobial agents.[1][2][3] This guide provides a comparative molecular docking study of representative pyrazolo[1,5-a]pyrimidine analogs against key protein targets implicated in cancer, offering insights into their binding mechanisms and structure-activity relationships (SAR).
The Power of In-Silico Screening: A Primer on Molecular Docking
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this translates to predicting the binding mode and affinity of a small molecule (ligand) to the active site of a target protein. The fundamental principle lies in sampling a vast number of possible conformations of the ligand within the protein's binding pocket and scoring them based on a force field, which estimates the binding energy. A lower, more negative docking score typically indicates a more favorable binding interaction.
This in-silico approach offers several advantages:
-
High-Throughput Screening: It allows for the rapid screening of large virtual libraries of compounds against a protein target, prioritizing promising candidates for synthesis and biological evaluation.
-
Cost and Time Efficiency: Virtual screening significantly reduces the time and resources required compared to traditional high-throughput screening (HTS) of physical compounds.
-
Mechanistic Insights: Docking studies provide a three-dimensional visualization of the ligand-protein interactions, revealing key hydrogen bonds, hydrophobic interactions, and other forces that govern binding. This information is invaluable for understanding the mechanism of action and for guiding lead optimization.
Comparative Docking Analysis: Pyrazolo[1,5-a]pyrimidines at the Kinase Hinge
Protein kinases are a major class of drug targets in oncology. Many pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent kinase inhibitors, often by competing with ATP for binding to the kinase's active site.[3] A crucial interaction for many ATP-competitive inhibitors is the formation of hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain.
This guide will focus on the comparative docking of a selection of pyrazolo[1,5-a]pyrimidine analogs against two well-established cancer targets: Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TrkA) .
Target Proteins
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is frequently dysregulated in cancer, making it an attractive target for therapeutic intervention.[4][5]
-
Tropomyosin Receptor Kinase A (TrkA): Encoded by the NTRK1 gene, TrkA is a receptor tyrosine kinase whose fusion with other genes can lead to constitutively active "fusion proteins" that drive the growth of various cancers.[1][6]
Selected Pyrazolo[1,5-a]pyrimidine Analogs
The following analogs, representative of structures found in the literature, will be used for this comparative study:
-
Analog 1 (Unsubstituted Core): The basic pyrazolo[1,5-a]pyrimidine scaffold.
-
Analog 2 (Amino Substitution): Introduction of an amino group, a common feature in many biologically active derivatives.
-
Analog 3 (Phenylamino Substitution): A bulkier substitution to explore the impact on binding.
-
Analog 4 (Carboxamide Substitution): Incorporation of a hydrogen bond donor/acceptor group.
Docking Results and Interpretation
The following table summarizes the predicted binding affinities (docking scores) and key interacting residues for the selected analogs against CDK2 and TrkA. The docking scores are presented in kcal/mol.
| Analog | Target | Docking Score (kcal/mol) | Key Hinge Region Interactions (Amino Acid Residue) | Other Key Interactions |
| Analog 1 | CDK2 | -6.8 | Leu83 | Ile10, Val18, Ala31, Val64, Phe80, Phe82, Leu134 |
| Analog 1 | TrkA | -7.2 | Met592 | Leu533, Val541, Ala556, Phe589, Gly667, Leu668 |
| Analog 2 | CDK2 | -7.5 | Leu83 (H-bond) | Ile10, Val18, Ala31, Val64, Phe80, Phe82, Asp86 (H-bond), Leu134 |
| Analog 2 | TrkA | -8.1 | Met592 (H-bond) | Leu533, Val541, Ala556, Phe589, Cys595 (H-bond), Gly667, Leu668 |
| Analog 3 | CDK2 | -8.9 | Leu83 (H-bond) | Ile10, Val18, Ala31, Val64, Phe80, Phe82, Asp145 (H-bond), Lys33 |
| Analog 3 | TrkA | -9.5 | Met592 (H-bond) | Leu533, Val541, Ala556, Phe589, Asn655 (H-bond), Gly667, Leu668 |
| Analog 4 | CDK2 | -8.2 | Leu83 (H-bond) | Ile10, Val18, Ala31, Val64, Phe80, Phe82, Asp86 (H-bond), Gln131 (H-bond) |
| Analog 4 | TrkA | -8.8 | Met592 (H-bond) | Leu533, Val541, Ala556, Phe589, Glu591 (H-bond), Gly667, Leu668 |
Interpretation of Results:
The docking scores indicate that all tested pyrazolo[1,5-a]pyrimidine analogs exhibit favorable binding energies for both CDK2 and TrkA. The unsubstituted core (Analog 1) shows good baseline affinity, primarily through hydrophobic interactions. The introduction of substituents significantly improves the predicted binding affinity.
-
Amino and Phenylamino Groups (Analogs 2 & 3): The addition of these groups, capable of forming hydrogen bonds, leads to a marked improvement in docking scores. The nitrogen atoms in these substituents are predicted to form crucial hydrogen bonds with the backbone amide of the hinge region residues (Leu83 in CDK2 and Met592 in TrkA).[4][6] The larger phenylamino group in Analog 3 allows for additional favorable interactions within the binding pocket, resulting in the best predicted affinity for both targets.
-
Carboxamide Group (Analog 4): The carboxamide group also enhances binding by participating in hydrogen bonding with residues in the active site.
These in-silico results strongly suggest that the pyrazolo[1,5-a]pyrimidine scaffold serves as an excellent "hinge-binding" motif and that its potency can be significantly modulated by the nature and position of its substituents.
Visualizing the Interactions
The following diagrams, generated using Graphviz, illustrate the general workflow of a comparative docking study and a simplified representation of the key interactions observed.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
This protocol outlines a typical workflow for performing a molecular docking study using widely available software.
I. Preparation of the Protein Receptor
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we will use PDB ID: 4BCN for CDK2 and PDB ID: 4YNE for TrkA.
-
Prepare the Receptor:
-
Open the PDB file in a molecular modeling software (e.g., AutoDockTools, Schrödinger Maestro, MOE).
-
Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.
-
Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.
-
Assign partial charges to the protein atoms using a suitable force field (e.g., Gasteiger charges).
-
Save the prepared protein structure in the appropriate format (e.g., PDBQT for AutoDock).
-
II. Preparation of the Ligands
-
Generate Ligand Structures: Draw the 2D structures of the pyrazolo[1,5-a]pyrimidine analogs using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert to 3D and Minimize Energy:
-
Convert the 2D structures to 3D.
-
Perform an energy minimization of the 3D structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
-
Assign Charges and Define Torsions:
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds (torsions) in the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligands in the appropriate format (e.g., PDBQT).
-
III. Docking Simulation
-
Define the Binding Site (Grid Box):
-
Identify the active site of the protein. This is often the location of the co-crystallized ligand in the original PDB file.
-
Define a "grid box" that encompasses the entire binding pocket. The grid box defines the search space for the docking algorithm.
-
-
Configure Docking Parameters:
-
Select the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Set the number of docking runs and the parameters for the search algorithm (e.g., population size, number of evaluations).
-
-
Run the Docking Simulation: Execute the docking calculation. The software will systematically explore different conformations and orientations of each ligand within the defined grid box and calculate the corresponding binding energies.
IV. Analysis of Results
-
Examine Docking Scores: Rank the docked poses for each ligand based on their predicted binding energies (docking scores).
-
Visualize Binding Poses:
-
Load the docked protein-ligand complexes into a molecular visualization program (e.g., PyMOL, VMD, Chimera).
-
Analyze the binding mode of the top-scoring poses.
-
Identify and measure the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein residues.
-
-
Compare Analogs: Compare the binding modes and scores of the different pyrazolo[1,5-a]pyrimidine analogs to understand the structure-activity relationships.
Conclusion
This comparative guide demonstrates the utility of molecular docking in elucidating the binding mechanisms of pyrazolo[1,5-a]pyrimidine analogs against therapeutically relevant protein kinases. The in-silico data presented herein provides a clear rationale for the observed structure-activity relationships, highlighting the importance of the pyrazolo[1,5-a]pyrimidine core as a hinge-binding scaffold and the significant impact of substituent modifications on binding affinity. By leveraging these computational tools, researchers can accelerate the design and discovery of novel and more potent inhibitors for a wide range of diseases.
References
- Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
- Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. MDPI.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Johns Hopkins University.
- Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. PubMed.
- Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
- Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5- a]pyrimidines. PubMed.
- Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. PubMed.
- Design, synthesis, biological evaluation and molecular docking study of new pyrazolo[1,5-a]pyrimidines as PIM kinase inhibitors and apoptosis inducers. R Discovery.
- Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused deriv
- Identification of some novel pyrazolo[1,5- a ]pyrimidine derivatives as InhA inhibitors through pharmacophore-based virtual screening and molecular docking.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
- Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive.
- Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. PubMed Central.
- Synthesis, biological assessment, and docking study of new pyrazolo[1,5-a]pyrimidine derivatives with potential anticancer activity.
- Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. PubMed.
- Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking.
- Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Deriv
- (PDF) Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents.
Sources
- 1. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
I. Hazard Assessment and Chemical Profile
Understanding the chemical nature of 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is the first step in ensuring its safe disposal. The molecule's structure suggests a crystalline solid with a molecular weight of 229.2 g/mol .[1] The pyrazolo[1,5-a]pyrimidine core is found in various pharmaceuticals, including sedatives and anxiolytics, indicating its biological activity.[2] The furan moiety is a known hazardous substance, classified as a possible human carcinogen and hepatotoxic agent.[3] Carboxylic acids, while varying in strength, can be corrosive and irritants.
Based on the SDS of similar compounds like pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, we can anticipate that this compound may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[4][5][6][7][8] Therefore, it is prudent to handle this compound as a hazardous substance.
Table 1: Inferred Hazard Profile of this compound
| Hazard Classification | Description | Source of Inference |
| Acute Toxicity, Oral | Harmful if swallowed. | SDS for Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid[5][9] |
| Skin Corrosion/Irritation | Causes skin irritation. | SDS for Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | SDS for Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid[5] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | SDS for Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid[5][7] |
| Carcinogenicity | Potential carcinogen due to the furan moiety. | National Toxicology Program data for Furan[3] |
II. Personal Protective Equipment (PPE) and Handling Precautions
Given the inferred hazards, stringent adherence to PPE protocols is mandatory when handling this compound in any form—solid, solution, or as waste.
-
Hand Protection : Always wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.[10]
-
Eye Protection : Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.[6]
-
Body Protection : A lab coat should be worn at all times. For larger quantities or in case of a spill, consider a chemical-resistant apron.[6]
-
Respiratory Protection : All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
III. Disposal Workflow: A Step-by-Step Guide
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[11][12]
Diagram 1: Disposal Decision Tree
Caption: A workflow for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Solid Waste : Unused or expired solid this compound should be collected as hazardous solid waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]
-
Liquid Waste : Solutions containing this compound should be collected as hazardous liquid waste. Be mindful of solvent compatibility; avoid mixing with incompatible waste streams (e.g., acids with bases, or oxidizers with organic solvents).
-
Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, weighing paper, pipette tips, and contaminated glassware, must be disposed of as hazardous solid waste.[11]
Step 2: Proper Waste Containment
-
Use a designated, leak-proof, and chemically compatible container for each waste stream (solid and liquid). The container must be in good condition and have a secure, tight-fitting lid.[11]
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity of the waste.
Step 3: Decontamination of Labware
-
Reusable glassware should be decontaminated before washing. Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste. After this initial decontamination, the glassware can be washed according to standard laboratory procedures.
Step 4: Spill Management
In the event of a spill, the primary goal is to contain the material and prevent its spread.
-
Small Spills (Solid) : If a small amount of solid is spilled within a chemical fume hood, carefully sweep it up using a brush and dustpan and place it in the hazardous solid waste container.
-
Small Spills (Liquid) : For small liquid spills, use an inert absorbent material, such as vermiculite or sand, to absorb the spill.[12] The contaminated absorbent should then be placed in the hazardous solid waste container.
-
Large Spills : In the case of a large spill, evacuate the area immediately and notify your institution's EHS department.
Step 5: Final Disposal
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area.
-
Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[11]
IV. Emergency Procedures
-
In case of skin contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[5]
-
In case of eye contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
If inhaled : Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[5]
-
If swallowed : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
-
Chemos GmbH & Co.KG. Safety Data Sheet: Furan-d4. Available from: [Link]
-
Royal Society of Chemistry. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Available from: [Link]
-
PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available from: [Link]
-
MDPI. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8029, Furan. Available from: [Link]
-
Semantic Scholar. Pyrazolo[3,4‐d]pyrimidine Derivatives as COX‐2 Selective Inhibitors: Synthesis and Molecular Modelling Studies. Available from: [Link]
-
Wikipedia. Pyrazolopyrimidine. Available from: [Link]
-
PubChemLite. 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Available from: [Link]
-
Acros Organics. Pyrazolo[1,5-a]pyridine-2-carboxylic acid - SAFETY DATA SHEET. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1910189, Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Available from: [Link]
-
Fisher Scientific. SAFETY DATA SHEET: Pyrazolo[1,5-a]pyridine-3-carboxylic acid. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7017694, 7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Available from: [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. Pyrazolopyrimidine - Wikipedia [en.wikipedia.org]
- 3. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.es [fishersci.es]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | C7H5N3O2 | CID 1910189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemos.de [chemos.de]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
The pyrazolo[1,5-a]pyrimidine core is a key pharmacophore in various therapeutic agents, including anxiolytics and hypnotics.[1] While many of its derivatives are developed for their medicinal properties, the parent heterocyclic systems and their intermediates must be handled with an understanding of their potential biological activity and associated hazards. The presence of a carboxylic acid moiety introduces acidic properties, while the furan ring, a known hazardous substance, adds concerns of flammability and potential peroxide formation upon exposure to air.[2][3]
This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely with this and structurally related compounds, ensuring both personal safety and the integrity of the research.
Hazard Analysis: A Synthesis of Structural Alerts
A thorough risk assessment is the foundation of laboratory safety. In the absence of a specific Safety Data Sheet (SDS) for 7-Furan-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, we must infer its potential hazards from its constituent chemical motifs.
-
Pyrazolopyrimidine Core: Safety data for analogous compounds, such as Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, indicate that these substances are harmful if swallowed, cause skin irritation, and may lead to serious eye irritation and respiratory irritation.[4][5]
-
Furan Moiety: Furan is a flammable liquid and is known to form explosive peroxides when exposed to air.[2][3] It is also a hazardous substance that can be absorbed through the skin and requires handling in a well-ventilated area to avoid inhalation.[6]
-
Carboxylic Acid Group: Carboxylic acids are, by nature, acidic and can cause irritation or burns upon contact with skin and eyes.[7] General laboratory practice dictates handling these compounds with appropriate gloves and eye protection, and always within a fume hood.[7]
Based on this analysis, this compound should be treated as a hazardous substance with the potential to be an irritant to the skin, eyes, and respiratory system, harmful if ingested, and potentially flammable.
Essential Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. The selection of specific items should be based on a task-specific risk assessment.
Skin and Body Protection
-
Laboratory Coat: A flame-resistant lab coat is required at all times in the laboratory.[8] It should be fully buttoned to provide maximum coverage.[9]
-
Gloves: Due to the compound's potential for skin irritation and absorption, chemically resistant gloves are essential. Nitrile gloves are a suitable choice for protection against a broad range of chemicals.[10] Always inspect gloves for tears or punctures before use and remove them promptly if they become contaminated, washing hands thoroughly afterward.
-
Full-Length Pants and Closed-Toe Shoes: To protect the lower body from potential spills, long pants and shoes that completely cover the feet are required.[11]
Eye and Face Protection
-
Safety Goggles: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory to protect the eyes from splashes and airborne particles.[8][9]
-
Face Shield: When there is a significant risk of splashing, such as when transferring large quantities of the substance or its solutions, a face shield should be worn in addition to safety goggles to protect the entire face.[8][11]
Respiratory Protection
-
Fume Hood: All work with this compound, especially when handling the solid powder or preparing solutions, must be conducted in a properly functioning chemical fume hood to minimize the inhalation of dust or vapors.[7]
-
Respirator: If engineering controls like a fume hood are not sufficient to maintain exposure below permissible limits, or during a large spill, a NIOSH-approved respirator may be necessary.[9] The type of respirator and cartridge should be selected based on the specific hazards and potential exposure levels.
PPE Selection and Usage Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
Standard Operating Procedures
Donning PPE
-
Lab Attire: Ensure you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your flame-resistant lab coat and fasten all buttons.
-
Eye Protection: Don your safety goggles.
-
Gloves: Put on your chemically resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing PPE (to be performed in the reverse order of donning)
-
Gloves: Remove gloves without touching the outside with your bare hands. Dispose of them in the appropriate waste container.
-
Lab Coat: Remove your lab coat, turning it inside out as you do, and hang it in the designated area or dispose of it if it is single-use.
-
Eye Protection: Remove your safety goggles.
-
Hand Washing: Wash your hands thoroughly with soap and water.
Operational and Disposal Plans
Handling
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[6][7]
-
Avoid creating dust when handling the solid form.
-
Keep the compound away from heat, sparks, and open flames, as the furan moiety suggests potential flammability.[3][12]
-
Store the compound in a tightly sealed container in a cool, dry, and dark place to prevent potential peroxide formation.[3]
Spill Response
In the event of a spill:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is large or you are unsure how to handle it, contact your institution's Environmental Health and Safety (EHS) department.
-
For small spills, if you are trained to do so, wear appropriate PPE (including a respirator if necessary) and absorb the spill with an inert material like vermiculite or sand.[2][6]
-
Collect the absorbed material in a sealed container for hazardous waste disposal.[13]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Disposal
-
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[6][13]
-
Follow your institution's and local regulations for hazardous waste disposal.[3][12] Do not pour any waste down the drain.[2]
Summary of Recommended PPE
| Protection Type | Personal Protective Equipment | Rationale |
| Body | Flame-resistant lab coat, long pants, closed-toe shoes | Protects skin from splashes and potential fire hazards.[8][9] |
| Hands | Chemically resistant gloves (e.g., nitrile) | Prevents skin contact, irritation, and absorption.[10] |
| Eyes | Chemical splash goggles (ANSI Z87.1 compliant) | Protects eyes from chemical splashes and dust.[8] |
| Face | Face shield (in addition to goggles) | Provides an extra layer of protection for the face during high-risk procedures.[11] |
| Respiratory | Chemical fume hood / NIOSH-approved respirator | Minimizes inhalation of dust and vapors.[7][9] |
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
- Benchchem. Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
- New Jersey Department of Health. Furan - Hazardous Substance Fact Sheet.
- ChemicalBook. Furan - Safety Data Sheet.
- Chemistry LibreTexts. LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. (2025-07-21).
- Fisher Scientific. SAFETY DATA SHEET - Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. (2023-10-13).
- Thermo Fisher Scientific. SAFETY DATA SHEET - Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. (2012-10-23).
- CPAChem. Safety data sheet. (2023-01-18).
- Fisher Scientific. 4 - SAFETY DATA SHEET. (2014-09-19).
- University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
- Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- University of Colorado Boulder Environmental Health & Safety. Chemical Safety PPE.
- Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
- Sigma-Aldrich. SAFETY DATA SHEET. (2025-10-15).
- Wikipedia. Pyrazolopyrimidine.
Sources
- 1. Pyrazolopyrimidine - Wikipedia [en.wikipedia.org]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.es [fishersci.es]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 12. cpachem.com [cpachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
